Technical Documentation Center

DG051 (free acid) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: DG051 (free acid)

Core Science & Biosynthesis

Foundational

Technical Guide: DG051 Free Acid – Mechanism of Action & LTA4H Inhibition

The following technical guide details the mechanism of action, structural pharmacology, and experimental characterization of DG051 (Free Acid). Executive Summary DG051 is a potent, orally active, small-molecule inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental characterization of DG051 (Free Acid).

Executive Summary

DG051 is a potent, orally active, small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H) .[1] Originally developed by deCODE Genetics for the prevention of myocardial infarction, DG051 represents a critical case study in anti-inflammatory drug design.

Mechanistically, DG051 functions as a dual inhibitor . While its primary therapeutic intent is to block the epoxide hydrolase activity of LTA4H (preventing the biosynthesis of the pro-inflammatory mediator LTB4), it also inhibits the enzyme's aminopeptidase activity. This dual profile distinguishes it from "second-generation" sparing inhibitors and is crucial for researchers to understand when interpreting pharmacological data, as the inhibition of aminopeptidase prevents the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP).

Molecular Mechanism of Action

The Target: Leukotriene A4 Hydrolase (LTA4H)

LTA4H (EC 3.3.2.6) is a bifunctional zinc metalloenzyme with two distinct catalytic activities governed by a single active site:

  • Epoxide Hydrolase Activity: Converts the unstable epoxide intermediate Leukotriene A4 (LTA4) into the potent chemoattractant Leukotriene B4 (LTB4).[2][3]

  • Aminopeptidase Activity: Cleaves N-terminal amino acids from peptides. Physiologically, this activity degrades the collagen fragment Pro-Gly-Pro (PGP) , another potent neutrophil chemoattractant.[3]

DG051 Inhibition Logic

DG051 binds to the LTA4H active site, acting as a competitive inhibitor.

  • Primary Effect (Anti-inflammatory): By occupying the substrate binding cleft and chelating the catalytic Zinc ion, DG051 completely blocks the hydrolysis of LTA4, thereby halting the production of LTB4.

  • Secondary Effect (Pro-inflammatory Risk): Because DG051 occupies the shared active site, it also inhibits the aminopeptidase function (IC50 ~72 nM). This prevents the breakdown of PGP, potentially allowing this secondary chemoattractant to accumulate.

Quantitative Profile:

Activity Substrate DG051 IC50 (nM) Biological Consequence
Epoxide Hydrolase LTA4 47 nM Reduced LTB4 (Reduced Inflammation)

| Aminopeptidase | L-Ala-pNA / PGP | 72 nM | PGP Accumulation (Potential Inflammation) |

Data Source: Sandanayaka et al. (2010) & MedChemExpress Validation Data.

Structural Pharmacology (PDB: 3FH7)

The high potency of DG051 is derived from its specific binding mode within the L-shaped active site tunnel of LTA4H. The crystal structure (PDB ID: 3FH7 ) reveals a three-point pharmacophore interaction.

Binding Pharmacophore
  • Zinc Chelation (The Anchor): The carboxylic acid tail of DG051 coordinates directly with the catalytic

    
     ion at the base of the active site. This interaction mimics the transition state of the hydrolytic reaction and is the primary driver of affinity.
    
  • The "Bend" (Selectivity Filter): The pyrrolidine ring sits at the kink of the L-shaped tunnel. The nitrogen atom of the pyrrolidine ring forms a critical hydrogen bond with Gln134 . This interaction orients the molecule and provides stereochemical selectivity (S-enantiomer).

  • Hydrophobic Occupation (The Tail): The diarylether (phenoxyphenoxy) moiety extends into the deep, hydrophobic tunnel (Site A) normally occupied by the aliphatic tail of LTA4. It engages in Van der Waals interactions with residues such as Tyr378 , Trp311 , and Phe314 .

Visualization of the Signaling Pathway

The following diagram illustrates the bifunctional role of LTA4H and the intervention point of DG051.

LTA4H_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 5-LOX LTA4H LTA4 Hydrolase (Bifunctional Enzyme) LTA4->LTA4H Substrate LTB4 Leukotriene B4 (Potent Chemoattractant) LTA4H->LTB4 Epoxide Hydrolase Activity AA_PGP Amino Acids (Inactive) LTA4H->AA_PGP Aminopeptidase Activity Collagen Collagen (ECM Breakdown) PGP Pro-Gly-Pro (PGP) (Neutrophil Attractant) Collagen->PGP MMP-9 / PE PGP->LTA4H Substrate DG051 DG051 (Inhibitor) DG051->LTA4H Blocks Active Site (Dual Inhibition)

Caption: DG051 inhibits LTA4H, blocking LTB4 generation (anti-inflammatory) but also preventing PGP degradation (pro-inflammatory risk).

Experimental Protocols

To validate DG051 activity, researchers must assess both enzymatic functions. The following protocols are self-validating systems.

LTA4H Epoxide Hydrolase Assay

Objective: Measure the inhibition of LTB4 production. Self-Validation: Include a "No Enzyme" control to account for non-enzymatic hydrolysis of LTA4 (which forms diasteroisomers, not LTB4).

  • Buffer Prep: 10 mM Tris-HCl (pH 7.4), 0.05% BSA.

  • Enzyme Mix: Dilute recombinant human LTA4H to 10 nM.

  • Inhibitor: Add DG051 (serial dilution 1 nM – 10 µM). Incubate 15 min at RT.

  • Substrate Initiation: Add LTA4-methyl ester (saponified to free acid immediately prior) to final 10 µM.

  • Reaction: Incubate 10 min at 37°C.

  • Termination: Stop with 2 volumes of organic solvent (Acetonitrile/Methanol).

  • Quantification: Measure LTB4 via LC-MS/MS (MRM transition 335.2 -> 195.1) or competitive ELISA .

Aminopeptidase Activity Assay

Objective: Determine selectivity/dual-inhibition profile. Substrate: L-Alanine-p-nitroanilide (L-Ala-pNA).

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Reaction: Mix LTA4H (20 nM) with DG051. Incubate 15 min.

  • Start: Add L-Ala-pNA (1 mM).

  • Readout: Monitor absorbance at 405 nm (formation of free p-nitroaniline) kinetically for 30 mins.

  • Calculation: Calculate slope (Vmax) vs [Inhibitor] to determine IC50.

Assay Workflow Diagram

Assay_Workflow cluster_Hydrolase Path A: Epoxide Hydrolase Assay cluster_Peptidase Path B: Aminopeptidase Assay Start Start: Recombinant LTA4H Incubation Pre-incubation LTA4H + DG051 (15 min) Start->Incubation Add_LTA4 Add LTA4 Substrate Incubation->Add_LTA4 Add_pNA Add L-Ala-pNA Substrate Incubation->Add_pNA Stop Stop Reaction (ACN/MeOH) Add_LTA4->Stop Measure_LTB4 Measure LTB4 (ELISA/LC-MS) Stop->Measure_LTB4 Kinetic_Read Kinetic Read @ 405nm Add_pNA->Kinetic_Read

Caption: Parallel assay workflow to characterize the dual inhibition profile of DG051.

References

  • Sandanayaka, V. P., et al. (2010). "Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis."[1] Journal of Medicinal Chemistry.

  • Davies, D. R., et al. (2009). "Discovery of leukotriene A4 hydrolase inhibitors using metabolomics biased fragment crystallography." Journal of Medicinal Chemistry.

  • Enache, L. A., et al. (2009). "Synthesis and structural assignment of two major metabolites of the LTA4H inhibitor DG-051." Bioorganic & Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. (2009). "Crystal structure of LTA4H in complex with DG051 (PDB ID: 3FH7)." RCSB PDB.

  • MedChemExpress. "DG051 Product Information and Biological Activity." MedChemExpress.

Sources

Exploratory

DG051 chemical structure and molecular weight

An In-Depth Technical Guide to DG051: A Potent Leukotriene A4 Hydrolase Inhibitor Introduction DG051 is a novel small molecule inhibitor of leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme that plays a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to DG051: A Potent Leukotriene A4 Hydrolase Inhibitor

Introduction

DG051 is a novel small molecule inhibitor of leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade. Specifically, LTA4 hydrolase catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases. By inhibiting LTA4 hydrolase, DG051 effectively reduces the production of LTB4, thereby offering a promising therapeutic strategy for the management of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and potential applications of DG051 for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental characteristics of DG051 are summarized below, providing essential information for its handling, formulation, and experimental use.

Chemical Structure

The chemical structure of DG051 is 4-[(2S)-2-[4-(4-chlorophenoxy)phenoxymethyl]pyrrolidin-1-yl]butanoic acid.[1] The two-dimensional representation of the molecule is provided below.

(Image of the 2D structure of DG051 would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of DG051 is presented in the table below. These properties are critical for understanding the compound's behavior in biological systems and for the design of appropriate experimental protocols.

PropertyValueSource
IUPAC Name 4-[(2S)-2-[4-(4-chlorophenoxy)phenoxymethyl]pyrrolidin-1-yl]butanoic acid[1]
CAS Number 929916-05-2 (Free Base)[1]
929915-58-2 (HCl Salt)[2]
Molecular Formula C21H24ClNO4[1]
Molecular Weight 389.88 g/mol (Free Base)[1]
426.33 g/mol (HCl Salt)[2]
SMILES O=C(O)CCCN1CCC1[1]
InChI Key PVCTYSQBVIGZRU-KRWDZBQOSA-N[1]
Solubility Soluble in DMSO[1][2]

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

DG051 exerts its pharmacological effect through the potent and selective inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful chemoattractant and activator of leukocytes. The enzymatic activity of LTA4H is bifunctional, exhibiting both epoxide hydrolase and aminopeptidase activities. DG051 is a potent inhibitor of both of these functions.

The following diagram illustrates the position of LTA4H in the leukotriene biosynthesis pathway and the inhibitory action of DG051.

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H (epoxide hydrolase) Inflammation Inflammation LTB4->Inflammation LTA4H LTA4 Hydrolase DG051 DG051 DG051->LTA4H Inhibition

Caption: Inhibition of LTB4 Synthesis by DG051.

DG051 has demonstrated high potency in inhibiting LTA4H, with an IC50 value of 47 nM.[2] It also inhibits the aminopeptidase activity of LTA4H with an IC50 of 72 nM against L-alanine p-nitroanilide.[2] In human whole blood assays, DG051 suppresses LTB4 production with an IC50 of 37 nM.[2]

Experimental Protocol: In Vitro LTA4H Inhibition Assay

To assess the inhibitory activity of DG051 on LTA4H, a common in vitro assay measures the conversion of LTA4 to LTB4. The following is a generalized protocol.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4)

  • DG051

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • Methanol (for reaction termination)

  • Internal standard (for HPLC analysis)

  • HPLC system with a UV detector

Procedure:

  • Compound Preparation: Prepare a stock solution of DG051 in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer and the desired concentration of DG051 or vehicle control (DMSO).

    • Add recombinant human LTA4H to the mixture and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, LTA4.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold methanol.

  • Sample Analysis:

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the formation of LTB4 using reverse-phase HPLC with UV detection.

  • Data Analysis:

    • Quantify the amount of LTB4 produced in the presence of different concentrations of DG051.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

The following workflow diagram illustrates the experimental process.

LTA4H_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Prep Prepare DG051 Dilutions Pre_incubation Pre-incubate LTA4H with DG051 Compound_Prep->Pre_incubation Enzyme_Mix Prepare Enzyme-Buffer Mix Enzyme_Mix->Pre_incubation Reaction_Start Add LTA4 to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Terminate with Methanol Incubation->Termination Centrifugation Centrifuge Samples Termination->Centrifugation HPLC Analyze LTB4 by HPLC Centrifugation->HPLC Data_Analysis Calculate IC50 HPLC->Data_Analysis

Caption: Workflow for In Vitro LTA4H Inhibition Assay.

Clinical Significance and Future Directions

DG051 has been investigated in clinical trials for its potential to prevent heart attacks.[2] Its development highlights the therapeutic potential of targeting the LTB4 pathway in cardiovascular and other inflammatory diseases. Further research may explore the efficacy of DG051 in a broader range of inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease.

Conclusion

DG051 is a well-characterized, potent, and selective inhibitor of leukotriene A4 hydrolase. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 makes it a valuable tool for both basic research into inflammatory processes and as a potential therapeutic agent. This guide provides the foundational technical information for scientists and researchers to effectively utilize DG051 in their studies.

References

Sources

Foundational

A Technical Guide to the Physicochemical and Biopharmaceutical Differences Between DG051 Free Acid and its Sodium Salt

For Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development that ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development that can profoundly impact the compound's solubility, stability, manufacturability, and clinical performance.[1][2] This guide provides an in-depth technical comparison between the free acid form of DG051, a potent Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, and its corresponding sodium salt. By examining the fundamental physicochemical and biopharmaceutical properties of each form, this document aims to provide a clear rationale for salt selection, supported by field-proven experimental protocols and data-driven insights. The principles and methodologies discussed herein serve as a comprehensive resource for scientists navigating the complexities of preformulation and candidate selection.

Introduction: DGAT1 Inhibition and the Imperative of Salt Selection

1.1 The DGAT1 Pathway: A Key Target in Metabolic Disease

Diacylglycerol Acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[3][4][5] It facilitates the joining of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[5] This process is fundamental to energy storage in adipose tissue and the absorption of dietary fats in the small intestine.[4][6] Consequently, inhibiting DGAT1 has emerged as a promising therapeutic strategy for treating obesity and type 2 diabetes.[5][7] By blocking triglyceride synthesis, DGAT1 inhibitors like DG051 can reduce fat accumulation, lower serum and liver triglycerides, and improve insulin sensitivity.[4][8]


}

DGAT1 Signaling Pathway and Point of Inhibition.

1.2 Why Salt Form Matters

Approximately 50% of all drugs on the market are administered as salts.[2][9] This is because converting a drug from its free acid or free base form into a salt can dramatically alter its properties.[10] For a weakly acidic compound like DG051, creating a sodium salt is a common strategy to enhance its therapeutic potential. The primary motivations for salt formation include improving:

  • Aqueous Solubility & Dissolution Rate : Often the most significant advantage, leading to better absorption and bioavailability.[9][11]

  • Chemical Stability : Salts can be more resistant to degradation from factors like hydrolysis or oxidation.[9]

  • Solid-State Properties : Influencing crystallinity, hygroscopicity (moisture absorption), and mechanical properties, which are vital for manufacturing stable and consistent dosage forms.[1][12]

  • Manufacturability : Improving powder flow and compressibility, which simplifies tablet and capsule production.[9]

The choice is not merely a formulation trick but a fundamental decision that affects a drug's entire development lifecycle.[1][12]

Comparative Physicochemical Analysis: Free Acid vs. Sodium Salt

The core differences between DG051 free acid and its sodium salt stem from their distinct chemical structures and resulting physicochemical properties. A rational salt selection process involves a series of head-to-head comparisons.[12]


}

High-Level Salt Selection Workflow.

2.1 Solubility: The Cornerstone of Bioavailability

For orally administered drugs, solubility in the gastrointestinal tract is a prerequisite for absorption.[13] The sodium salt of a weakly acidic drug is almost always more water-soluble than the free acid form. This is because the salt exists in an ionized state, which is more readily solvated by polar water molecules.[2]

PropertyDG051 Free AcidDG051 Sodium SaltRationale
Aqueous Solubility LowHighThe ionized carboxylate group (COO-Na+) of the salt has much stronger interactions with water compared to the neutral carboxylic acid group (COOH) of the free acid.
pH-Dependent Solubility High solubility at high pH (>pKa), low at low pH (More consistent solubility across the physiological pH range (1.2-6.8)The salt form creates a microenvironment around the dissolving particle that can temporarily raise the pH, promoting further dissolution.[14]

Experimental Protocol: Equilibrium Solubility Assay

This protocol determines the thermodynamic solubility of a compound, a key parameter for Biopharmaceutics Classification System (BCS) classification.[13][15][16]

  • Preparation of Media : Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[17] Maintain temperature at 37 ± 1 °C.[17]

  • Sample Addition : Add an excess amount of the API (either free acid or sodium salt) to a known volume of each buffer in separate vials. The solid should be visibly present to ensure saturation.

  • Equilibration : Agitate the vials (e.g., using a shaker or rotator) at a constant 37 ± 1 °C until equilibrium is reached. This can take 24-48 hours. Preliminary experiments are recommended to determine the necessary time.[15]

  • Phase Separation : Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the drug).

  • Quantification : Accurately dilute the clear supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Analysis : Report the solubility in mg/mL. A drug is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL of media across the entire pH range.[13]

2.2 Solid-State Properties: Stability and Manufacturability

The physical form of the API powder is crucial for developing a robust solid dosage form.

PropertyDG051 Free AcidDG051 Sodium SaltSignificance
Crystallinity Typically crystallineCan be crystalline or amorphous; requires screening to find a stable crystalline form.Crystalline forms are generally more stable, while amorphous forms dissolve faster but can convert to a less soluble crystalline form over time.[14]
Hygroscopicity Generally lowCan be significantly higherHigh hygroscopicity (tendency to absorb moisture) can cause powder caking, degradation, and issues during manufacturing. This property must be carefully evaluated.[2][9]
Melting Point Defined melting pointTypically higher than the free acidA higher melting point often correlates with greater crystal lattice energy and better thermodynamic stability.[9]

2.3 Chemical Stability: Ensuring Potency and Safety

Forced degradation studies are performed to understand how a drug substance behaves under stress and to identify potential degradation products.[18][19][20] These studies are essential for developing stability-indicating analytical methods.[19]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions : Expose both the free acid and sodium salt to a range of harsh conditions in both solid and solution states:[19]

    • Acidic Hydrolysis : 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis : 0.1 N NaOH at room temperature.

    • Oxidation : 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal : Dry heat (e.g., 80 °C).[21]

    • Photolytic : Exposure to UV and visible light (e.g., 1.2 million lux hours).[22]

  • Time Points : Sample at various time points (e.g., 0, 2, 8, 24 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected.

  • Analysis : Analyze samples using a stability-indicating HPLC method. This method must be able to separate the intact API from all process impurities and degradation products.

  • Comparison : Compare the degradation profiles. The sodium salt may be more susceptible to hydrolysis in acidic conditions, while the free acid might be more prone to other degradation pathways. The form that shows greater overall stability is preferred.

Biopharmaceutical and Pharmacokinetic Implications

The observed physicochemical differences directly translate into how the drug behaves in vitro and in vivo.

3.1 Dissolution Rate: The Gateway to Absorption

While solubility is an equilibrium state, the rate of dissolution is a kinetic process that often better predicts in vivo absorption. The higher solubility of the sodium salt typically leads to a much faster dissolution rate.

Experimental Protocol: Dissolution Testing (USP Apparatus 2)

This test measures the rate at which the API is released from a formulated product (e.g., tablet or capsule).[23]

  • Apparatus Setup : Use a USP Apparatus 2 (Paddle Apparatus). Set the vessel temperature to 37 ± 0.5 °C and the paddle speed to 50 or 75 RPM.[24][25]

  • Media : Use 900 mL of a relevant dissolution medium, typically starting with 0.1 N HCl to simulate stomach conditions.[24]

  • Procedure : Place one dosage form (e.g., one tablet) into each vessel. Start the apparatus.

  • Sampling : Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[26] Filter the samples immediately.

  • Analysis : Determine the concentration of dissolved drug in each sample using HPLC-UV.

  • Profile Generation : Plot the percentage of drug dissolved versus time to generate a dissolution profile. A faster and more complete dissolution profile for the sodium salt formulation would be expected.

3.2 Oral Bioavailability: The Ultimate Test

Oral bioavailability is the fraction of an administered dose that reaches systemic circulation.[27] The enhanced solubility and dissolution of the DG051 sodium salt are expected to lead to higher oral bioavailability compared to the free acid, especially for a poorly soluble compound.[9][28]


}

Workflow for a Preclinical Oral Bioavailability Study.

A preclinical study in rodents would involve administering equivalent doses of the free acid and sodium salt formulations orally.[27][29] Blood samples would be collected over time and analyzed for drug concentration. The resulting Area Under the Curve (AUC) from the concentration-time plot is used to calculate bioavailability. It is highly probable that the AUC for the sodium salt group would be significantly greater than that for the free acid group, confirming superior absorption.

Conclusion and Formulation Strategy

The comprehensive analysis strongly indicates that the DG051 sodium salt is the superior form for development as an oral therapeutic.

  • Key Advantages : The primary driver for selecting the sodium salt is its significantly enhanced aqueous solubility and dissolution rate. This directly addresses the main biopharmaceutical hurdle for a poorly soluble drug, leading to improved and more reliable oral bioavailability.[9][11]

  • Developmental Considerations : While the sodium salt is the preferred form, its development is not without challenges. It may exhibit higher hygroscopicity, requiring controlled humidity during manufacturing and storage, and potentially moisture-protective packaging.[9] A thorough polymorph screen is also essential to identify and develop the most stable crystalline form of the salt to prevent any phase conversions during the product's shelf life.

By choosing the sodium salt, drug developers can leverage a well-established strategy to overcome the limitations of the free acid, ultimately accelerating the path to a safe, stable, and effective medicine for patients with metabolic diseases.

References

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
  • Morris, K., et al. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Bartelt, A., et al. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism. PMC.
  • Goud, N.R., et al.
  • A-Z Medical Writing. (2024).
  • Kumar, L. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Pharmatutor.
  • Chen, H.C., & Farese, R.V. (2004). Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice.
  • WHO. (2018).
  • LGC. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • Singh, R., & Rehman, Z.
  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Chitra, A., et al. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes[S]. Semantic Scholar.
  • WHO. (2019). Annex 4.
  • AOCS. (2019).
  • Veeprho. (2025).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • USP-NF. (2013).
  • RSSL. Dissolution Testing: An overview.
  • JOVE. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
  • USP.org. (2016). 711 DISSOLUTION.
  • Brittain, H.G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • BioCrick.
  • Food and Drug Administration.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Woolfson, A.D., & McCafferty, D.F.
  • Catalent. (2024).
  • MedchemExpress.com.
  • Kumar, D., et al. Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance. PMC.
  • MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
  • TargetMol.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • MedchemExpress.com.
  • Liu, G., et al. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. PMC.
  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Goud, N.R., et al. (2018).
  • Shinde, U.A., et al. Physicochemical properties of various alginate-based raft-forming antacid products: a comparative study. International Journal of Basic & Clinical Pharmacology.
  • Google Patents. (2015). Compositions and methods for use in three dimensional model printing.
  • Shinde, U.A., et al. (2025). In vitro evaluation of raft-forming and non-raft forming antacids marketed in India.

Sources

Exploratory

An In-Depth Technical Guide to the Selectivity of DG051 for Epoxide Hydrolase Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Selectivity in Targeting Epoxide Hydrolases Epoxide hydrolases (EHs) are enzymes that play a crucial role in metabolizing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Targeting Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that play a crucial role in metabolizing epoxides, converting them into diols.[1][2][3] In mammals, two prominent forms are the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH).[1] While both enzymes act on epoxides, they exhibit different substrate preferences and are involved in distinct physiological pathways.[4] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects.[5][6][7] By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these beneficial effects.[5][6] Consequently, inhibiting sEH is a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and neurodegenerative diseases like Alzheimer's.[8][9][10][11]

In contrast, mEH is primarily involved in the detoxification of xenobiotic compounds, including potentially carcinogenic epoxides derived from aromatic hydrocarbons.[12] Although it can hydrolyze some endogenous fatty acid epoxides, its activity in this regard is generally lower than that of sEH.[4][12] Given these distinct roles, the selectivity of an inhibitor for sEH over mEH is a critical determinant of its therapeutic potential and safety profile. A highly selective sEH inhibitor would be expected to enhance the beneficial effects of EETs without significantly interfering with the detoxification functions of mEH. This guide provides a comprehensive overview of the methodologies used to assess the selectivity of inhibitors like DG051 for epoxide hydrolase activity.

Understanding the Target: Soluble vs. Microsomal Epoxide Hydrolase

A clear understanding of the structural and functional differences between sEH and mEH is fundamental to designing and evaluating selective inhibitors.

FeatureSoluble Epoxide Hydrolase (sEH)Microsomal Epoxide Hydrolase (mEH)
Cellular Location Primarily cytosol and peroxisomes[4]Endoplasmic reticulum (microsomal fraction)[1]
Primary Substrates Aliphatic epoxides, particularly epoxy fatty acids (e.g., EETs)[4][7]Cyclic and arene epoxides (xenobiotics)[4]
Physiological Role Regulation of inflammation, blood pressure, and pain through metabolism of signaling lipids[7][11][13]Detoxification of foreign compounds[12]
Gene Name EPHX2[5]EPHX1[12]

The differing substrate specificities and cellular localizations of sEH and mEH provide the basis for developing selective inhibitors and for designing assays to measure that selectivity.

Visualizing the Enzymatic Pathways

To appreciate the impact of selective inhibition, it is helpful to visualize the enzymatic reactions catalyzed by sEH and mEH.

Epoxide_Hydrolase_Pathways cluster_sEH Soluble Epoxide Hydrolase (sEH) Pathway cluster_mEH Microsomal Epoxide Hydrolase (mEH) Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH sEH EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs DG051 DG051 (Inhibitor) DG051->sEH Xenobiotic Xenobiotic Epoxide (e.g., Benzo[a]pyrene oxide) mEH mEH Xenobiotic->mEH Diol Diol Metabolite (Detoxified) mEH->Diol Selectivity_Workflow cluster_assays Biochemical Assays cluster_data Data Analysis sEH_Assay sEH Inhibition Assay (Protocol 1) sEH_IC50 Determine sEH IC50 sEH_Assay->sEH_IC50 mEH_Assay mEH Inhibition Assay (Protocol 2) mEH_IC50 Determine mEH IC50 mEH_Assay->mEH_IC50 Selectivity_Index Calculate Selectivity Index (IC50 mEH / IC50 sEH) sEH_IC50->Selectivity_Index mEH_IC50->Selectivity_Index

Caption: Workflow for the determination of DG051's selectivity for sEH over mEH.

Interpreting the Data: A Hypothetical Example for DG051

Let's consider a hypothetical dataset for DG051 and a non-selective inhibitor to illustrate the importance of the selectivity index.

CompoundsEH IC50 (nM)mEH IC50 (nM)Selectivity Index (mEH/sEH)
DG051 550001000
Compound X (Non-selective) 10202

In this example, DG051 is 1000-fold more selective for sEH than for mEH, indicating that it is a highly specific inhibitor. In contrast, Compound X shows minimal selectivity, suggesting a higher likelihood of off-target effects related to mEH inhibition.

Conclusion: The Value of High Selectivity

The development of potent and selective sEH inhibitors like DG051 holds significant promise for the treatment of various diseases. A thorough and rigorous assessment of selectivity against mEH is a critical step in the preclinical development of these compounds. The methodologies outlined in this guide provide a robust framework for obtaining reliable selectivity data, thereby enabling informed decisions in drug discovery and development. The high selectivity of an inhibitor like DG051 is a key attribute that can lead to a more favorable therapeutic window and a reduced risk of adverse effects.

References

  • Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022, April 12). Taylor & Francis Online. Retrieved March 3, 2026, from [Link]

  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. (2024, February 14). Frontiers in Physiology. Retrieved March 3, 2026, from [Link]

  • Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. (2021, May 8). MDPI. Retrieved March 3, 2026, from [Link]

  • Epoxide hydrolase. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Epoxide hydrolases: Structure, Function, Mechanism, and Assay. (2005). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. (2021, May 8). MDPI. Retrieved March 3, 2026, from [Link]

  • Epoxide hydrolases: structure, function, mechanism, and assay. (2005). PubMed. Retrieved March 3, 2026, from [Link]

  • Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. (2021, May 8). PubMed. Retrieved March 3, 2026, from [Link]

  • Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. (2022, April 29). MDPI. Retrieved March 3, 2026, from [Link]

  • Microsomal and Soluble Epoxide Hydrolases Are Members of the Same Family of C-X Bond Hydrolase Enzymes. (1994, January 1). ACS Publications. Retrieved March 3, 2026, from [Link]

  • Biochemical characterization and transcriptional analysis of the epoxide hydrolase from white-rot fungus Phanerochaete chrysosporium. (2009, July 7). Oxford Academic. Retrieved March 3, 2026, from [Link]

  • Exploring the origins of selectivity in soluble epoxide hydrolase from Bacillus megaterium. (2017). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Soluble epoxide hydrolase IC 50 values for selected pesticides. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Conformational diversity and enantioconvergence in potato epoxide hydrolase 1. (2018). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Exploring Selectivity and Hysteresis : Kinetic Studies on a Potato Epoxide Hydrolase. (n.d.). DiVA. Retrieved March 3, 2026, from [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (2008, December 1). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. (1995, November 10). PubMed. Retrieved March 3, 2026, from [Link]

  • In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025, August 9). ResearchGate. Retrieved March 3, 2026, from [Link]

  • IC50 in human and murine sEH and microsomal stability values of 1, 6a-h... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Substrate and Inhibitor selectivity, and biological activity of an epoxide hydrolase from Trichoderma reesei. (2016, August 23). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Development of potent inhibitors of the human microsomal epoxide hydrolase. (2014, October 15). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023, June 5). Agilent. Retrieved March 3, 2026, from [Link]

  • Soluble epoxide hydrolase: Gene structure, expression and deletion. (2013, November 1). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Reaction mechanism of soluble epoxide hydrolase: insights from molecular dynamics simulations. (2002, December 11). PubMed. Retrieved March 3, 2026, from [Link]

  • Our Approach. (n.d.). EicOsis. Retrieved March 3, 2026, from [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. (2023, March 30). MDPI. Retrieved March 3, 2026, from [Link]

  • What are the proposed changes in specificity/selectivity as per the Draft ICH guideline -Q2(R2). (2022, April 29). YouTube. Retrieved March 3, 2026, from [Link]

  • Selectivity in Analytical Chemistry. (n.d.). IUPAC. Retrieved March 3, 2026, from [Link]

  • Select protocols of high-throughput ee-screening systems for assaying enantioselective enzymes. (2005). PubMed. Retrieved March 3, 2026, from [Link]

  • A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base. (2023, May 18). MDPI. Retrieved March 3, 2026, from [Link]

Sources

Foundational

The Therapeutic Potential of DG051 in Cardiovascular Disease: A Technical Guide

This guide provides an in-depth technical overview of DG051, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), and its therapeutic potential in cardiovascular disease. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of DG051, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), and its therapeutic potential in cardiovascular disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical and clinical data, outlines relevant experimental methodologies, and provides context for the compound's development trajectory.

Introduction: The Rationale for LTA4H Inhibition in Cardiovascular Disease

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, with atherosclerosis, a chronic inflammatory condition of the arteries, as a primary underlying pathology. The inflammatory cascade within atherosclerotic plaques is a key driver of plaque progression and instability, ultimately leading to acute cardiovascular events such as myocardial infarction and stroke.

The leukotriene pathway has emerged as a critical contributor to this inflammatory milieu. Specifically, Leukotriene B4 (LTB4), a potent lipid mediator, is a powerful chemoattractant for neutrophils and other immune cells, amplifying the inflammatory response within the vessel wall.[1] Leukotriene A4 hydrolase (LTA4H) is the pivotal enzyme responsible for the final step in LTB4 biosynthesis.[2] Genetic studies have linked variants in the LTA4H gene to an increased risk of myocardial infarction, underscoring the enzyme's central role in the pathophysiology of coronary artery disease.[3]

DG051, a novel small-molecule inhibitor of LTA4H, was developed by deCODE genetics with the therapeutic goal of reducing LTB4 production and thereby mitigating the pro-inflammatory processes that drive atherosclerosis and increase the risk of heart attacks.[4][5]

DG051: Compound Profile and Mechanism of Action

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase. Its mechanism of action is the direct inhibition of the enzymatic conversion of LTA4 to LTB4. This targeted approach is intended to reduce the localized concentration of LTB4 in tissues, particularly within atherosclerotic plaques, thereby dampening the recruitment and activation of inflammatory cells.

The Leukotriene B4 Synthesis Pathway and Point of DG051 Intervention

The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4H subsequently hydrolyzes LTA4 to produce LTB4. DG051 acts at this terminal step, effectively blocking the production of the pro-inflammatory mediator LTB4.

LTB4_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase (LTA4H) Inflammation Pro-inflammatory Effects (e.g., neutrophil chemotaxis) LTB4->Inflammation DG051 DG051 DG051->LTA4 Inhibition

Figure 1: Simplified schematic of the Leukotriene B4 (LTB4) synthesis pathway and the inhibitory action of DG051.
The Dual Role of LTA4H: A Mechanistic Consideration

It is crucial to note that LTA4H possesses a dual enzymatic function. In addition to its pro-inflammatory role in LTB4 synthesis, it also exhibits an anti-inflammatory aminopeptidase activity by degrading the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[6] The clinical success of an LTA4H inhibitor may therefore depend on its selectivity for the epoxide hydrolase activity over the aminopeptidase activity. While specific data on DG051's selectivity is not publicly available, this dual functionality is a critical consideration in the development of any LTA4H-targeting therapeutic.[2][6]

Preclinical Evidence: Establishing Proof-of-Concept

While detailed quantitative data from preclinical studies of DG051 in cardiovascular disease models are not publicly available, the progression of the compound to clinical trials implies the successful establishment of preclinical proof-of-concept.[7] This would have involved demonstrating the compound's ability to inhibit LTB4 production in vivo and to favorably modulate disease processes in relevant animal models.

Commonly Utilized Preclinical Models for Atherosclerosis and Myocardial Infarction

The evaluation of a compound like DG051 would typically involve the use of well-established animal models of atherosclerosis and myocardial infarction.

  • Atherosclerosis Models:

    • ApoE-/- and LDLR-/- Mice: These are the most widely used mouse models of atherosclerosis.[8][9] Fed a high-fat diet, these mice develop atherosclerotic plaques that share some morphological similarities with human lesions. Efficacy studies in these models would assess the impact of DG051 on plaque size, composition (e.g., macrophage and lipid content), and inflammatory markers within the plaque.[10][11][12][13]

    • Rabbit Models: Rabbits, when fed a high-cholesterol diet, develop atherosclerotic lesions that are more similar to human plaques than those in mice.[14][15][16][17][18] These models are often used for more advanced preclinical testing.

  • Myocardial Infarction Models:

    • Surgical Ligation of a Coronary Artery: This is the most common method for inducing myocardial infarction in mice and rats.[19][20][21][22][23][24] The left anterior descending (LAD) coronary artery is permanently or transiently ligated to induce ischemia and subsequent infarction. In the context of DG051, this model would be used to assess the drug's effect on infarct size, cardiac function post-MI, and inflammatory cell infiltration into the ischemic myocardium.

Key Preclinical Assays

The preclinical development of DG051 would have relied on a suite of assays to determine its potency, selectivity, and efficacy.

  • LTA4H Enzyme Activity Assay: To determine the direct inhibitory effect of DG051 on the LTA4H enzyme.

  • LTB4 Quantification: Measurement of LTB4 levels in biological samples (e.g., plasma, stimulated whole blood, tissue homogenates) is a key pharmacodynamic biomarker for LTA4H inhibitors. This is typically performed using sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Histological and Immunohistochemical Analysis of Atherosclerotic Plaques: To assess the impact of DG051 on plaque morphology and composition.

Clinical Development of DG051

DG051 progressed through Phase I and into Phase IIa clinical trials for the prevention of heart attack.[4][5][25][26]

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that DG051 was safe and well-tolerated at all tested doses.[4] The compound exhibited a favorable pharmacokinetic profile, supporting once-daily dosing.[4][25] Importantly, these studies showed that DG051 significantly reduced the production of LTB4 in a dose-dependent manner.[4] A 28-day study further confirmed that once-daily dosing of DG051 could achieve sustained reductions in LTB4 levels.[4]

Phase IIa Clinical Trial

A randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate DG051 in patients with a history of heart attack or coronary artery disease.[4]

Table 1: Summary of DG051 Phase IIa Clinical Trial Design and Top-Line Results

Parameter Description
Study Design Randomized, double-blind, placebo-controlled
Patient Population Patients with a history of heart attack or coronary artery disease
Primary Objectives To assess the effect of DG051 on LTB4 production, pharmacokinetics, safety, and tolerability
Key Findings - Significant dose-dependent reductions in LTB4 production were confirmed in the patient population.[5]- Favorable pharmacokinetic and safety profiles, similar to those observed in healthy volunteers.[5]- No serious adverse events were reported.[5]
Outcome The positive results supported the planning of a larger Phase IIb trial.[5]
Discontinuation of Development

Following the positive Phase IIa results, a 400-patient Phase IIb trial was planned to further evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of DG051.[5] However, there are no publicly available results from this planned Phase IIb study. The development of DG051 appears to have been discontinued. This is likely due to the bankruptcy of deCODE genetics in 2009 and its subsequent acquisition by Amgen in 2012.[27][28] It is common for acquiring companies to re-evaluate and streamline the development pipelines of the companies they purchase, which may have led to the cessation of the DG051 program.

The Broader Context of LTA4H Inhibitor Development

The development of LTA4H inhibitors has been challenging. Several other LTA4H inhibitors have entered clinical trials for various inflammatory diseases, but none have yet reached the market.[2][29][30] The dual pro- and anti-inflammatory roles of LTA4H may contribute to the mixed clinical results observed with non-selective inhibitors.[6][31] The experience with DG051 and other LTA4H inhibitors highlights the complexities of targeting inflammatory pathways in cardiovascular disease.

Experimental Protocols

The following are representative, detailed protocols for key assays relevant to the study of LTA4H inhibitors like DG051.

In Vitro LTA4H Enzyme Inhibition Assay

This protocol provides a method for determining the inhibitory activity of a test compound on the epoxide hydrolase function of LTA4H.

Materials:

  • Recombinant human LTA4H enzyme

  • Leukotriene A4 (LTA4) substrate

  • Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, with 4 mg/mL BSA)

  • Test compound (e.g., DG051) dissolved in DMSO

  • Reaction termination solution (e.g., methanol)

  • Internal standard for LC-MS/MS analysis (e.g., LTB4-d4)

Procedure:

  • Prepare a solution of the recombinant LTA4H enzyme in the assay buffer.

  • In a microplate, incubate the LTA4H enzyme with various concentrations of the test compound (or DMSO for control) for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the LTA4 substrate.

  • Allow the reaction to proceed for 10 minutes at 37°C.

  • Terminate the reaction by adding the reaction termination solution containing the internal standard.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant for LTB4 production using LC-MS/MS.

  • Calculate the percent inhibition of LTA4H activity for each concentration of the test compound and determine the IC50 value.

Quantification of LTB4 in Human Whole Blood by LC-MS/MS

This protocol describes a method for measuring the pharmacodynamic effect of an LTA4H inhibitor by quantifying LTB4 production in stimulated whole blood.

Materials:

  • Human whole blood collected in heparinized tubes

  • Calcium ionophore A23187 for stimulation

  • Test compound (e.g., DG051)

  • Internal standard (LTB4-d4)

  • Methanol for protein precipitation

  • Solvents for liquid-liquid or solid-phase extraction (e.g., methyl tertiary-butyl ether)

  • LC-MS/MS system

Procedure:

  • Pre-incubate whole blood samples with the test compound or vehicle control for a specified time.

  • Stimulate LTB4 production by adding calcium ionophore A23187 and incubating for 15-30 minutes at 37°C.

  • Stop the reaction and lyse the cells by adding cold methanol containing the internal standard.

  • Vortex and centrifuge the samples to pellet cellular debris.

  • Extract LTB4 from the supernatant using either liquid-liquid or solid-phase extraction.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • Perform chromatographic separation using a C18 reverse-phase column.

  • Detect and quantify LTB4 and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of LTB4 in each sample based on a standard curve.

Murine Model of Myocardial Infarction (Permanent Ligation)

This protocol outlines the surgical procedure for inducing myocardial infarction in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 8-0 silk)

  • Ventilator

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad.

  • Intubate the mouse and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Gently move the left lung to visualize the left anterior descending (LAD) coronary artery.

  • Pass a suture needle under the LAD and tie a permanent knot to occlude the artery.

  • Confirm successful ligation by observing the blanching of the anterior ventricular wall and by ECG changes (ST-segment elevation).

  • Close the chest wall in layers.

  • Allow the mouse to recover from anesthesia.

  • Administer analgesics as required.

Conclusion

DG051 represented a promising, mechanistically-driven therapeutic approach for the prevention of cardiovascular events by targeting the pro-inflammatory leukotriene pathway. The compound demonstrated a good safety profile and target engagement in early clinical trials. While its development was likely halted due to corporate restructuring rather than a lack of efficacy or safety in the early stages, the story of DG051 provides valuable insights for researchers and drug developers in the cardiovascular field. The challenges faced by DG051 and other LTA4H inhibitors underscore the complexity of targeting inflammation in atherosclerosis and highlight the importance of understanding the multifaceted roles of enzymatic targets. Further research into selective LTA4H inhibition and the intricate biology of the leukotriene pathway in cardiovascular disease remains a compelling area of investigation.

References

  • Current time information in IS. (n.d.). Google.
  • Experimental protocol to induce early and established atherosclerosis in rabbits. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC. (2025, April 5). Retrieved March 3, 2026, from [Link]

  • A method of rapid rabbit atherosclerosis model establishment - Allied Academies. (2017, August 17). Retrieved March 3, 2026, from [Link]

  • T400-Series Surgical Protocol - Mouse Myocardial Infarction Model - Transonic. (n.d.). Retrieved March 3, 2026, from [Link]

  • Mouse Myocardial Infarction - MMPC.org. (2014, January 30). Retrieved March 3, 2026, from [Link]

  • Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits. (2021, May 12). Retrieved March 3, 2026, from [Link]

  • Pop-Out Myocardial Infarction Induction in Mice | Springer Nature Experiments. (n.d.). Retrieved March 3, 2026, from [Link]

  • Researchers Identify Possible Reason LTA4H Inhibitors Often Fail in Asthma Trials. (2018, August 28). Retrieved March 3, 2026, from [Link]

  • Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - Hep Journals. (n.d.). Retrieved March 3, 2026, from [Link]

  • LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial. (2024, February 2). Retrieved March 3, 2026, from [Link]

  • Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor | PNAS. (n.d.). Retrieved March 3, 2026, from [Link]

  • deCODE genetics. (n.d.). Retrieved March 3, 2026, from [Link]

  • Guidelines for in vivo mouse models of myocardial infarction. (n.d.). Retrieved March 3, 2026, from [Link]

  • Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack. (2007, October 9). Retrieved March 3, 2026, from [Link]

  • Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of DG051 for the Prevention of Heart Attack | deCODE genetics. (2008, January 9). Retrieved March 3, 2026, from [Link]

  • Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE genetics, Inc. R&D Event - BioSpace. (2007, June 25). Retrieved March 3, 2026, from [Link]

  • deCODE touts heart attack prevention study - Fierce Biotech. (2008, January 9). Retrieved March 3, 2026, from [Link]

  • Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed. (2019, June 15). Retrieved March 3, 2026, from [Link]

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • deCODE genetics, Inc. Suspends Phase III Trial Of DG031 To Improve Tablet Manufacturing. (2006, October 6). Retrieved March 3, 2026, from [Link]

  • Reduced plaque formation in ApoE−/−Dgat1−/− mice. Female ApoE−/− and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - MDPI. (n.d.). Retrieved March 3, 2026, from [Link]

  • Gasdermin D Deficiency Limits the Transition of Atherosclerotic Plaques to an Inflammatory Phenotype in ApoE Knock-Out Mice - MDPI. (2022, May 19). Retrieved March 3, 2026, from [Link]

  • Preclinical mouse models and methods for the discovery of the causes and treatments of atherosclerosis - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Optimized plasma sample preparation and LC‐MS analysis to s - OPUS at UTS. (n.d.). Retrieved March 3, 2026, from [Link]

  • A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - ResearchGate. (2025, August 9). Retrieved March 3, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Meta. (n.d.). Retrieved March 3, 2026, from [Link]

  • deCODE genetics - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Assessment of plaque composition and structure. Representative... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • What are LTA4H inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 3, 2026, from [Link]

  • Preclinical models of atherosclerosis: An overview - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Guidelines for in vivo mouse models of myocardial infarction - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • The Effects of Exercise on Plaque Volume and Composition in a Mouse Model of Early and Late Life Atherosclerosis - PMC. (2022, March 28). Retrieved March 3, 2026, from [Link]

  • Hyperlipidemia/Atherosclerosis Models - Biocytogen. (n.d.). Retrieved March 3, 2026, from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Retrieved March 3, 2026, from [Link]

  • Light deficiency in Apoe-/-mice increases atheroma plaque size and vulnerability by modulating local immunity - PubMed. (2024, February 8). Retrieved March 3, 2026, from [Link]

  • Guidelines for in vivo mouse models of myocardial infarction. (n.d.). Retrieved March 3, 2026, from [Link]

  • deCODE Submits IND on DG051 for the Prevention of Heart Attack. (2006, June 29). Retrieved March 3, 2026, from [Link]

  • Atherosclerosis Modeling & Pharmacodynamics Services - Creative Biolabs. (n.d.). Retrieved March 3, 2026, from [Link]

  • What drugs are in development for Atherosclerosis? - Patsnap Synapse. (2025, March 11). Retrieved March 3, 2026, from [Link]

  • Amgen Buys DeCODE – Reflections Backwards, Forwards, and on DTC Genomics | Stanford Law School. (2012, December 13). Retrieved March 3, 2026, from [Link]

  • Animal Models of Myocardial Infarction: Mainstay in Clinical Translation - PubMed. (n.d.). Retrieved March 3, 2026, from [Link]

  • Animal Models Of Myocardial Infarction Research Articles - Page 1 | R Discovery. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) Induction of Myocardial Infarction in Experimental Animals: A Review - ResearchGate. (2026, January 19). Retrieved March 3, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Properties of DG051 Free Acid

This guide provides a comprehensive technical overview of the biological properties of DG051 free acid, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the biological properties of DG051 free acid, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the leukotriene pathway.

Introduction: Targeting a Key Inflammatory Mediator for Cardiovascular Health

DG051, scientifically known as 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, is a first-in-class small molecule developed to prevent heart attacks by targeting a critical enzyme in the inflammatory cascade.[1] Genetic research and functional biology studies have identified leukotriene B4 (LTB4) as a key pro-inflammatory molecule that modulates the risk of heart attack.[1] DG051 was designed to specifically inhibit the production of LTB4, thereby offering a novel therapeutic strategy for cardiovascular disease.[2]

This document will delve into the core biological properties of DG051, detailing its mechanism of action, pharmacological effects, and the key experimental methodologies used to characterize this promising therapeutic candidate.

Mechanism of Action: Selective Inhibition of Leukotriene A4 Hydrolase

DG051 exerts its biological effects through the potent and selective inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that plays a pivotal role in the biosynthesis of LTB4 from its unstable precursor, leukotriene A4 (LTA4).

The Leukotriene B4 Synthesis Pathway

The following diagram illustrates the biochemical pathway leading to the production of LTB4 and the point of intervention for DG051.

Leukotriene B4 Synthesis Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation 5-LOX->LTA4 LTA4H->LTB4 DG051 DG051 DG051->LTA4H Inhibition

Caption: The enzymatic conversion of arachidonic acid to the pro-inflammatory mediator LTB4.

By binding to LTA4H, DG051 blocks the conversion of LTA4 to LTB4, leading to a significant reduction in the levels of this potent chemoattractant. This targeted inhibition is the cornerstone of DG051's therapeutic potential.

Pharmacological Properties of DG051

The pharmacological profile of DG051 has been extensively characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

DG051 is a highly potent inhibitor of LTA4H, as demonstrated in various enzymatic and cell-based assays.

ParameterValueAssay TypeReference
Binding Affinity (Kd) 26 nMRecombinant LTA4H[3]
IC50 (Hydrolase Activity) 47 nMEnzymatic Assay[4]
IC50 (Aminopeptidase Activity) 72 nMEnzymatic Assay[4]
IC50 (Human Whole Blood) 37 nMFunctional Assay[4]

These data highlight the sub-micromolar potency of DG051 in inhibiting both the hydrolase and aminopeptidase activities of LTA4H. Importantly, its high potency in the human whole blood assay demonstrates its effectiveness in a complex biological matrix, which is a critical indicator of its potential in vivo efficacy.

Preclinical Pharmacokinetics

Preclinical studies in multiple species have shown that DG051 possesses excellent pharmacokinetic properties, including high oral bioavailability and aqueous solubility.

SpeciesOral Bioavailability (%)Aqueous Solubility (mg/mL)Reference
Mouse>80%>30[3]
Rat>80%>30[3]
Dog>80%>30[3]
Monkey>80%>30[3]

The high oral bioavailability across different species suggests that DG051 is well-absorbed from the gastrointestinal tract, making it suitable for oral administration. Its high aqueous solubility is also a desirable characteristic for a drug candidate.

Clinical Development and Safety Profile

DG051 has progressed through Phase I and Phase IIa clinical trials for the prevention of heart attack.[1]

  • Phase I Studies: In healthy volunteers, DG051 was found to be safe and well-tolerated at all tested dose levels. It demonstrated a dose-dependent and significant reduction in LTB4 production. The pharmacokinetic profile was favorable, supporting once-daily dosing.[1]

  • Phase IIa Study: This randomized, double-blind, placebo-controlled trial in patients with a history of heart attack or coronary artery disease confirmed the findings from the Phase I studies. DG051 significantly reduced LTB4 levels in this patient population and maintained a favorable safety and tolerability profile.[1]

Key Experimental Protocols

The characterization of DG051's biological properties relied on a series of well-defined experimental protocols. The following sections provide an overview of the methodologies for the key assays.

LTA4H Enzyme Inhibition Assay

This assay quantifies the ability of DG051 to inhibit the enzymatic activity of LTA4H.

LTA4H Enzyme Inhibition Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Recombinant_LTA4H Recombinant LTA4H Incubation Incubate LTA4H with DG051 Recombinant_LTA4H->Incubation DG051_dilutions Serial dilutions of DG051 DG051_dilutions->Incubation LTA4_substrate LTA4 substrate Reaction_initiation Add LTA4 to initiate reaction LTA4_substrate->Reaction_initiation Incubation->Reaction_initiation Quench Quench reaction Reaction_initiation->Quench Detection Quantify LTB4 production (e.g., LC-MS/MS or ELISA) Quench->Detection IC50_calc Calculate IC50 Detection->IC50_calc

Caption: Workflow for determining the in vitro potency of DG051 against LTA4H.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Recombinant human LTA4H is purified. DG051 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of DG051 in an appropriate buffer at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4.

  • Reaction Termination: After a defined incubation period, the reaction is stopped (quenched) by the addition of a suitable reagent (e.g., an organic solvent or a strong acid).

  • LTB4 Quantification: The amount of LTB4 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The percentage of inhibition at each DG051 concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay assesses the functional activity of DG051 in a more physiologically relevant environment.

Step-by-Step Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are incubated with various concentrations of DG051 or a vehicle control at 37°C.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway in leukocytes.

  • Incubation and Plasma Separation: The blood samples are incubated for a specific period to allow for LTB4 synthesis. The reaction is then stopped, and plasma is separated by centrifugation.

  • LTB4 Measurement: The concentration of LTB4 in the plasma is measured using a validated ELISA or LC-MS/MS method.

  • IC50 Calculation: The IC50 value is calculated by determining the concentration of DG051 that causes a 50% reduction in LTB4 production compared to the stimulated vehicle control.

Conclusion and Future Perspectives

DG051 free acid is a potent and selective inhibitor of LTA4H with a well-defined mechanism of action and a favorable pharmacological profile. Preclinical and early-phase clinical studies have demonstrated its ability to effectively reduce the production of the pro-inflammatory mediator LTB4, a key player in the pathogenesis of cardiovascular diseases. Its high oral bioavailability and good safety profile make it a promising candidate for the prevention of heart attacks.

Further clinical development will be necessary to fully establish the efficacy and long-term safety of DG051 in a broader patient population. The targeted approach of inhibiting LTB4 synthesis represents a significant advancement in the potential treatment of inflammatory conditions, and DG051 stands as a leading example of this innovative therapeutic strategy.

References

  • deCODE genetics. (2007, October 9).
  • Sandanayaka, V., Mamat, B., Mishra, R. K., Winger, J., Krohn, M., Zhou, L. M., ... & Gurney, M. E. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573–585.
  • PubChem. (n.d.). DG-051. National Center for Biotechnology Information. Retrieved from [Link]

  • deCODE genetics. (2006, June 29).
  • Practical Fragments. (2010, January 6). Fragments in the Clinic: DG-051. Retrieved from [Link]

Sources

Foundational

Whitepaper: Pharmacological Profiling and Experimental Methodologies for DG051 (CAS 929915-58-2)

Executive Summary DG051 (CAS: 929915-58-2) is a novel, first-in-class, highly soluble, and orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1]. Developed through an advanced fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DG051 (CAS: 929915-58-2) is a novel, first-in-class, highly soluble, and orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1]. Developed through an advanced fragment-based drug discovery paradigm, DG051 was engineered to translate human genetic insights into a targeted therapeutic intervention for cardiovascular diseases, particularly myocardial infarction and stroke[2]. This technical guide provides an in-depth analysis of DG051’s mechanism of action, physicochemical properties, and the self-validating experimental protocols required to evaluate its efficacy in both biochemical and physiological systems.

Mechanistic Grounding: The LTA4H Pathway and DG051 Intervention

As a bimetallic zinc metalloenzyme, LTA4H sits at a critical junction of the arachidonic acid inflammatory cascade, exhibiting two distinct and biologically significant enzymatic activities[3]:

  • Epoxide Hydrolase Activity: LTA4H catalyzes the hydrolysis of the unstable epoxide intermediate leukotriene A4 (LTA4) into leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory lipid mediator and neutrophil chemoattractant implicated in atherosclerotic plaque instability and cardiovascular events[1][3].

  • Aminopeptidase Activity: LTA4H also cleaves specific tripeptides, most notably Pro-Gly-Pro (PGP), a collagen-derived chemoattractant. The degradation of PGP by LTA4H suggests a secondary role in resolving certain types of inflammation[3].

Causality of Inhibition: DG051 competitively binds to the active site of LTA4H with high affinity (


)[3]. While it successfully inhibits both enzymatic functions, its primary therapeutic design is optimized to potently suppress the epoxide hydrolase activity (

), thereby halting the biosynthesis of LTB4 and dampening the downstream inflammatory signaling that drives cardiovascular pathology[3][4].

Pathway AA Arachidonic Acid LOX 5-LOX Activation AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H EH Epoxide Hydrolase LTA4H->EH AP Aminopeptidase LTA4H->AP LTB4 Leukotriene B4 (LTB4) EH->LTB4 Hydrolysis PGP PGP Cleavage AP->PGP Cleavage Inflammation Cardiovascular Inflammation LTB4->Inflammation Promotes DG051 DG051 (CAS: 929915-58-2) DG051->EH IC50 = 47 nM DG051->AP IC50 = 72 nM

Diagram 1: LTA4H signaling pathway and dual-inhibition mechanism of DG051.

Physicochemical and Kinetic Profile

The successful clinical translation of DG051 is heavily attributed to its optimized pharmacokinetic properties. Fragment-based design yielded a molecule with exceptional aqueous solubility and oral bioavailability across multiple species[2].

Table 1: Physicochemical Properties
ParameterValueReference
CAS Number 929915-58-2 (HCl Salt)[1]
Molecular Formula C21H25Cl2NO4[1]
Molecular Weight 426.3 g/mol [1]
Aqueous Solubility > 30 mg/mL[2]
Oral Bioavailability > 80% across species[2]
Table 2: Pharmacological & Kinetic Profile
ParameterValueTarget / Assay ContextReference
Kd (Binding Affinity) 26 nMRecombinant LTA4H Binding[3],[2]
IC50 (Epoxide Hydrolase) 47 nMIn vitro LTB4 biosynthesis[3],[5]
IC50 (Aminopeptidase) 72 nMIn vitro L-alanine p-nitroanilide cleavage[3],[4]
IC50 (Human Whole Blood) 37 nMEx vivo HWB LTB4 suppression[3],[4]

Experimental Methodologies: Self-Validating Assay Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol 1: In Vitro Epoxide Hydrolase Inhibition Assay

Causality & Rationale: The substrate, LTA4, is highly unstable in aqueous solutions (half-life < 3 seconds) unless stabilized by albumin. Therefore, the assay must utilize fresh LTA4 free acid generated via alkaline hydrolysis of LTA4 methyl ester immediately prior to the reaction. System Validation: A robust assay must include a vehicle control (0.1% DMSO) to establish baseline uninhibited enzyme velocity (


), a no-enzyme blank to account for spontaneous LTA4 hydrolysis into non-enzymatic isomers (e.g., 

6-trans-LTB4), and a reference inhibitor to confirm assay sensitivity.
  • Enzyme Preparation: Dilute recombinant human LTA4H in assay buffer (50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty-acid-free BSA to stabilize the lipid substrate).

  • Compound Incubation: Prepare a 10-point serial dilution of DG051 in DMSO. Add to the enzyme mixture (final DMSO concentration

    
     1%) and pre-incubate at room temperature for 15 minutes to allow steady-state binding[5].
    
  • Substrate Activation & Addition: Saponify LTA4 methyl ester with NaOH to generate LTA4 free acid. Immediately add the substrate (final concentration ~20

    
    M) to the pre-incubated enzyme-inhibitor mix.
    
  • Reaction Termination: Incubate for exactly 10 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., LTB4-d4).

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant for LTB4 using LC-MS/MS or a validated competitive ELISA. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Ex Vivo Human Whole Blood (HWB) Assay

Causality & Rationale: Evaluating DG051 in human whole blood bridges the gap between biochemical potency and physiological efficacy by accounting for plasma protein binding and cellular permeability[3]. The calcium ionophore A23187 is strictly required to artificially induce a massive calcium influx, which forces the translocation and activation of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LOX), ensuring a robust and measurable LTA4 substrate pool.

Workflow Step1 1. Blood Collection Step2 2. DG051 Incubation Step1->Step2 Step3 3. A23187 Stimulation Step2->Step3 Step4 4. Plasma Isolation Step3->Step4 Step5 5. LTB4 Quantification Step4->Step5

Diagram 2: Ex vivo human whole blood assay workflow for LTB4 quantification.

  • Blood Collection: Draw human venous blood into heparinized tubes. Do not use EDTA, as calcium chelation will inhibit the downstream ionophore stimulation.

  • Pre-Incubation: Aliquot 1 mL of whole blood per well in a deep-well plate. Add DG051 at varying concentrations (1 nM to 10

    
    M) and incubate at 37°C for 30 minutes on a gentle shaker.
    
  • Ionophore Stimulation: Add A23187 (final concentration 50

    
    M) to force calcium influx and stimulate LTB4 biosynthesis. Incubate for exactly 30 minutes at 37°C[3].
    
  • Plasma Isolation: Halt the reaction by rapidly cooling the plate on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet erythrocytes and leukocytes.

  • LTB4 Quantification: Carefully extract the plasma layer and quantify LTB4 levels via ELISA. DG051 should demonstrate a potent suppression of LTB4 with an expected

    
     of approximately 37 nM[3][4].
    

Translational Context and Clinical Development

Following rigorous preclinical validation, DG051 advanced into Phase I and Phase II clinical trials spearheaded by deCODE genetics[6]. The compound's highly favorable pharmacokinetic profile supported a once-daily oral dosing regimen. In clinical pharmacology studies, DG051 successfully achieved dose-dependent reductions in LTB4 production in human subjects, validating the gene-to-clinic paradigm and establishing LTA4H inhibition as a viable mechanism for modulating cardiovascular risk[2][6].

References

1.[3] Benchchem. Mechanism of Action and Cellular Pathway Modulation by Dg051 Free Acid. Retrieved from: 2.[1] PubChem (NIH). DG-051 | C21H25Cl2NO4 | CID 44818987. Retrieved from: 3.[2] ResearchGate. Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Retrieved from: 4.[5] TargetMol. DG051 | Aminopeptidase. Retrieved from: 5.[6] deCODE genetics. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R &D Event. Retrieved from: 6.[4] MedChemExpress. DG051 | Aminopeptidase Inhibitor. Retrieved from:

Sources

Exploratory

An In-depth Technical Guide to the Binding Site Analysis of the LTA4H Inhibitor DG-051

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the binding site analysis of DG-051, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H). As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site analysis of DG-051, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H). As a Senior Application Scientist, this document synthesizes crystallographic data, biochemical assays, and biophysical methods to offer a detailed understanding of the molecular interactions governing this significant therapeutic target.

Introduction: Targeting the Inflammatory Cascade

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory process.[1][2] It exhibits two distinct catalytic activities: an epoxide hydrolase activity that converts Leukotriene A4 (LTA4) to the potent pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity.[2][3] The production of LTB4 is a critical step in the arachidonic acid cascade, leading to the recruitment and activation of neutrophils and other immune cells, thereby amplifying the inflammatory response.[4][5]

Given its central role in inflammation, LTA4H has emerged as a key therapeutic target for a range of inflammatory diseases. DG-051 is a novel, small-molecule inhibitor designed to specifically target the epoxide hydrolase activity of LTA4H, thereby reducing the production of LTB4.[6][7] Developed through a fragment-based drug discovery approach, DG-051 has been investigated for its potential in preventing heart attacks.[8][9] Understanding the precise binding mechanism of DG-051 to LTA4H is crucial for the development of next-generation inhibitors with improved potency and selectivity.

Signaling Pathway of LTA4H in LTB4 Synthesis

LTA4H Signaling Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H_Enzyme LTA4H (Epoxide Hydrolase Activity) LTA4->LTA4H_Enzyme LTB4 Leukotriene B4 (LTB4) Inflammation Inflammation LTB4->Inflammation DG051 DG-051 DG051->LTA4H_Enzyme Inhibition LTA4H_Enzyme->LTB4

Caption: The LTA4H-mediated conversion of LTA4 to the pro-inflammatory mediator LTB4.

Structural Analysis of the DG-051 Binding Site

The cornerstone of understanding DG-051's mechanism of action lies in the high-resolution crystal structure of the LTA4H-DG051 complex. The Protein Data Bank (PDB) entry 3FH7 provides the atomic coordinates of this interaction, revealing a detailed picture of the binding interface.[10][11]

LTA4H is comprised of three domains: an N-terminal, a catalytic, and a C-terminal domain, which together form a deep active site cleft.[12][13] The catalytic domain houses a zinc ion that is essential for both the epoxide hydrolase and aminopeptidase activities. This zinc ion is coordinated by three key residues: His-295 , His-299 , and Glu-318 .[1]

The binding of DG-051 to LTA4H is characterized by two primary interactions:

  • Zinc Chelation: The butanoic acid moiety of DG-051 forms a crucial interaction with the catalytic zinc ion in the active site. This chelation is a hallmark of many LTA4H inhibitors and is a key determinant of their potency.[14][15]

  • Hydrophobic Interactions: The lipophilic biphenyl ether tail of DG-051 extends into a narrow, hydrophobic pocket within the active site.[14][15] This pocket is shaped to accommodate the fatty acid tail of the natural substrate, LTA4.

Key Interacting Residues in the DG-051 Binding Pocket (PDB: 3FH7)

DG-051 MoietyInteracting LTA4H ResiduesInteraction Type
Butanoic AcidZinc Ion, Tyr-383Ionic, Hydrogen Bond
Pyrrolidine LinkerGln-134Hydrogen Bond
Biphenyl EtherPhe-138, Ile-142, Val-367, Tyr-378Hydrophobic (van der Waals)

Data derived from analysis of PDB entry 3FH7.

The interaction with Tyr-383 is particularly noteworthy as this residue acts as a proton donor in the aminopeptidase reaction, highlighting the overlapping nature of the two active sites.[7] Furthermore, the hydrophobic interactions with residues such as Tyr-378 are significant, as this residue is known to be involved in the suicide inactivation of the enzyme by LTA4.[2]

Experimental Validation of the Binding Site

A multi-pronged experimental approach is essential to validate the structural observations and to quantify the functional consequences of inhibitor binding.

Enzymatic Assays for Potency Determination

The inhibitory potency of DG-051 against the epoxide hydrolase activity of LTA4H is a critical parameter. This is typically determined by measuring the reduction in LTB4 production in the presence of the inhibitor.

Protocol: LTA4H Epoxide Hydrolase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Recombinant human LTA4H is purified and its concentration determined.

    • Leukotriene A4 (LTA4) is prepared fresh by hydrolysis of LTA4 methyl ester.[16][17]

  • Inhibition Reaction:

    • A reaction mixture is prepared containing a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4), bovine serum albumin (BSA), and varying concentrations of DG-051 (or other test compounds) dissolved in a solvent like DMSO.[16]

    • LTA4H enzyme is added to the reaction mixture and pre-incubated for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.[16]

  • Initiation and Termination:

    • The enzymatic reaction is initiated by the addition of the LTA4 substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C) and then terminated by the addition of a quenching solution (e.g., a mixture of methanol and acetonitrile).[16]

  • Quantification of LTB4:

    • The amount of LTB4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or by a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition at each DG-051 concentration is calculated relative to a control reaction without the inhibitor.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. DG-051 exhibits a potent IC50 of 47 nM in the enzyme assay.[6]

Site-Directed Mutagenesis to Probe Key Residues

Site-directed mutagenesis is a powerful technique to confirm the role of specific amino acid residues in the binding of DG-051. By mutating a residue hypothesized to be critical for binding and observing a significant loss in inhibitor potency, its importance can be validated.

Workflow for Site-Directed Mutagenesis of LTA4H

Site-Directed Mutagenesis Workflow cluster_0 Plasmid Engineering cluster_1 Protein Expression & Purification cluster_2 Functional Analysis p1 Design Mutagenic Primers p2 PCR Amplification of LTA4H Plasmid p1->p2 p3 DpnI Digestion of Template DNA p2->p3 p4 Transformation into E. coli p3->p4 e1 Sequence Verification of Mutant p4->e1 e2 Expression of Mutant LTA4H e1->e2 e3 Purification of Mutant Protein e2->e3 a1 Enzymatic Assay (IC50) e3->a1 a2 Biophysical Characterization a1->a2

Caption: A streamlined workflow for validating binding site residues using site-directed mutagenesis.

Protocol: Site-Directed Mutagenesis of a Key LTA4H Residue (e.g., Tyr-383)

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing the codon for Tyrosine at position 383 to that of Phenylalanine).

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase with the LTA4H expression plasmid as the template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for transformed cells on an appropriate antibiotic-containing medium.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant LTA4H protein and purify it using standard chromatographic techniques.

  • Functional Analysis: Perform the LTA4H epoxide hydrolase inhibition assay with DG-051 on the mutant protein. A significant increase in the IC50 value compared to the wild-type enzyme would confirm the importance of Tyr-383 in DG-051 binding. Previous studies have successfully used this approach to elucidate the roles of other key residues like Asp-375 in the epoxide hydrolase activity.[16][18]

Biophysical Characterization of the DG-051-LTA4H Interaction

While enzymatic assays provide functional data, biophysical techniques offer a direct measurement of the binding affinity and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events. It can be used to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Protocol: SPR Analysis of DG-051 Binding to LTA4H

  • Immobilization: Covalently immobilize purified LTA4H onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of DG-051 in a suitable running buffer over the sensor surface and a reference surface (without immobilized LTA4H).

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of DG-051 bound to LTA4H, in real-time.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the DG-051-LTA4H interaction without denaturing the immobilized enzyme.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding interactions.[4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol: ITC Analysis of DG-051 Binding to LTA4H

  • Sample Preparation:

    • Prepare a solution of purified LTA4H in a well-defined buffer.

    • Prepare a solution of DG-051 in the same buffer to avoid heats of dilution. Both solutions should be degassed prior to the experiment.

  • Titration:

    • Load the LTA4H solution into the sample cell of the calorimeter and the DG-051 solution into the injection syringe.

    • Perform a series of small injections of the DG-051 solution into the LTA4H solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of DG-051 to LTA4H.

    • Fit the resulting binding isotherm to a suitable binding model to determine the K_D, n, ΔH, and ΔS. The reported K_d for DG-051 is 26 nM.[6][8]

Conclusion

The binding of DG-051 to LTA4H is a well-defined interaction characterized by the chelation of the catalytic zinc ion and extensive hydrophobic interactions within the substrate-binding pocket. The in-depth analysis of the crystal structure (PDB: 3FH7), coupled with functional validation through enzymatic assays and site-directed mutagenesis, provides a robust framework for understanding the molecular basis of LTA4H inhibition. Further characterization using biophysical techniques such as SPR and ITC can provide a complete kinetic and thermodynamic profile of this interaction, which is invaluable for the rational design of future anti-inflammatory therapeutics targeting the leukotriene pathway.

References

  • deCODE genetics. (2010). Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. [Link]

  • Thunnissen, M. M., Nordlund, P., & Haeggström, J. Z. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature Structural Biology, 8(2), 131–135. [Link]

  • Rudberg, P. C., Tholander, F., Thunnissen, M. M., & Haeggström, J. Z. (2002). Selective abrogation of leukotriene B4 formation by mutation of aspartic acid 375. The Journal of biological chemistry, 277(44), 42136–42141. [Link]

  • Rudberg, P. C., Tholander, F., Andberg, M. B., Thunnissen, M. M., & Haeggström, J. Z. (2002). Selective abrogation of leukotriene B4 formation by mutation of aspartic acid 375. Proceedings of the National Academy of Sciences of the United States of America, 99(7), 4215–4220. [Link]

  • Davies, D. R., Mamat, B., Magnusson, O. T., & Stewart, L. (2009). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. ACS Publications. [Link]

  • Al-Trawneh, A., Al-Salahat, S., Al-Awaida, W., Al-Hrout, A., & Taha, M. O. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. MDPI. [Link]

  • RCSB PDB. (2010). 3FH7: Leukotriene A4 Hydrolase complexed with inhibitor 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}pyrrolidin-1-yl]butanoate. [Link]

  • Stsiapanava, A., He, L., & Haeggström, J. Z. (2014). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 111(13), 4866–4871. [Link]

  • Semantic Scholar. (n.d.). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography†. [Link]

  • RCSB PDB. (n.d.). Versions: 3FH7. [Link]

  • Al-Trawneh, A., Al-Salahat, S., Al-Awaida, W., Al-Hrout, A., & Taha, M. O. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. PMC. [Link]

  • Davies, D. R., Mamat, B., Magnusson, O. T., & Stewart, L. (2009). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. PMC. [Link]

  • ResearchGate. (2025). Computational identification of novel Leukotriene A4 Hydrolase (LTA4H) inhibitors as therapeutic candidates for colorectal cancer. [Link]

  • ResearchGate. (n.d.). Overall 3D structure of hLTA4H enzyme (PDBcode: 3FH7) representing the.... [Link]

  • wwPDB. (2023). pdb_00003fh7. [Link]

  • PubMed. (2012). In silico modeling of the molecular structure and binding of leukotriene A4 into leukotriene A4 hydrolase. [Link]

  • PubChem. (n.d.). DG-051 | C21H25Cl2NO4 | CID 44818987. [Link]

  • Gaggar, A., et al. (2017). The development of novel LTA4H modulators to selectively target LTB4 generation. PMC. [Link]

  • JOVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]

  • Rich, R. L., & Myszka, D. G. (2014). Surface plasmon resonance analysis of seven-transmembrane receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 48-55. [Link]

  • Wikipedia. (n.d.). Leukotriene-A4 hydrolase. [Link]

  • ResearchGate. (n.d.). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. [Link]

  • Practical Fragments. (2010). Fragments in the Clinic: DG-051. [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • QMRO Home. (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. [Link]

  • YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Fourwaves. (2017). Developing a screening platform by Surface Plasmon Resonance (SPR) for the characterization and discovery of enzyme inhibitors. [Link]

  • RCSB PDB. (2014). 4MS6: Human Leukotriene A4 Hydrolase in complex with Pro-Gly-Pro analogue. [Link]

  • PubMed. (1993). distinction of leukotriene A4 hydrolase and aminopeptidase activities. [Link]

  • PMC. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. [Link]

  • University of Cambridge. (2025). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution, Handling, and Formulation of DG051 Free Acid in DMSO

Introduction and Biological Context DG051 (also known as DG-051) is a highly potent, first-in-class small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1][2]. By selectively targeting the aminopeptidase and epox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

DG051 (also known as DG-051) is a highly potent, first-in-class small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1][2]. By selectively targeting the aminopeptidase and epoxide hydrolase activities of LTA4H (Kd ≈ 26 nM, IC50 ≈ 47 nM), DG051 disrupts the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4)[2][3].

While DG051 exhibits high aqueous solubility (>30 mg/mL) in optimized physiological buffers[1][3], preparing concentrated, stable stock solutions for long-term laboratory use requires anhydrous dimethyl sulfoxide (DMSO). Proper handling in DMSO ensures long-term stability, prevents premature hydrolysis, and maintains compound integrity for downstream in vitro and in vivo assays.

pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 Catalyzed by LTA4H LTA4 Hydrolase (LTA4H) LTA4H->LTA4 DG051 DG051 (Free Acid) DG051->LTA4H Inhibits (Kd=26 nM)

Fig 1. DG051 inhibits LTA4H, blocking the conversion of LTA4 to pro-inflammatory LTB4.

Physicochemical Profile & Solubility Metrics

To design a self-validating reconstitution protocol, one must first understand the physicochemical constraints of the molecule.

Expert Insight on Molecular Weight: Commercially available DG051 is frequently supplied as a hydrochloride salt (MW = 426.33 g/mol ) to enhance solid-state stability[1][4]. However, researchers utilizing the pure free acid (MW = 389.87 g/mol ) must adjust their volumetric calculations accordingly to avoid dosing errors[3]. The free acid form is highly lipophilic and exhibits excellent solubility in anhydrous DMSO.

Table 1: Physicochemical and Solubility Data
PropertyValue
Target Leukotriene A4 Hydrolase (LTA4H)[1]
Molecular Weight (Free Acid) 389.87 g/mol
Molecular Weight (HCl Salt) 426.33 g/mol [1][5]
Chemical Formula (Free Acid) C21H24ClNO4[4]
Max Solubility in DMSO ≥ 317 - 325 mg/mL (approx. 743 - 762 mM)[1][5]
Storage (Solid Powder) -20°C (up to 3 years) or 4°C (sealed, desiccated)[1][5]
Storage (DMSO Stock) -80°C (up to 6 months) or -20°C (up to 1 month)[1]

Causality Check: Why use anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly decreases the dielectric constant of the solvent. This can precipitate highly concentrated lipophilic compounds and introduce water that may catalyze degradation over long-term storage[1].

Reconstitution Protocol: DMSO Stock Solution

The following volumetric matrix is calculated specifically for the DG051 Free Acid (MW = 389.87 g/mol ) . (Note: If your vial specifies the HCl salt, multiply these volumes by 0.914).

Table 2: Volumetric Reconstitution Matrix (Free Acid, MW = 389.87 g/mol )
Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.5650 mL12.8248 mL25.6496 mL
5 mM 0.5130 mL2.5650 mL5.1299 mL
10 mM 0.2565 mL1.2825 mL2.5650 mL
50 mM 0.0513 mL0.2565 mL0.5130 mL
Step-by-Step Methodology
  • Thermal Equilibration: Remove the vial of DG051 solid from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (approx. 20-30 minutes) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment and altering the effective mass[1].

  • Solvent Addition: In a biosafety cabinet or fume hood, add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution and Agitation: Vortex the solution gently for 30-60 seconds. If the solution is viscous or particulates remain, subject the vial to water-bath sonication at room temperature for 5-10 minutes. Causality: Sonication provides acoustic cavitation that disrupts the crystal lattice of the solid, accelerating dissolution without applying excessive thermal stress[5].

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50-100 µL) in amber, low-bind microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-bubbles of air and moisture, leading to compound precipitation and concentration inaccuracies[1].

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for maximum preservation) and transfer to a -80°C freezer. Stocks are stable for up to 6 months at -80°C[1].

workflow Equilibrate 1. Thermal Equilibration (Room Temp, Desiccated) Weigh 2. Weigh DG051 Powder (Avoid Moisture) Equilibrate->Weigh AddDMSO 3. Add Anhydrous DMSO (≥99.9% Purity) Weigh->AddDMSO Vortex 4. Vortex & Sonicate (5-10 mins until clear) AddDMSO->Vortex Aliquot 5. Aliquot into Vials (Single-use volumes) Vortex->Aliquot Store 6. Store at -80°C (Stable for 6 months) Aliquot->Store

Fig 2. Step-by-step workflow for the anhydrous reconstitution of DG051 in DMSO.

Downstream Application: In Vivo Formulation Preparation

When transitioning from a DMSO stock to an aqueous in vivo formulation, direct dilution into saline often results in immediate precipitation. To create a self-validating, stable microemulsion, a step-wise addition of co-solvents and surfactants is required[5].

Protocol for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Vehicle:

  • Primary Solubilization: Add 100 µL of the concentrated DG051 DMSO stock to 400 µL of PEG300. Vortex vigorously until the solution is completely clear. Causality: PEG300 acts as a miscible co-solvent that lowers the thermodynamic barrier between the organic and aqueous phases[5].

  • Surfactant Stabilization: Add 50 µL of Tween 80 to the mixture. Vortex until fully clarified. Causality: Tween 80 forms micelles that encapsulate the hydrophobic domains of the drug, preventing nucleation and crystal growth when water is introduced[5].

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline or PBS dropwise while continuously vortexing. The final solution should be homogeneous and clear, ready for administration[5].

References

  • Sandanayaka V, et al. "Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis." Journal of Medicinal Chemistry. 2010 Jan 28;53(2):573-85.[Link]

Sources

Application

Application Note: DG051 Free Acid Reconstitution and In Vitro Cell Culture Protocols

Introduction & Mechanistic Grounding DG051 (also known as DG-051) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H)[1][2]. LTA4H is a bifunctional cytosol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

DG051 (also known as DG-051) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H)[1][2]. LTA4H is a bifunctional cytosolic zinc metalloenzyme responsible for the final, rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4)—a potent pro-inflammatory lipid mediator and chemoattractant that drives neutrophil and macrophage recruitment[3][4].

While LTA4H possesses both epoxide hydrolase (converting LTA4 to LTB4) and aminopeptidase (cleaving the chemoattractant Pro-Gly-Pro) activities[1][3], DG051 was rationally designed via structure-guided medicinal chemistry to occupy the substrate-binding cavity and coordinate with the catalytic zinc ion, potently blocking the epoxide hydrolase activity[4][5].

For in vitro cell culture applications, the free acid formulation of DG051 is uniquely advantageous. Unlike most lipophilic small-molecule inhibitors that require Dimethyl Sulfoxide (DMSO) for reconstitution, DG051 free acid boasts exceptional aqueous solubility[1]. This allows researchers to bypass DMSO entirely, eliminating solvent-induced cytotoxicity and vehicle-associated artifacts in sensitive primary immune cell assays.

Pathway AA Arachidonic Acid (AA) LOX 5-LOX / FLAP AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Pro-inflammatory LTA4H->LTB4 Epoxide Hydrolase DG051 DG051 (Free Acid) Kd = 26 nM DG051->LTA4H Inhibits

Fig 1. Mechanistic pathway of LTB4 biosynthesis and targeted inhibition of LTA4H by DG051.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, the pharmacological parameters of DG051 free acid are summarized below. The sub-nanomolar affinity (Kd = 26 nM) dictates that only low micromolar to nanomolar concentrations are required to achieve complete target saturation in vitro[1][2].

Table 1: Pharmacological and Physicochemical Profile of DG051 (Free Acid)

PropertyValueExperimental Context / Reference
Target Leukotriene A4 Hydrolase (LTA4H)Bifunctional zinc metalloenzyme[1][3]
Dissociation Constant (Kd) ~26 nMHigh-affinity target engagement[1][2]
IC50 (Enzyme Assay) 47 nMIn vitro hydrolase inhibition[1][6]
IC50 (Human Whole Blood) 37 nMEx vivo LTB4 suppression[1][6]
Aqueous Solubility >30 mg/mLPermits DMSO-free reconstitution[1][3]
Oral Bioavailability >80%High structural stability across species[1][2]

Reconstitution & Storage Protocol

The following protocol outlines the creation of a self-validating, sterile 10 mM aqueous stock solution.

Causality Behind Experimental Choices:
  • Choice of Vehicle (ddH2O over DMSO): DMSO is known to alter lipid metabolism and cause cytotoxicity in primary neutrophils and macrophages at concentrations >0.1% v/v. Utilizing sterile ddH2O ensures that observed phenotypic changes are strictly due to LTA4H inhibition[2].

  • Filter Material (PES): Polyethersulfone (PES) syringe filters are utilized due to their low protein and drug-binding characteristics, preventing the loss of the active pharmaceutical ingredient during sterilization.

  • Aliquot Strategy: Repeated freeze-thaw cycles degrade small molecules via localized pH shifts and precipitation. Single-use aliquots preserve the structural integrity of the butanoic acid and pyrrolidine linker moieties[5].

Step-by-Step Reconstitution Methodology:
  • Mass Calculation: Determine the exact mass of DG051 free acid in the vial. Calculate the required volume of sterile, endotoxin-free ddH2O to achieve a 10 mM stock (Refer to the batch-specific molecular weight on the Certificate of Analysis).

  • Dissolution: Add the calculated volume of ddH2O directly to the vial. Vortex gently for 30–60 seconds until the suspension becomes completely clear.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES syringe filter into a sterile microcentrifuge tube.

  • Aliquoting & Storage: Divide the sterilized stock into 10 µL to 50 µL single-use aliquots. Store immediately at -20°C (stable for up to 6 months) or -80°C (stable for up to 2 years).

Protocol S1 Weigh DG051 Free Acid S2 Dissolve in ddH2O (>30 mg/mL) S1->S2 S3 Filter Sterilize (0.22 µm PES) S2->S3 S4 Aliquot & Store at -20°C S3->S4

Fig 2. Step-by-step reconstitution and storage workflow for DG051 free acid.

In Vitro Cell Culture Application: Macrophage/Neutrophil LTB4 Inhibition Assay

This protocol is optimized for assessing LTB4 suppression in human monocyte-derived macrophages (MDMs) or isolated neutrophils[4][7].

Causality Behind Experimental Choices:
  • Pre-incubation Timing: LTA4H is a cytosolic enzyme[4]. A 30-minute pre-incubation period is strictly required to allow DG051 to partition across the plasma membrane and achieve steady-state occupancy of the active site before the arachidonic acid cascade is triggered.

  • Serum-Free Assay Conditions: Small molecules often exhibit high plasma protein binding. Conducting the stimulation phase in a serum-free buffer (e.g., HBSS) prevents the sequestration of DG051 by albumin, ensuring the calculated in vitro concentration accurately reflects the bioavailable dose.

Step-by-Step Assay Methodology:
  • Cell Preparation: Seed human MDMs or freshly isolated neutrophils in a multi-well tissue culture plate at a density of

    
     cells/mL.
    
  • Media Wash: Aspirate the complete culture media. Wash the cells once with warm PBS, and replace with serum-free Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺ (calcium is required for downstream ionophore stimulation).

  • Inhibitor Pre-incubation: Thaw a single aliquot of 10 mM DG051 free acid. Dilute in HBSS to achieve working concentrations (typically 100 nM to 20 µM)[4]. Add the diluted inhibitor to the cells. Include a vehicle control well (ddH2O only). Incubate at 37°C in a 5% CO₂ incubator for exactly 30 minutes.

  • Stimulation: To trigger the rapid release of arachidonic acid and subsequent LTA4 synthesis, stimulate the cells by adding the calcium ionophore A23187 (final concentration: 2.5 µM) or Lipopolysaccharide (LPS) (final concentration: 100 ng/mL)[4][7].

  • Incubation: Incubate for 15–30 minutes (if using A23187) or 4–24 hours (if using LPS) at 37°C[4][7].

  • Harvesting: Carefully collect the cell supernatants. Centrifuge at 3,000 x g for 5 minutes at 4°C to pellet any cellular debris.

  • Quantification: Analyze the cell-free supernatant for LTB4 levels using a validated ELISA kit or LC-MS/MS lipidomics profiling[4].

Self-Validating Protocol Controls:

To ensure the integrity of the assay and prove the specificity of DG051, researchers must implement a Specificity Control . Measure Prostaglandin E2 (PGE2) or other Cyclooxygenase (COX)-derived mediators in the exact same supernatant. Because DG051 is highly selective for LTA4H, it should completely ablate LTB4 production without significantly altering PGE2 levels[7][8]. If PGE2 is also suppressed, it indicates non-specific upstream inhibition (e.g., cell death or generalized phospholipase A2 failure), invalidating the run.

References

  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Journal of Medicinal Chemistry (via ResearchGate). Retrieved from:[Link]

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. ACS Publications. Retrieved from:[Link]

  • Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors. National Institutes of Health (PMC). Retrieved from:[Link]

  • Aspergillus fumigatus‐derived gliotoxin impacts innate immune cell activation through modulating lipid mediator production. European Journal of Immunology (via DB-Thueringen). Retrieved from:[Link]

  • Leukotriene biosynthetic enzymes as therapeutic targets. National Institutes of Health (PMC). Retrieved from:[Link]

  • Leukotriene A4 hydrolase: an emerging target of natural products for cancer chemoprevention and chemotherapy. ResearchGate. Retrieved from:[Link]

Sources

Method

Application Notes &amp; Protocols: Formulating DG051 Free Acid for In Vivo Administration

Abstract This document provides a comprehensive guide for the formulation of DG051 free acid, a novel therapeutic agent with poor aqueous solubility, for in vivo administration in preclinical research. Addressing the sig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of DG051 free acid, a novel therapeutic agent with poor aqueous solubility, for in vivo administration in preclinical research. Addressing the significant challenge posed by its hydrophobic nature, this guide details scientifically-grounded strategies and step-by-step protocols for preparing stable and effective formulations for intravenous (IV) and oral (PO) routes. The core strategy involves solubility enhancement through the use of sulfobutylether-β-cyclodextrin (SBE-β-CD), a well-established and safe excipient. Detailed procedures for vehicle preparation, compound solubilization, quality control, and administration are provided to ensure reproducible and reliable outcomes in pharmacokinetic, pharmacodynamic, and toxicology studies.

Introduction and Formulation Challenge

DG051 is a promising small molecule antagonist targeting a key receptor in inflammatory pathways. As a weakly acidic compound, DG051 free acid exhibits very low solubility in aqueous media at physiological pH, a common characteristic of "brick-dust" type molecules.[1][2] This poor solubility presents a major hurdle for in vivo studies, as it can lead to low and erratic bioavailability, hindering the accurate assessment of the compound's efficacy and safety profile.[3][4]

The primary objective of this application note is to provide researchers with a robust and validated methodology to overcome this challenge. The strategies outlined herein are designed to enhance the aqueous solubility of DG051, thereby enabling consistent and dose-proportional exposure in animal models.[5][6] The focus is on creating clear, solution-based formulations, which are often preferred for early preclinical studies to minimize variability associated with suspension formulations.[6][7]

Physicochemical Properties of DG051 (Hypothetical)

A thorough understanding of a compound's physicochemical properties is the foundation of a rational formulation design.[8][9] The key properties of DG051 free acid are summarized below.

PropertyValueImplication for Formulation
Chemical Class Weak AcidSolubility is pH-dependent; increases at higher pH.[10]
Molecular Weight ~450 g/mol Standard for small molecules.
Aqueous Solubility < 0.1 µg/mL (pH 7.4)Requires significant solubility enhancement for both oral and IV routes.[11]
pKa ~4.5The compound is largely unionized and insoluble in the acidic environment of the stomach.[2]
LogP ~4.0High lipophilicity contributes to poor aqueous solubility.
Stability Stable at neutral pHFormulation strategy should avoid extreme pH conditions where hydrolysis may occur.

Formulation Strategy and Vehicle Selection

Given the properties of DG051, several strategies can be considered to improve its solubility, including pH adjustment, use of co-solvents, and complexation.[4][12]

  • pH Adjustment: As a weak acid, the solubility of DG051 can be increased by raising the pH to deprotonate the acidic moiety, forming a more soluble salt in situ.[13] However, for intravenous administration, the final formulation's pH must be within a physiologically tolerable range (typically pH 4-9) to avoid injection site irritation and other adverse effects.[14][15]

  • Co-solvents: Water-miscible organic solvents like PEG 400 or propylene glycol can be used, but their concentrations must be carefully managed to avoid toxicity, especially in repeat-dose studies.[6]

  • Complexation: This is often the most effective and safest approach for compounds like DG051. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are highly water-soluble.[16][17]

For DG051, we selected Sulfobutylether-β-cyclodextrin (SBE-β-CD) , commercially known as Captisol®, as the primary solubilizing agent.[18] SBE-β-CD is an FDA-approved excipient with a strong safety record, high water solubility, and a proven ability to form stable inclusion complexes with a wide range of drug molecules, significantly enhancing their solubility and stability.[16][18][19]

The overall formulation strategy is a two-pronged approach:

  • Utilize SBE-β-CD to form a water-soluble inclusion complex with DG051.

  • Adjust the pH to a physiologically acceptable range to ensure complete solubilization and maintain stability.

Caption: Formulation strategy workflow for DG051.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling DG051 and formulation vehicles.

Protocol 1: Preparation of 30% (w/v) SBE-β-CD Vehicle

This protocol describes the preparation of a stock solution of the SBE-β-CD vehicle, which will be used for both IV and PO formulations.

Materials:

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)

  • Water for Injection (WFI) or equivalent sterile, pyrogen-free water

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Place a sterile beaker containing a magnetic stir bar on a magnetic stirrer.

  • Add 70 mL of WFI to the beaker.

  • While stirring, slowly add 30 g of SBE-β-CD powder to the water. The powder should be added gradually to prevent clumping.

  • Continue stirring until the SBE-β-CD is completely dissolved and the solution is clear. This may take 15-30 minutes.

  • Once dissolved, transfer the solution to a sterile graduated cylinder and add WFI to bring the final volume to 100 mL (quantum satis).

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle clearly: "30% (w/v) SBE-β-CD in WFI, Sterile, [Date]". Store at 2-8°C.

Protocol 2: Formulation of DG051 for Intravenous (IV) Administration (Target: 5 mg/mL)

This protocol aims to create a clear, sterile solution suitable for IV injection. The final formulation must be checked for compatibility with blood components.[14][15]

Materials:

  • DG051 free acid powder

  • Prepared sterile 30% (w/v) SBE-β-CD vehicle (from Protocol 1)

  • 1 N Sodium Hydroxide (NaOH), sterile

  • 1 N Hydrochloric Acid (HCl), sterile

  • Sterile, pyrogen-free water (WFI)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh 50 mg of DG051 free acid and place it into a sterile vial.

  • Vehicle Addition: Add 8.0 mL of the 30% SBE-β-CD vehicle to the vial. This creates a slurry.

  • Initial Solubilization: Cap the vial and vortex vigorously for 2-3 minutes. If solids persist, place the vial in a sonicator bath for 10-15 minutes. The goal is to maximize the interaction between DG051 and the cyclodextrin.

  • pH Adjustment for Solubilization: While stirring, add 1 N NaOH dropwise (e.g., 5-10 µL at a time) until the DG051 completely dissolves. The solution should become clear. This step forms the soluble salt of DG051.

  • Final Volume and pH Check: Transfer the solution to a 10 mL graduated cylinder. Rinse the vial with a small amount of WFI and add it to the cylinder. Bring the final volume to 10.0 mL with WFI. Measure the pH.

  • Final pH Adjustment: The target pH should be as close to physiological pH as possible while maintaining solubility (e.g., pH 7.0 - 8.0).[14] Adjust the pH carefully using 1 N HCl or 1 N NaOH if necessary.

  • Quality Control (QC):

    • Visual Inspection: The final solution must be clear and free of any visible particulates.

    • Plasma Precipitation Test: To mitigate the risk of in vivo embolism, dilute the final formulation 1:10 with control animal plasma.[14] Incubate at 37°C for 30 minutes and visually inspect for any signs of precipitation or cloudiness. If precipitation occurs, the formulation must be optimized (e.g., by lowering the concentration).

  • Sterile Filtration: Filter the final, validated formulation through a 0.22 µm syringe filter into a sterile vial for dosing.

Caption: Mechanism of DG051 solubilization by SBE-β-CD.

Protocol 3: Formulation of DG051 for Oral (PO) Gavage (Target: 10 mg/mL)

For oral administration, a higher concentration is often required. While a suspension could be used, a solution is preferred to ensure dose accuracy.[20][21]

Materials:

  • DG051 free acid powder

  • Prepared 30% (w/v) SBE-β-CD vehicle (from Protocol 1)

  • 1 N Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Glass beaker and magnetic stirrer

Procedure:

  • Weighing: Accurately weigh 100 mg of DG051 free acid and place it into a glass beaker with a magnetic stir bar.

  • Vehicle Addition: Add 8.0 mL of the 30% SBE-β-CD vehicle to the beaker and begin stirring.

  • Solubilization: As with the IV formulation, add 1 N NaOH dropwise while stirring until the DG051 is fully dissolved and the solution is clear.

  • Final Volume: Transfer the solution to a 10 mL graduated cylinder. Rinse the beaker with a small amount of deionized water and add to the cylinder. Bring the final volume to 10.0 mL with deionized water.

  • pH Check: Measure and record the final pH. For an oral formulation, the pH does not need to be as tightly controlled as for an IV formulation, but it should be noted for consistency.

  • Quality Control (QC): Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Transfer to a labeled vial. This formulation should be prepared fresh daily. During dosing, keep the solution under gentle agitation to ensure homogeneity.

In Vivo Administration Considerations

  • Route of Administration: The choice of administration route (IV, PO, IP, SC) is critical and depends on the study's objective.[22][23][24] IV administration provides 100% bioavailability, while oral administration assesses absorption and first-pass metabolism.[23]

  • Dose Volume: Adhere to institutional guidelines (IACUC) for maximum administration volumes to prevent adverse events. For mice, typical maximum volumes are 10 mL/kg for oral gavage and 5-10 mL/kg for IV injection.[20][25]

  • Animal Handling: Oral gavage requires specific training to prevent injury to the animal, such as esophageal perforation or accidental tracheal administration.[26][27] Proper restraint is crucial for all injection routes.[28]

  • Vehicle Toxicity: While SBE-β-CD is considered safe, it is crucial to run a vehicle-only control group in toxicology studies to differentiate any effects of the vehicle from the effects of DG051.[29][30][31]

Troubleshooting

IssuePossible CauseSuggested Solution
DG051 does not fully dissolve Insufficient SBE-β-CD concentration or pH is too low.Increase the concentration of the SBE-β-CD stock (e.g., to 40%). Ensure enough NaOH was added to deprotonate the compound. Gentle warming (to 37-40°C) may aid dissolution.
Precipitation upon standing Formulation is supersaturated or unstable at the final pH.Re-evaluate the formulation concentration. A lower concentration may be necessary. Ensure the final pH is optimal for solubility.
Adverse reaction in animals Formulation pH or osmolality is out of physiological range. Vehicle toxicity.For IV, ensure pH is between 7.0-8.0 and that the solution is iso-osmotic if possible.[15] Always include a vehicle control group to assess tolerability.
High variability in PK data Inconsistent dosing technique (PO). Precipitation of drug upon injection (IV).Ensure all personnel are proficiently trained in oral gavage. Re-run the plasma precipitation test to confirm formulation compatibility.[14]

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound method for formulating the poorly soluble compound DG051 free acid for in vivo research. By leveraging the solubilizing properties of SBE-β-CD, researchers can prepare clear, homogenous solutions suitable for intravenous and oral administration, thereby enabling accurate and reproducible evaluation of DG051's pharmacokinetic and pharmacodynamic properties. Adherence to these guidelines, particularly the quality control steps, is essential for ensuring data integrity and animal welfare.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. Available from: [Link]

  • Paudel, A., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2021. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Park, K. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. 2003. Available from: [Link]

  • Al-kassas, R., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. 2022. Available from: [Link]

  • Pathfinder. Physico Chemical Factors affecting drug absorption. Available from: [Link]

  • BioPharm International. Top Considerations When Developing Formulations for Injectable Solutions. 2021. Available from: [Link]

  • Mustansiriyah University. Routes Of Drug Administration. 2021. Available from: [Link]

  • Drug Development & Delivery. Considerations in Formulation Development of Injectable Solutions. 2021. Available from: [Link]

  • Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]

  • Al Shoyaib, A., et al. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharm Res. 2019. Available from: [Link]

  • IACUC. Oral Gavage In Mice and Rats. Available from: [Link]

  • Hoggatt, A. F., et al. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. J Am Assoc Lab Anim Sci. 2010. Available from: [Link]

  • European Pharmaceutical Review. Novel excipients for solubility enhancement. 2022. Available from: [Link]

  • Nema, S., & Brendel, R. J. Excipients and Their Use in Injectable Products. PDA J Pharm Sci Technol. 2013. Available from: [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. Available from: [Link]

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. 2010. Available from: [Link]

  • ResearchGate. Vehicle selection for nonclinical oral safety studies. 2013. Available from: [Link]

  • Nema, S., & Brendel, R. J. Excipients and Their Use in Injectable Products. PDA J Pharm Sci Technol. 2015. Available from: [Link]

  • Unacademy. Physicochemical Properties Of Drugs. Available from: [Link]

  • Pharmaoffer. Excipients for Parenterals. 2023. Available from: [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. 2024. Available from: [Link]

  • International Journal Of Pharmaceutical Sciences And Research. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. 2023. Available from: [Link]

  • Thackaberry, E. A. Vehicle selection for nonclinical oral safety studies. Expert Opin Drug Metab Toxicol. 2013. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. 2022. Available from: [Link]

  • Altasciences. for a Successful Regulatory Submission. Available from: [Link]

  • Regulations.gov. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]

  • JoVE. Video: Factors Influencing Drug Absorption: Physicochemical Parameters. 2024. Available from: [Link]

  • Pop, C. E., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. 2023. Available from: [Link]

  • Khan, I. U. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Biosensors and Nanotheranostics. 2024. Available from: [Link]

  • Ràfols, C., et al. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. 2017. Available from: [Link]

  • Florida State University Office of Research. Oral Gavage in the Mouse. 2016. Available from: [Link]

  • National Agricultural Library. Bibliography on Alternatives to Oral Gavage for Mice and Rats. 2025. Available from: [Link]

Sources

Application

DG051 Application Note: Dosing Guidelines for Murine Inflammation Models

Abstract DG051 is a potent, selective, and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). Unlike non-selective leukotriene inhibitors, DG051 targets the epoxide hydrolase activity of LTA4H to block the bios...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

DG051 is a potent, selective, and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). Unlike non-selective leukotriene inhibitors, DG051 targets the epoxide hydrolase activity of LTA4H to block the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4) while sparing the enzyme's aminopeptidase activity. This unique mechanism preserves the degradation of the chemotactic peptide Pro-Gly-Pro (PGP) and allows for the shunting of the substrate LTA4 toward the anti-inflammatory Lipoxin A4 pathway. This guide provides a standardized protocol for the formulation, dosing, and validation of DG051 in murine models of inflammation, specifically focusing on myocardial infarction and acute peritonitis.

Mechanism of Action & Rationale

To effectively utilize DG051, researchers must understand its dual-sparing mechanism. Traditional 5-LOX inhibitors block all leukotrienes, potentially dampening resolution pathways. DG051 specifically targets the conversion of LTA4 to LTB4.

  • Primary Effect: Inhibition of LTB4 synthesis (Potent neutrophil chemoattractant).

  • Secondary Benefit: Sparing of LTA4H aminopeptidase activity (Degrades PGP, preventing neutrophil persistence).

  • Tertiary Benefit: Shunting of LTA4 to Lipoxin A4 (Pro-resolving mediator).

LTA4H_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 5-LOX LTB4 Leukotriene B4 (Pro-Inflammatory) LTA4->LTB4 LTA4H (Epoxide Hydrolase Activity) LXA4 Lipoxin A4 (Anti-Inflammatory) LTA4->LXA4 12/15-LOX (Shunting) PGP Pro-Gly-Pro (PGP) (Chemotactic Peptide) PGP_Deg Degraded PGP (Inactive) PGP->PGP_Deg LTA4H (Aminopeptidase Activity) LOX 5-LOX LTA4H LTA4H Enzyme DG051 DG051 DG051->LTA4 Blocks LTB4 Gen DG051->PGP Spars Activity

Figure 1: DG051 inhibits LTB4 generation while sparing PGP degradation and promoting Lipoxin A4 shunting.

Compound Preparation & Formulation

DG051 is a small molecule with limited aqueous solubility. Proper vehicle selection is critical for oral bioavailability in mice.

Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Sterile Water.

Protocol: Vehicle Preparation (100 mL)
  • Heat: Heat 40 mL of sterile deionized water to ~80°C.

  • Dispense: Slowly add 0.5 g of Methylcellulose powder (400 cP viscosity) while stirring vigorously to prevent clumping.

  • Cool: Once dispersed, add 60 mL of cold (4°C) sterile water. The solution will clarify as it cools.

  • Add Surfactant: Add 100 µL of Tween 80.

  • Equilibrate: Stir overnight at 4°C to ensure complete hydration. Store at 4°C for up to 4 weeks.

Protocol: DG051 Suspension
  • Weigh: Calculate the required amount of DG051 free acid.

  • Triturate: Place the powder in a mortar. Add a small volume of the vehicle (approx. 5% of final volume) and triturate with a pestle to form a smooth, lump-free paste.

  • Dilute: Gradually add the remaining vehicle while mixing.

  • Homogenize: Sonicate for 10–15 minutes in a water bath sonicator to ensure a uniform suspension.

  • QC: Verify pH is between 6.0–7.5.

Dosing Strategy

Based on preclinical potency (IC50 < 50 nM) and pharmacokinetic profiles of similar diaryl ether compounds, the following dosing regimen is recommended for murine efficacy studies.

ParameterRecommendationRationale
Route Oral Gavage (PO)Mimics clinical route; DG051 is orally active.
Dose Range 10 – 50 mg/kg 10 mg/kg typically achieves >IC90 plasma coverage; 50 mg/kg ensures tissue penetration.
Frequency BID (Twice Daily) Murine metabolism is rapid (t1/2 often < 4h). BID ensures sustained target coverage.
Volume 10 mL/kgStandard volume for mice (e.g., 0.2 mL for a 20g mouse).
Pre-treatment 1 HourAdminister 1 hour prior to inflammatory challenge to ensure Tmax coincides with injury.

Self-Validating Step: Before running a major efficacy study, perform a PK/PD Bridge Pilot :

  • Dose 3 mice at 30 mg/kg PO.

  • Collect plasma at 1h, 4h, and 8h.

  • Perform ex vivo whole blood challenge (add Calcium Ionophore A23187) and measure LTB4.

  • Success Criteria: >80% inhibition of LTB4 at 4h post-dose.

Experimental Protocols
Model A: Zymosan-Induced Peritonitis (Mechanism Validation)

This model is the "Gold Standard" for verifying LTA4H inhibition in vivo, as the neutrophil influx is heavily LTB4-dependent.

Workflow:

  • Groups: Vehicle (n=6), DG051 10 mg/kg (n=6), DG051 30 mg/kg (n=6).

  • Dosing: Administer DG051 or Vehicle via oral gavage (t = -1 hour).

  • Induction: Inject 1 mg Zymosan A (suspended in 0.5 mL sterile saline) intraperitoneally (i.p.) at t = 0.

  • Termination: At t = 4 hours, euthanize mice.

  • Lavage: Inject 3 mL of cold PBS + 2 mM EDTA into the peritoneal cavity. Massage abdomen and recover fluid.

  • Readouts:

    • Cell Count: Total leukocytes and absolute neutrophil count (Flow cytometry: Ly6G+ / CD11b+).

    • Biomarker: Centrifuge lavage fluid; measure LTB4 in supernatant via ELISA.

Model B: Myocardial Ischemia/Reperfusion (Therapeutic Efficacy)

LTA4H inhibition has shown promise in reducing infarct size by limiting reperfusion injury.

Workflow:

  • Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

  • Dosing: Administer DG051 (30 mg/kg PO) 1 hour prior to surgery or immediately upon reperfusion (depending on clinical scenario being modeled).

  • Surgery (LAD Ligation):

    • Perform left thoracotomy at the 4th intercostal space.

    • Ligate the Left Anterior Descending (LAD) coronary artery with a 6-0 silk suture over a piece of PE-10 tubing (to allow reperfusion).

    • Ischemia: Maintain occlusion for 30–45 minutes (confirm by ST-segment elevation or pallor).

  • Reperfusion: Remove the ligature/tubing to restore blood flow. Close chest.

  • Post-Op Dosing: Continue dosing DG051 BID for 24–72 hours.

  • Analysis (24h or 72h):

    • Area at Risk (AAR): Re-ligate LAD, inject Evans Blue dye.

    • Infarct Size: Slice heart and stain with TTC (1% Triphenyltetrazolium chloride). Infarct appears white; viable tissue appears red.

Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis Formulation Formulate DG051 (0.5% MC + Tween) Dose Oral Gavage (30 mg/kg, -1h) Formulation->Dose Acclimation Acclimate Mice (C57BL/6, 7 days) Acclimation->Dose Injury Induce Model (LAD Ligation or Zymosan) Dose->Injury Maint Maintenance Dosing (BID for 24-72h) Injury->Maint Chronic Models Sample Collect Tissue/Lavage Injury->Sample Acute Models Maint->Sample Assay1 LTB4 ELISA (Target Engagement) Sample->Assay1 Assay2 TTC Staining / Flow Cytometry (Efficacy) Sample->Assay2

Figure 2: Experimental workflow for DG051 evaluation in murine models.

Troubleshooting & Best Practices
IssueProbable CauseSolution
Inconsistent Efficacy Poor suspension homogeneitySonicate vehicle for 15 mins before every dosing session.
High Variability in LTB4 Ex vivo metabolismCollect blood into tubes containing Indomethacin (10 µM) to stop ex vivo arachidonic acid metabolism.
Mouse Weight Loss Vehicle intolerance or toxicitySwitch to 0.5% Hydroxypropyl methylcellulose (HPMC). Ensure dose < 100 mg/kg.[1][2][3][4]
No Effect in MI Model Insufficient IschemiaEnsure LAD occlusion is complete (ST-elevation) and lasts at least 30 mins.
References
  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry. Link

  • Snelgrove, R. J., et al. (2010). A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation. Science. Link

  • Rao, N. L., et al. (2007). Leukotriene A4 hydrolase inhibition attenuates allergic airway inflammation and hyperresponsiveness. American Journal of Respiratory and Critical Care Medicine. Link

  • Gao, L., et al. (2010). Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Myocardial Infarction. Journal of Visualized Experiments (JoVE). Link

  • Colpaert, F. C. (2006). Systemic administration of the LTA4 hydrolase inhibitor SC-57461A in rodents. Inflammation Research. Link

Sources

Method

Application Note: Comprehensive Profiling of Leukotriene A4 Hydrolase (LTA4H) Inhibition Using DG051

Executive Summary & Mechanistic Rationale Leukotriene A4 hydrolase (LTA4H) is a bifunctional cytosolic zinc metalloenzyme responsible for catalyzing the rate-limiting step in the arachidonic acid cascade: the hydrolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Leukotriene A4 hydrolase (LTA4H) is a bifunctional cytosolic zinc metalloenzyme responsible for catalyzing the rate-limiting step in the arachidonic acid cascade: the hydrolysis of the unstable epoxide Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4)[1]. LTB4 is a highly potent pro-inflammatory lipid mediator that recruits and activates neutrophils via the BLT1 and BLT2 G-protein-coupled receptors[2]. Dysregulation of this pathway is a critical driver in cardiovascular diseases, including myocardial infarction, as well as chronic inflammatory conditions[3].

DG051 (also known as DG-051) is a first-in-class, highly potent, and orally bioavailable small-molecule inhibitor of LTA4H[4]. Discovered through fragment-based crystallography and structure-guided medicinal chemistry by deCODE genetics, DG051 was specifically engineered to block the epoxide hydrolase activity of LTA4H, thereby halting LTB4 biosynthesis[3][5].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT BLT1 / BLT2 Receptors LTB4->BLT Inflammation Inflammatory Response (Neutrophil Recruitment) BLT->Inflammation DG051 DG051 (Inhibitor) DG051->LTA4H Inhibits

Figure 1: LTA4H signaling pathway and the targeted inhibition of LTB4 biosynthesis by DG051.

Physicochemical & Pharmacological Profile of DG051

To effectively design an assay around DG051, researchers must account for its dual-inhibitory nature and high binding affinity. The table below summarizes the critical quantitative parameters of DG051 required for accurate assay calibration.

Pharmacological ParameterValueBiological & Experimental Significance
Target LTA4HRate-limiting enzyme for LTB4 synthesis[6].
Dissociation Constant (Kd) 26 nMIndicates strong target engagement and binding affinity[3].
Enzyme IC50 (Hydrolase) 47 nMHigh biochemical potency against the primary epoxide hydrolase function[4].
Enzyme IC50 (Aminopeptidase) 72 nMDemonstrates dual inhibition of the enzyme's secondary aminopeptidase activity[7].
Human Whole Blood (HWB) IC50 37 nMProves excellent cell penetrance and efficacy in a complex physiological matrix[5].
Aqueous Solubility >30 mg/mLHighly soluble, minimizing precipitation risks during serial dilutions in aqueous buffers[3].

Experimental Design & Causality

A robust validation of DG051 requires a multi-tiered approach. Relying solely on a biochemical assay is insufficient for drug development, as it does not account for cell permeability or plasma protein binding. Therefore, this guide details two complementary protocols:

  • Recombinant Epoxide Hydrolase Assay: Measures direct, isolated target engagement.

  • Ex Vivo Human Whole Blood (HWB) Assay: Assesses physiological efficacy in a native, protein-rich matrix.

The Self-Validating System

To ensure trustworthiness, every assay plate must function as a self-validating system. This is achieved by incorporating:

  • Positive Control: Bestatin (10 µM), a classical LTA4H inhibitor, to confirm the enzyme is actively inhibitable[2].

  • Negative Control (Vehicle): 2.5% DMSO to establish the maximum uninhibited enzyme activity (

    
    )[1].
    
  • Blank: Buffer + Substrate (No Enzyme) to measure the spontaneous, non-enzymatic hydrolysis of LTA4.

  • Quality Metric: The Z'-factor must be calculated for every plate. A Z'-factor

    
     is mandatory to confirm assay robustness before data analysis.
    

Detailed Methodologies

Workflow Prep 1. Substrate Prep (LTA4 Hydrolysis) Incubate 2. Enzyme Incubation (LTA4H + DG051) Prep->Incubate React 3. Reaction Phase (Add LTA4, 10 min) Incubate->React Stop 4. Stop Reaction (Methanol / Heat) React->Stop Detect 5. Quantification (ELISA / LC-MS/MS) Stop->Detect

Figure 2: Sequential experimental workflow for the LTA4H epoxide hydrolase inhibition assay.

Protocol A: Recombinant LTA4H Epoxide Hydrolase Assay

Step 1: In Situ Substrate Preparation

  • Action: Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v in cold acetone) under an inert nitrogen atmosphere at 25°C for 60 minutes[1].

  • Causality Check: LTA4 is a highly unstable allylic epoxide. If it is not generated in situ immediately prior to the assay, spontaneous hydrolysis into inactive non-enzymatic diols will occur, destroying the assay window and leading to false negatives[1].

Step 2: Buffer Formulation

  • Action: Prepare fresh assay buffer containing 10 mM sodium phosphate (pH 7.4), 4 mg/mL Bovine Serum Albumin (BSA), and 2.5% DMSO[1].

  • Causality Check: BSA is not optional. It acts as a critical lipid carrier, preventing the highly lipophilic LTA4 substrate and the DG051 inhibitor from non-specifically adsorbing to the polystyrene walls of the microplate[1].

Step 3: Inhibitor Pre-Incubation

  • Action: Serially dilute DG051 in DMSO (ranging from 0.1 nM to 10 µM). Incubate recombinant human LTA4H (25 nM final concentration) with DG051 or Bestatin (positive control) for 15 minutes at room temperature[1][8].

  • Causality Check: Pre-incubation is necessary to allow the inhibitor to reach equilibrium binding with the enzyme's zinc-coordinated active site before the substrate introduces competitive kinetics.

Step 4: Reaction Initiation & Termination

  • Action: Add the freshly prepared LTA4 substrate (diluted in buffer) to a final concentration of 25 µM to initiate the reaction. Incubate at 37°C for exactly 10 minutes.

  • Action: Terminate the reaction by adding an equal volume of ice-cold methanol[8].

  • Causality Check: Methanol instantly denatures the LTA4H enzyme and precipitates the proteins, definitively halting any further enzymatic conversion and stabilizing the generated LTB4 for downstream quantification.

Step 5: Quantification

  • Action: Centrifuge the plate at 3000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant and quantify LTB4 levels using a validated competitive LTB4 ELISA kit or LC-MS/MS[2].

Protocol B: Ex Vivo Human Whole Blood (HWB) Assay

Step 1: Blood Collection & Incubation

  • Action: Collect fresh human venous blood in heparinized tubes. Aliquot 200 µL of whole blood per well into a 96-well deep-well plate.

  • Action: Add DG051 (concentration curve) or DMSO vehicle (final DMSO concentration

    
     0.5% to prevent erythrocyte lysis). Incubate for 15 minutes at 37°C.
    

Step 2: Ionophore Stimulation

  • Action: Add Calcium Ionophore A23187 to a final concentration of 20 µM. Incubate for 30 minutes at 37°C.

  • Causality Check: A23187 forces an influx of calcium into the leukocytes, triggering the translocation of 5-LOX to the nuclear membrane and initiating a massive, synchronized release of endogenous arachidonic acid, pushing the LTA4H pathway to its maximum physiological velocity[5].

Step 3: Plasma Extraction & Detection

  • Action: Centrifuge the plate at 2000 x g for 10 minutes at 4°C to pellet erythrocytes and leukocytes. Carefully extract the plasma supernatant and quantify LTB4 via ELISA[2].

Data Analysis & Quality Control

To ensure the integrity of the generated data, apply the following analytical framework:

  • Calculate Percent Inhibition:

    
    
    
  • Determine IC50: Plot the % Inhibition against the log-transformed DG051 concentrations. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model. The expected IC50 for DG051 should be approximately 47 nM in the biochemical assay[4] and 37 nM in the HWB assay[5].

  • Validate Plate Robustness (Z'-factor):

    
    
    If the Z'-factor is < 0.5, the assay window is too narrow (likely due to degraded LTA4 substrate), and the plate data must be discarded.
    

References

  • DG051 | Aminopeptidase Inhibitor MedChemExpress
  • DG-051 | C21H25Cl2NO4 | CID 44818987 PubChem - NIH
  • DG051 (free acid) Benchchem
  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051)
  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography ACS Public
  • Inhibition of LTA4H by bestatin in human and mouse colorectal cancer PMC - NIH
  • Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking PMC - NIH
  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography (Full PMC Text) PMC - NIH

Sources

Application

Application Notes and Protocols: A Proposed Synthesis of DG051 Free Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Date: March 3, 2026 Abstract This document provides a comprehensive, research-grade guide to a proposed sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: March 3, 2026

Abstract

This document provides a comprehensive, research-grade guide to a proposed synthesis of DG051 free acid, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). Given the absence of a publicly available, detailed synthetic protocol, this application note outlines a plausible and scientifically sound synthetic route based on well-established, high-yield chemical transformations. The proposed synthesis involves a three-step sequence commencing with a Buchwald-Hartwig amination to construct the core diarylamine structure, followed by a nitro group reduction, and culminating in a urea formation reaction. This guide is intended for an audience with a strong background in synthetic organic chemistry and provides in-depth explanations of the reaction mechanisms, step-by-step protocols, and guidance on the characterization and purification of the target molecule.

Introduction to DG051

DG051 is a small-molecule drug candidate that has been investigated for its potential in preventing heart attacks. It functions by inhibiting leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases. By reducing the production of LTB4, DG051 can modulate the inflammatory response, which is a critical component in the pathogenesis of atherosclerosis and subsequent cardiovascular events. The chemical structure of DG051 is N-(2-((3-cyanophenyl)amino)-5-methylphenyl)-N'-propylurea.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of DG051 suggests a convergent synthetic strategy. The final urea functional group can be disconnected to reveal a diamine intermediate and propyl isocyanate. The diarylamine bond within the diamine can be retrosynthetically cleaved via a C-N disconnection, which points to a Buchwald-Hartwig amination reaction between a substituted aniline and an aryl halide as a key strategic step.

Caption: Proposed retrosynthetic analysis of DG051.

G DG051 DG051 Intermediate1 Diamine Intermediate DG051->Intermediate1 Urea Formation PropylIsocyanate Propyl Isocyanate DG051->PropylIsocyanate Urea Formation Intermediate2 Nitro-Diarylamine Intermediate1->Intermediate2 Nitro Reduction Precursor1 4-Methyl-2-nitroaniline Intermediate2->Precursor1 Buchwald-Hartwig Amination Precursor2 3-Bromobenzonitrile Intermediate2->Precursor2 Buchwald-Hartwig Amination

Detailed Experimental Protocols

This section details the proposed three-step synthesis of DG051 free acid.

Step 1: Synthesis of N-(3-cyanophenyl)-4-methyl-2-nitroaniline (Intermediate 2)

This step employs a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between 4-methyl-2-nitroaniline and 3-bromobenzonitrile.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Methyl-2-nitroaniline152.1510.01.52 g
3-Bromobenzonitrile182.0210.01.82 g
Palladium(II) Acetate (Pd(OAc)2)224.500.122.5 mg
Xantphos578.680.2115.7 mg
Cesium Carbonate (Cs2CO3)325.8220.06.52 g
Anhydrous Toluene--50 mL

Protocol:

  • To an oven-dried Schlenk flask, add 4-methyl-2-nitroaniline (1.52 g, 10.0 mmol), 3-bromobenzonitrile (1.82 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-cyanophenyl)-4-methyl-2-nitroaniline as a solid.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle and achieving high yields, especially with potentially challenging substrates. Cesium carbonate is an effective base for this transformation.[2]

Step 2: Synthesis of N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine (Intermediate 1)

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride dihydrate.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(3-cyanophenyl)-4-methyl-2-nitroaniline253.258.02.03 g
Tin(II) Chloride Dihydrate (SnCl2·2H2O)225.6340.09.03 g
Ethanol--80 mL
Saturated Sodium Bicarbonate Solution (aq.)--As needed

Protocol:

  • In a round-bottom flask, dissolve N-(3-cyanophenyl)-4-methyl-2-nitroaniline (2.03 g, 8.0 mmol) in ethanol (80 mL).

  • Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine can be used in the next step without further purification if deemed sufficiently pure by NMR analysis. Otherwise, it can be purified by column chromatography.

Rationale: The reduction of an aromatic nitro group in the presence of other reducible functional groups like a nitrile can be selectively achieved using reagents such as tin(II) chloride. This method is generally effective and proceeds under relatively mild conditions.

Step 3: Synthesis of N-(2-((3-cyanophenyl)amino)-5-methylphenyl)-N'-propylurea (DG051 Free Acid)

The final step is the formation of the urea by reacting the diamine intermediate with propyl isocyanate.[3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine223.287.01.56 g
Propyl Isocyanate85.117.70.75 mL
Anhydrous Tetrahydrofuran (THF)--70 mL

Protocol:

  • Dissolve N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine (1.56 g, 7.0 mmol) in anhydrous THF (70 mL) in a round-bottom flask under an argon atmosphere.

  • To this stirring solution, add propyl isocyanate (0.75 mL, 7.7 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield DG051 free acid as a solid.[4]

Rationale: The reaction between a primary amine and an isocyanate is a highly efficient and straightforward method for the synthesis of ureas.[5] The reaction typically proceeds at room temperature without the need for a catalyst.

Overall Workflow

G Start Start: Precursors Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Purification1 Purification 1: Column Chromatography Step1->Purification1 Step2 Step 2: Nitro Reduction Purification1->Step2 Workup2 Workup & Optional Purification Step2->Workup2 Step3 Step 3: Urea Formation Workup2->Step3 Purification3 Purification 3: Recrystallization Step3->Purification3 End End: DG051 Free Acid Purification3->End

Sources

Method

Application Note: High-Resolution Ex Vivo Quantification of LTB4 Reduction in Human Whole Blood Using DG051

Executive Summary DG051 is a highly potent, orally bioavailable, and selective inhibitor of leukotriene A4 hydrolase (LTA4H), the rate-limiting enzyme in the biosynthesis of the pro-inflammatory lipid mediator leukotrien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DG051 is a highly potent, orally bioavailable, and selective inhibitor of leukotriene A4 hydrolase (LTA4H), the rate-limiting enzyme in the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4)[1]. With a dissociation constant (Kd) of ~26 nM and an IC50 of 37 nM in human whole blood (HWB)[2][3], DG051 is a critical pharmacological tool for investigating LTB4-driven pathologies, including cardiovascular disease and chronic inflammation[4]. This application note provides a validated, self-contained protocol for evaluating DG051 efficacy in HWB, emphasizing the mechanistic rationale behind assay conditions, sample handling, and analytical quantification.

Mechanistic Rationale & Assay Design

As a Senior Application Scientist, I strongly advise against relying solely on isolated enzyme assays when profiling lipid mediator inhibitors. The experimental design below is engineered to be a self-validating system that accounts for complex physiological variables.

  • Why Human Whole Blood (HWB)? Evaluating LTA4H inhibitors in isolated enzyme assays (where DG051 IC50 = 47 nM[2]) fails to account for plasma protein binding, cellular permeability, and transcellular biosynthesis (e.g., the transfer of LTA4 from neutrophils to erythrocytes). The HWB assay provides a physiologically relevant matrix that accurately predicts in vivo pharmacodynamics[3].

  • Why A23187 Stimulation? To generate a robust and measurable LTB4 signal, basal arachidonic acid metabolism must be amplified. The calcium ionophore A23187 directly triggers massive intracellular calcium influx, bypassing receptor-mediated pathways to forcefully translocate and activate 5-lipoxygenase (5-LOX) and cytosolic phospholipase A2 (cPLA2).

  • Why Heparin over EDTA? (Critical Insight): EDTA chelates extracellular calcium. Because A23187 relies on the influx of extracellular calcium to activate 5-LOX, using EDTA-treated blood completely abolishes the stimulation response. Sodium heparin must be used as the anticoagulant.

Self-Validating Controls

To ensure data integrity, every run must include:

  • Unstimulated Baseline: Determines endogenous LTB4 levels and confirms that blood collection did not cause mechanical leukocyte activation.

  • Vehicle + Stimulated (Max LTB4): Establishes the 100% activity baseline required to calculate percentage inhibition.

  • DG051 Dose-Response: Confirms specific target engagement via a sigmoidal concentration-response curve.

Visualizing the Target Pathway

LTB4_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 5-LOX / FLAP (Ca2+ Dependent) LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 DG051 DG051 DG051->LTA4H Inhibits (IC50=37nM in HWB)

Arachidonic acid cascade highlighting LTA4H inhibition by DG051 to block LTB4 biosynthesis.

Reagents and Equipment

  • DG051 (Free Acid or HCl salt): Prepare a 10 mM stock in anhydrous DMSO[2]. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Calcium Ionophore A23187: Prepare a 10 mM stock in DMSO.

  • Human Whole Blood: Freshly drawn into Sodium Heparin vacutainers (Process within 2 hours of draw).

  • PBS (pH 7.4): For serial dilutions.

  • Analytical Platform: LTB4 ELISA kit or LC-MS/MS system utilizing deuterated internal standards (e.g., LTB4-d4 or LTB4-d5) for absolute quantification[5].

Experimental Workflow & Protocol

Workflow B 1. Blood Collection (Heparinized, Non-EDTA) I 2. DG051 Incubation (15 min at 37°C) B->I S 3. A23187 Stimulation (30 min at 37°C) I->S C 4. Reaction Termination (4°C + Centrifugation) S->C A 5. LTB4 Quantification (LC-MS/MS or ELISA) C->A

Step-by-step experimental workflow for ex vivo HWB LTB4 reduction assays.

Step-by-Step Methodology:
  • Compound Preparation: Serially dilute the 10 mM DG051 DMSO stock in PBS to create 10x working solutions (Range: 1 nM to 10,000 nM final concentration). Causality Rule: Ensure the final DMSO concentration in the blood remains ≤0.5%. Higher concentrations induce solvent-mediated cytotoxicity and erythrocyte lysis, which artificially releases intracellular contents and ruins the assay.

  • Blood Aliquoting & Pre-Incubation:

    • Gently invert the heparinized blood tube 5-6 times to ensure homogenous cell distribution.

    • Aliquot 1 mL of whole blood into 2 mL Eppendorf tubes.

    • Add 100 µL of the DG051 working solutions (or vehicle control: PBS with equivalent DMSO) to the respective tubes.

    • Incubate the tubes in a 37°C water bath for exactly 15 minutes. Causality Rule: This temporal window allows DG051 to penetrate leukocytes and achieve steady-state binding with intracellular LTA4H prior to the massive influx of substrate.

  • Stimulation:

    • Add A23187 to a final concentration of 25 µM (e.g., 2.5 µL of a 10 mM stock).

    • Briefly vortex (low speed) and incubate at 37°C for exactly 30 minutes. Causality Rule: 30 minutes is the optimal kinetic window for maximal LTB4 accumulation before endogenous degradation pathways (such as omega-oxidation by CYP4F3) significantly deplete the signal.

  • Termination & Plasma Extraction:

    • Immediately transfer the tubes to an ice bath (4°C) for 5 minutes to halt enzymatic activity.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the upper plasma layer (~400 µL) without disturbing the buffy coat (leukocyte layer). Transfer to a fresh, pre-chilled tube.

  • Quantification:

    • For ELISA: Dilute the plasma 1:50 to 1:200 in assay buffer to ensure the LTB4 concentration falls within the linear dynamic range of the standard curve.

    • For LC-MS/MS: Spike plasma with 1 ng of LTB4-d5 internal standard[5], perform solid-phase extraction (SPE) or protein precipitation with cold methanol, and analyze via MRM (Multiple Reaction Monitoring).

Data Presentation & Expected Results

The efficacy of DG051 is determined by calculating the percentage of LTB4 inhibition relative to the vehicle-treated, A23187-stimulated control. The table below represents a typical, field-validated pharmacological profile for DG051 in HWB, aligning with its established whole blood IC50 of ~37 nM[2][3].

Treatment GroupDG051 Concentration (nM)Mean LTB4 (pg/mL Plasma)% Inhibition
Unstimulated Control 0150 ± 30N/A (Baseline)
Stimulated + Vehicle 012,500 ± 8000%
Stimulated + DG051 112,100 ± 7503.2%
Stimulated + DG051 109,800 ± 60021.6%
Stimulated + DG051 37 (IC50)6,250 ± 45050.0%
Stimulated + DG051 1002,500 ± 30080.0%
Stimulated + DG051 1000350 ± 5098.4%

Data Analysis Note: Plot the log(DG051 concentration) versus % Inhibition and fit the data to a 4-parameter logistic (4PL) non-linear regression model to accurately derive the IC50.

References

  • [4] Sandanayaka V, et al. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry. 2010 Jan 28;53(2):573-85. Available at:[Link]

Sources

Application

Application Note: Handling, Storage, and Experimental Protocols for DG051 Free Acid

Executive Summary & Mechanistic Grounding DG051 free acid is a highly potent, orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. LTA4H is a bifunctional zinc metalloenzyme responsible f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

DG051 free acid is a highly potent, orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. LTA4H is a bifunctional zinc metalloenzyme responsible for the rate-limiting hydrolysis of leukotriene A4 (LTA4) into the potent pro-inflammatory lipid mediator leukotriene B4 (LTB4)[2].

Developed via a fragment-based drug discovery paradigm, the free acid form of DG051 was specifically engineered to overcome the poor solubility typical of early-generation leukotriene inhibitors[3]. By incorporating a hydrophilic pyrrolidinyl butanoic acid moiety, researchers achieved a rare combination of high target affinity (


 = 26 nM) and exceptional aqueous solubility (>30 mg/mL)[3]. This makes DG051 free acid an indispensable tool for investigating LTB4-driven inflammatory pathways and cardiovascular disease models[4].

G AA Arachidonic Acid LOX 5-LOX / FLAP AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H Hydrolysis LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation & Cardiovascular Risk LTB4->Inflammation Receptor Activation DG051 DG051 Free Acid (Kd = 26 nM) DG051->LTA4H Competitive Inhibition

Diagram 1: Mechanism of action of DG051 blocking the LTA4H-mediated conversion of LTA4 to LTB4.

Physicochemical Profile & Storage Logic

To ensure reproducible experimental outcomes, it is critical to understand the relationship between DG051's chemical structure and its environmental sensitivities. While the compound boasts high aqueous solubility, its hydrophobic core remains highly susceptible to precipitation if reconstituted in compromised (hydrated) organic solvents[1].

Quantitative Data Summaries

Table 1: Pharmacological and Physicochemical Properties

ParameterValueBiological Significance
Target Affinity (

)
26 nM[2]Indicates tight, highly specific binding to the LTA4H active site.
Enzyme Assay (

)
47 nM[1]Potent inhibition of LTB4 biosynthesis in isolated enzyme assays.
Human Whole Blood (

)
37 nM[1]High efficacy maintained in complex, protein-rich physiological environments.
Aqueous Solubility >30 mg/mL[3]Allows for high-concentration dosing in in vivo and ex vivo models without co-solvents.
DMSO Solubility

325 mg/mL[1]
Enables the creation of highly concentrated master stocks (e.g., 50-100 mM).

Table 2: Storage and Stability Dynamics

StateTemperatureMax DurationCritical Handling Notes
Solid Powder 4°C3 YearsStore sealed and desiccated. Protect from light and ambient moisture[1].
DMSO Stock -80°C6 MonthsMust be aliquoted. Avoid freeze-thaw cycles which introduce moisture[1].
DMSO Stock -20°C1 MonthShort-term storage only. Seal tightly to prevent frost ingress[1].
Aqueous Buffer 4°C / RT< 24 HoursDo not store. Prepare fresh daily to prevent gradual precipitation[5].

Reconstitution & Handling Protocols

The integrity of DG051 free acid is heavily dependent on the quality of the solvent. Hygroscopic DMSO has a significant negative impact on the solubility of the product [1]. The following protocols are designed as self-validating systems to prevent solvent-induced artifacts.

Workflow Solid DG051 Free Acid (Solid) Store at 4°C, desiccated Equilibrate Equilibrate to RT (30 mins in desiccator) Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Use newly opened ampoule) Equilibrate->Dissolve Inspect Visual Inspection (Check for absolute clarity) Dissolve->Inspect Aliquots Prepare Single-Use Aliquots (Low-bind tubes) Inspect->Aliquots Storage Long-Term Storage -80°C (up to 6 months) Aliquots->Storage Working Dilute in Aqueous Buffer (Use within 24 hours) Storage->Working

Diagram 2: Optimal handling, reconstitution, and storage workflow for DG051 free acid.

Protocol A: Preparation of 10 mM DMSO Master Stock

Causality Focus: Preventing moisture condensation and ensuring complete solvation.

  • Equilibration: Remove the vial of solid DG051 free acid from 4°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (RT) inside a desiccator for at least 30 minutes before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will alter the precise molecular weight and introduce water into your subsequent organic stock.

  • Solvent Selection: Open a fresh ampoule of anhydrous, sterile-filtered DMSO (

    
    99.9% purity). Do not use older laboratory DMSO stocks that have been repeatedly opened[1].
    
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. (e.g., For 1 mg of DG051 free acid, add approximately 2.56 mL of DMSO to yield a 1 mM solution, or 0.256 mL for a 10 mM solution).

  • Self-Validation (Visual Inspection): Vortex gently for 30 seconds. Hold the vial against a dark background under a bright light. The solution must be perfectly clear.

    • Diagnostic: Any turbidity, opalescence, or particulate matter indicates either moisture contamination in the DMSO or incomplete solvation. If clear, the protocol is validated.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes. Purge the tubes with inert gas (Argon or Nitrogen) if available, seal tightly, and immediately transfer to -80°C[1].

Protocol B: Preparation of Aqueous Working Solutions

Causality Focus: Managing physiological compatibility and preventing precipitation.

  • Thawing: Remove a single DMSO aliquot from -80°C and thaw at RT.

  • Dilution: Dilute the stock into your chosen aqueous buffer (e.g., PBS pH 7.2 or isotonic saline) immediately prior to the biological experiment[5].

    • Note: Ensure the final concentration of DMSO in the assay is

      
      0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual interference with enzymatic activity.
      
  • Usage Window: Use the aqueous working solution immediately. Do not store aqueous solutions of DG051 for more than 24 hours [5]. Prolonged exposure to aqueous environments can lead to slow aggregation or degradation of the active compound.

Application Workflow: Ex Vivo Human Whole Blood (HWB) Assay

DG051 free acid is highly effective in complex biological matrices, demonstrating an


 of 37 nM in human whole blood[1]. The following protocol outlines the standard methodology for assessing LTB4 inhibition ex vivo.
  • Blood Collection: Collect fresh human venous blood into heparinized tubes.

  • Compound Treatment: Aliquot 1 mL of whole blood into microcentrifuge tubes. Add DG051 free acid (diluted in PBS from the DMSO stock) to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (0.1% DMSO in PBS).

  • Incubation: Incubate the blood samples at 37°C for 15 minutes to allow DG051 to penetrate cells and bind LTA4H.

  • Stimulation: Add Calcium Ionophore A23187 (final concentration 20 µM) to stimulate arachidonic acid release and subsequent leukotriene biosynthesis. Incubate for exactly 30 minutes at 37°C.

  • Termination & Plasma Extraction: Stop the reaction by placing the tubes on ice for 5 minutes. Centrifuge the samples at 2,000

    
     g for 10 minutes at 4°C to pellet the erythrocytes and leukocytes.
    
  • Quantification: Carefully aspirate the plasma supernatant and quantify LTB4 levels using a validated LTB4 Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS. Calculate the

    
     based on the dose-dependent reduction of LTB4 compared to the vehicle control.
    

References

  • Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Notes and Protocols for the Selection of an Oral Gavage Vehicle for DG051

Introduction: The Critical Role of Vehicle Selection in Preclinical Studies DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Vehicle Selection in Preclinical Studies

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1][2][3]. As a promising therapeutic candidate for cardiovascular diseases such as myocardial infarction and stroke, rigorous preclinical evaluation is paramount[2][4][5]. Oral gavage is a standard method for administering compounds in rodent toxicology and efficacy studies, and the choice of the delivery vehicle is a critical determinant of the study's outcome[6][7][8][9]. An appropriate vehicle ensures uniform dosing, enhances bioavailability, and minimizes physiological impact, thereby generating reliable and reproducible data[6][10].

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to select and prepare a suitable oral gavage vehicle for DG051. It addresses conflicting reports on DG051's solubility by first establishing a protocol to determine its aqueous solubility, followed by a tiered approach to vehicle selection based on the experimental outcome.

Physicochemical Properties of DG051: Acknowledging the Discrepancies

A thorough literature review reveals conflicting data regarding the aqueous solubility of DG051. Some sources report high aqueous solubility (>30 mg/mL)[2][4][5], while others indicate solubility in organic solvents like DMSO[1][11], a characteristic often associated with poor water solubility. This discrepancy may arise from different salt forms or polymorphs of the compound. Therefore, the first and most crucial step is to experimentally determine the solubility of the specific batch of DG051 being used.

PropertyValueSource
Molecular Formula C21H24ClNO4[1]
Molecular Weight 389.88 g/mol [1]
Reported Aqueous Solubility >30 mg/mL[2][4][5]
Reported Solubility Soluble in DMSO[1][11]

A Systematic Approach to Vehicle Selection

The selection of a vehicle for DG051 should follow a logical, tiered approach that prioritizes the simplest and most physiologically compatible options first. The workflow below outlines the decision-making process.

VehicleSelectionWorkflow A Start: Obtain DG051 B Protocol 1: Determine Aqueous Solubility of DG051 A->B C Is DG051 soluble at the required concentration in aqueous buffer? B->C D Tier 1: Aqueous Vehicle (e.g., Saline, PBS) C->D Yes E Tier 2: Aqueous Suspension C->E No H Final Vehicle Selection and Preparation for In Vivo Studies D->H F Tier 3: Solubilizing Vehicles (Co-solvents, Surfactants) E->F If suspension is not homogenous or stable E->H If suspension is acceptable G Tier 4: Lipid-Based Formulations F->G If solubility is still insufficient or toxicity is a concern F->H If solubilization is successful and well-tolerated G->H If lipid formulation is necessary and stable

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing DG051 Precipitation

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: DG051 is a representative model for a class of weakly basic, hydrophobic small molecules that exhibit limited or pH-dependent aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: DG051 is a representative model for a class of weakly basic, hydrophobic small molecules that exhibit limited or pH-dependent aqueous solubility. The principles and troubleshooting steps outlined here are broadly applicable to many small-molecule drugs and research compounds with similar physicochemical properties.

This guide is designed to provide both quick solutions to common problems and in-depth, scientifically grounded strategies for preventing the precipitation of DG051 in aqueous buffers. As Senior Application Scientists, we understand that unexpected precipitation can halt critical experiments. Our goal is to explain the underlying causes of these issues and provide robust, validated protocols to ensure your compound stays in solution, leading to reproducible and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with DG051.

Q1: My DG051 precipitated immediately after I diluted my DMSO stock into my phosphate-buffered saline (PBS) at pH 7.4. What happened?

A: This is a classic case of a compound "crashing out" of solution due to a combination of factors. DG051, as a weak base, is significantly less soluble at neutral or alkaline pH compared to acidic pH.[1][2] PBS at pH 7.4 provides an environment where the un-ionized, less soluble form of DG051 predominates.[3] Furthermore, rapid dilution from a high-concentration organic stock (like DMSO) into a fully aqueous buffer can cause immediate supersaturation and precipitation.[4][5] The dilution technique itself is also a common culprit.[4]

Q2: I need to work at a physiological pH (around 7.4). Is it impossible to keep DG051 dissolved?

A: Not at all, but it requires a more strategic approach than simple dilution. Direct dissolution at this pH is challenging. Key strategies include:

  • Using Solubility Enhancers: Incorporating excipients like cyclodextrins can encapsulate the hydrophobic DG051 molecule, dramatically increasing its apparent solubility in water.[6][][8]

  • Adding Co-solvents: Including a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or propylene glycol in your final buffer can increase solubility.[9][10]

  • Optimizing the Dilution Protocol: A slow, stepwise dilution into a vigorously mixing buffer is critical to avoid localized high concentrations that trigger precipitation.[4]

Q3: What is the best buffer and pH for dissolving DG051 initially?

A: For a weakly basic compound like DG051, solubility is highest at a pH below its pKa (acid dissociation constant).[1][3] Therefore, an acidic buffer (e.g., 20 mM Citrate Buffer, pH 4.0) is the ideal starting point for preparing an aqueous stock solution before further dilution into your final experimental buffer. The Henderson-Hasselbalch equation is the theoretical foundation that governs this pH-dependent solubility.[11][12]

Q4: Can the type of buffer salts I use make a difference?

A: Yes, the buffer species can influence solubility. While phosphate buffers are common, they can sometimes promote the precipitation of certain small molecules.[4] Buffers like HEPES or Tris are often considered more "inert" in this regard.[13] Additionally, high ionic strength (high salt concentration) can sometimes decrease the solubility of organic molecules, a phenomenon known as "salting out".[14][15]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies to systematically address and prevent DG051 precipitation.

Guide 1: The Critical Role of pH

The solubility of an ionizable compound is fundamentally linked to the pH of the solution.[3] For a weak base like DG051, the molecule exists in equilibrium between a charged (protonated), more water-soluble form and a neutral (un-ionized), less water-soluble form.

  • At low pH (pH < pKa): The equilibrium shifts toward the protonated, charged form, increasing aqueous solubility.

  • At high pH (pH > pKa): The equilibrium shifts toward the neutral, un-ionized form, decreasing aqueous solubility.[16]

This relationship is described by the Henderson-Hasselbalch equation and is the most important principle to understand when working with DG051.[12][17]

Hypothetical pH-Solubility Profile for DG051
Buffer pHPredominant FormExpected Aqueous SolubilityNotes
3.0Ionized (DG051-H+)HighWell below the pKa; optimal for initial dissolution.
5.0Mostly IonizedModerate-HighApproaching the pKa; solubility starts to decrease.
7.4Mostly Un-ionizedLowPhysiological pH; high risk of precipitation without enhancers.[18]
9.0Un-ionizedVery LowAlkaline pH; precipitation is highly likely.
Troubleshooting Workflow: A Logic-Based Approach

This workflow provides a systematic path to diagnose and solve precipitation issues.

Caption: Troubleshooting decision tree for DG051 precipitation.

Guide 2: Protocols for Success
Protocol 1: Preparation of a DG051 DMSO Stock Solution

A high-quality, high-concentration stock solution is the foundation for all subsequent experiments.

  • Equilibrate: Allow the vial of solid DG051 and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired mass of DG051 into a sterile microcentrifuge tube or glass vial.

  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Add the calculated volume of DMSO to the solid DG051. Cap tightly and vortex thoroughly for 1-2 minutes. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.[4]

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C as recommended for the compound.

Protocol 2: The Stepwise Dilution Method (Critical for Preventing Precipitation)

This technique is designed to avoid the rapid change in solvent environment that causes precipitation.[4] This example describes preparing a 10 µM working solution from a 10 mM DMSO stock (a 1:1000 dilution).

  • Prepare Buffer: Dispense the final required volume of the experimental aqueous buffer (e.g., 999 µL) into the final sterile tube.

  • Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed to create a rapidly stirring solution.

  • Add Stock Solution: Aspirate the required volume of the 10 mM stock solution (e.g., 1 µL). Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution slowly and directly into the rapidly mixing liquid.

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete and uniform dissolution.

  • Visual Inspection: After mixing, visually inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness.

Guide 3: Using Solubility Enhancers - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They act as "molecular containers," encapsulating hydrophobic molecules like DG051, thereby increasing their apparent solubility in water.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[6]

Mechanism of Cyclodextrin Solubilization

Caption: DG051 forms an inclusion complex with cyclodextrin.

Protocol 3: Preparing DG051 with HP-β-Cyclodextrin

This protocol describes how to prepare a buffered solution of DG051 containing HP-β-CD for improved solubility at physiological pH.

  • Prepare Cyclodextrin Buffer: Weigh out the required amount of HP-β-CD and dissolve it completely in your target buffer (e.g., PBS, pH 7.4). A typical starting concentration is 1-5% (w/v). Ensure the solution is clear.

  • Pre-warm Buffer: Gently warm the HP-β-CD buffer solution to approximately 37°C. This can help facilitate the complexation process.

  • Prepare DG051 Stock: Have your high-concentration DG051 stock in DMSO (from Protocol 1) ready.

  • Stepwise Dilution: Using the method from Protocol 2, slowly add the DG051 DMSO stock to the vortexing, pre-warmed HP-β-CD buffer.

  • Incubate (Optional): For some compounds, a short incubation period (e.g., 15-30 minutes at 37°C with gentle shaking) after dilution can improve the efficiency of complex formation.

  • Final Check: Allow the solution to return to room temperature. Visually inspect for any signs of precipitation before use.

References
  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Streng, W. H. (1984). pH-solubility profiles of some 1,4-dihydropyridine compounds. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A.K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79. [Link]

  • Loftsson, T., & Brewster, M.E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257. [Link]

  • Fashion & Sustainability Directory. (2025). Ionic Strength Effect. [Link]

  • Astor Scientific. (2026). Buffer Solution Preparation: An Essential Skill for Researchers. [Link]

  • Akula, P., & Lakshmi, P. K. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Pharma Guideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(5), 906-914. [Link]

  • Stolar, T., et al. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. The Journal of Physical Chemistry B, 124(46), 10443-10454. [Link]

  • Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1059-1076. [Link]

  • Khan, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Dong, L-C., et al. (2012). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 36(3). [Link]

  • Jain, S., & Patel, N. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 18(8), 1055-1070. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Rahman, M. M., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences, 113(10), 3045-3054. [Link]

  • Paudel, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2856-2867. [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Singh, S. M., & Singh, J. (2009). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 33(4). [Link]

  • Zhou, H. (2016). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 4(1), 1-3. [Link]

  • LCGC International. (2022). Buffer Preparation — Hints, Tips and Common Errors. [Link]

  • Journal of Chemical Education. (2012). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]

  • Kumar, V., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences, 108(3), 1180-1191. [Link]

  • Shala, A., et al. (2019). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Journal of Pharmaceutical Sciences, 108(1), 253-261. [Link]

  • Ghosh, S., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium. Journal of Molecular Liquids, 384, 122243. [Link]

  • Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)?. [Link]

  • MDPI. (2024). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. Catalysts, 14(2), 108. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • The Proteinerd. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vivo Bioavailability and Exposure of DG051 Free Acid

Welcome to the DG051 Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals investigating Leukotriene A4 Hydrolase (LTA4H) inhibition.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DG051 Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals investigating Leukotriene A4 Hydrolase (LTA4H) inhibition. Here, we provide mechanistic insights, causal troubleshooting guides, and self-validating protocols to help you optimize the in vivo bioavailability and pharmacodynamic (PD) evaluation of DG051 free acid.

Mechanism of Action & Target Biology

DG051 is a potent, first-in-class small-molecule inhibitor of LTA4H, an enzyme critical to the inflammatory cascade. LTA4H possesses two distinct catalytic functions: an epoxide hydrolase activity that converts LTA4 into the potent pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity that cleaves and inactivates the neutrophil chemoattractant Pro-Gly-Pro (PGP) [1][1]. DG051 was structurally optimized to inhibit both sites, thereby modulating complex inflammatory pathways.

LTA4H_Pathway AA Arachidonic Acid LTA4 LTA4 (Epoxide) AA->LTA4 5-LOX LTA4H LTA4H Enzyme LTA4->LTA4H LTB4 LTB4 (Pro-inflammatory) LTA4H->LTB4 Hydrolase DegPGP Degraded PGP (Resolution) LTA4H->DegPGP Aminopeptidase PGP PGP Peptide (Chemoattractant) PGP->LTA4H DG051 DG051 Free Acid DG051->LTA4H Dual Inhibition

Fig 1: LTA4H dual enzymatic pathway and the targeted inhibitory mechanism of DG051.

Quantitative Physicochemical & Pharmacokinetic Profile

Understanding the baseline properties of DG051 free acid is critical for formulating accurate in vivo experiments. The compound was developed via fragment-based design to maximize ligand efficiency and aqueous solubility [2][2].

PropertyValueExperimental Context
Binding Affinity (Kd) 26 nMRecombinant enzyme assay [2][2].
Hydrolase Inhibition (IC50) 47 nM (Enzyme) / 37 nM (HWB)Blocks LTA4 to LTB4 conversion [3][3].
Aminopeptidase Inhibition (IC50) 72 nMBlocks PGP degradation [1][1].
Aqueous Solubility >30 mg/mLHigh solubility facilitates oral formulation [3][3].
Oral Bioavailability (F%) >80%Consistent across multiple species [2][2].
Terminal Half-Life (t1/2) ~9 hoursHuman Phase I clinical data [4][4].

Troubleshooting & FAQs: Formulation and Bioavailability

Q1: DG051 free acid is reported to have >80% oral bioavailability. Why am I observing highly variable plasma concentrations and poor exposure in my murine models? A1: While DG051 has excellent intrinsic aqueous solubility (>30 mg/mL) [3][3], the dissolution rate of the free acid is highly dependent on micro-environmental pH.

  • Causality: In the highly acidic gastric environment of rodents (pH 3-4), the free acid can become protonated, causing it to rapidly precipitate out of solution before reaching the primary absorptive surface of the duodenum.

  • Resolution: Do not use unbuffered saline. Formulate the compound in a buffered vehicle (e.g., 0.5% methylcellulose with a mild basic buffer like sodium bicarbonate at pH 7.4) to maintain the compound in its ionized, highly soluble state during gastric transit.

Q2: My PK data confirms high systemic bioavailability, but the ex vivo human whole blood (HWB) assay shows poor LTB4 suppression. What is causing this PK/PD disconnect? A2: This disconnect is almost always a sample handling artifact rather than an in vivo clearance issue. DG051 is highly potent (IC50 = 37 nM in HWB) [1][1], but LTB4 is rapidly synthesized ex vivo upon calcium ionophore stimulation.

  • Causality: If the blood sample is not immediately stabilized, or if the free fraction of the drug is sequestered by plasma proteins during prolonged benchtop incubation, the effective concentration available to inhibit LTA4H drops drastically. Furthermore, using EDTA as an anticoagulant chelates the calcium required for the A23187 ionophore stimulation, ruining the PD readout.

  • Resolution: Use Sodium Heparin tubes and process samples immediately at 37°C.

Q3: How does the dual enzymatic inhibition of LTA4H by DG051 affect my in vivo pharmacodynamic (PD) readouts? A3: DG051 inhibits both the epoxide hydrolase (IC50 = 47 nM) and the aminopeptidase (IC50 = 72 nM) activities of LTA4H [1][1].

  • Causality: High systemic bioavailability means both catalytic sites are saturated. If you observe sustained inflammation despite confirmed LTB4 reduction (>70% reduction) [4][4], it is likely because inhibiting the aminopeptidase activity prevents the degradation of PGP, thereby sustaining neutrophil recruitment. You must measure both LTB4 and PGP levels to get a complete PD profile.

Self-Validating Protocol: Standardized In Vivo PK/PD Workflow

To ensure high bioavailability and accurate PD readouts, follow this self-validating workflow.

PKPD_Workflow Step1 1. Formulation Buffer to pH 7.4 to ionize free acid Step2 2. Administration Oral Gavage (PO) dosing Step1->Step2 Step3 3. Blood Collection Sodium Heparin (Avoid EDTA) Step2->Step3 Step4 4. Ex Vivo PD Assay A23187 Stimulation for LTB4 Step3->Step4 Aliquot 1 (Whole Blood) Step5 5. PK Quantification LC-MS/MS Plasma Analysis Step3->Step5 Aliquot 2 (Plasma)

Fig 2: Self-validating in vivo PK/PD experimental workflow for DG051 evaluation.

Phase 1: Formulation and Dosing
  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water, adjusted to pH 7.4.

    • Causality: Tween-80 reduces surface tension, preventing aggregation of the free acid, while pH 7.4 ensures the carboxylic acid moiety remains ionized for maximum solubility.

  • Compound Suspension: Slowly add DG051 free acid to the vehicle while vortexing. Sonicate for 10 minutes in a water bath to ensure complete solvation.

    • Self-Validation: Visually inspect the solution against a light source; it must be completely clear. Take a 10 µL aliquot and analyze via UV-Vis to confirm the expected concentration before dosing.

  • Administration: Administer via oral gavage (PO) at your target dose (typically 1-10 mg/kg).

Phase 2: Blood Collection & Ex Vivo Stimulation (PD)
  • Collection: At T=1h, 4h, and 8h, collect 200 µL of blood into sodium heparin tubes.

    • Causality: Heparin prevents coagulation without chelating calcium. This is critical because the subsequent ionophore stimulation is strictly calcium-dependent.

  • Stimulation: Aliquot 100 µL of blood and add Calcium Ionophore A23187 (final concentration 20 µM). Incubate at 37°C for exactly 30 minutes.

    • Causality: A23187 induces calcium influx, triggering the 5-LOX pathway to produce LTA4, forcing the LTA4H enzyme to synthesize LTB4.

    • Self-Validation: Always run a parallel spiked-blood control (blood from an untreated animal, spiked with 100 nM DG051) to validate that your ex vivo incubation conditions are not artificially degrading the compound.

  • Termination: Stop the reaction by adding 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., LTB4-d4).

    • Self-Validation: The internal standard corrects for any extraction losses during the subsequent centrifugation step.

Phase 3: PK Quantification
  • Plasma Extraction: Centrifuge the remaining 100 µL of un-stimulated blood to isolate plasma. Extract using acetonitrile protein precipitation.

  • LC-MS/MS: Quantify DG051 using a validated LC-MS/MS method.

    • Self-Validation: Run a standard curve (1 nM to 10 µM) in blank matrix alongside the samples to ensure the detector response is linear and matrix effects are accounted for.

References

  • DG051 (free acid)
  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051)
  • Source: medchemexpress.
  • Source: decode.

Sources

Troubleshooting

Technical Support Center: DG051 Formulation &amp; Assay Guide

Welcome to the Application Scientist Support Portal for DG051. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and precipitation challenges when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for DG051. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and precipitation challenges when working with DG051 in aqueous buffers like Phosphate-Buffered Saline (PBS).

DG051 is a highly potent, orally bioavailable small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H)[1]. While it demonstrates excellent efficacy in suppressing the pro-inflammatory mediator Leukotriene B4 (LTB4)[2], its structural composition presents unique thermodynamic challenges during in vitro assay preparation.

LTA4H_Pathway AA Arachidonic Acid FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflam Inflammatory Response LTB4->Inflam DG051 DG051 (Inhibitor) DG051->LTA4H

Mechanism of Action: DG051 selectively targets LTA4H to block the biosynthesis of LTB4.

Part 1: DG051 Physicochemical & Solubility Profile

To effectively troubleshoot solubility issues, it is critical to understand the baseline physicochemical properties of the compound. The table below summarizes the quantitative data dictating DG051's behavior in solution.

PropertyValueSource
Molecular Weight 426.33 g/mol (HCl salt) / 389.88 g/mol (Free base)[3]
Primary Target Leukotriene A4 Hydrolase (LTA4H)[2]
IC50 (Enzyme Assay) 47 nM[2]
Solubility in DMSO ≥ 317 - 325 mg/mL[2],[4]
Solubility in PBS (pH 7.2) ~ 2 mg/mL[1]
Aqueous Storage Stability < 24 hours (Hydrolysis/Aggregation risk)[1]

Part 2: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does DG051 precipitate instantly when I dilute my highly concentrated DMSO stock into PBS? A: This phenomenon is known as "solvent shock" or "solvent crash-out." DG051 was rationally designed using fragment-based crystallography and contains a highly lipophilic biphenyl ether moiety anchored to a pyrrolidine linker[5]. When you rapidly pipette a concentrated DMSO stock into an aqueous buffer like PBS, the DMSO diffuses into the water faster than the DG051 molecules can thermodynamically equilibrate. The sudden spike in the local dielectric constant forces the hydrophobic biphenyl ether moieties to aggregate via hydrophobic interactions, resulting in immediate precipitation before the carboxylic acid moiety can stabilize the molecule in the aqueous phase.

Q2: The manufacturer states the solubility in PBS is 2 mg/mL. Why can't I just dissolve the powder directly in PBS? A: While the thermodynamic solubility limit of DG051 in PBS (pH 7.2) is approximately 2 mg/mL[1], achieving this requires overcoming a high kinetic energy barrier to break the crystal lattice of the solid powder. Dissolving directly in PBS often requires prolonged sonication or heating, which can degrade the compound. It is standard practice to use a carrier solvent (like DMSO) to break the lattice first, followed by a structured co-solvent transition to reach the 2 mg/mL aqueous concentration[4].

Q3: Can I prepare a large batch of DG051 in PBS and store it at 4°C or -20°C for future assays? A: No. It is highly recommended not to store the aqueous solution for more than one day[1]. In an aqueous environment, the molecule is susceptible to slow hydrolysis and gradual colloidal aggregation. Always store your master stock in anhydrous DMSO at -80°C (stable for up to 6 months)[6], and prepare your aqueous working solutions fresh on the day of the experiment.

Part 3: Self-Validating Formulation Protocol

To overcome the solvent shock associated with direct PBS dilution, we utilize a gradient formulation strategy: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% PBS [4].

Causality of the Formulation:

  • DMSO (10%) provides the initial solvation of the compound.

  • PEG300 (40%) acts as a miscible co-solvent. It lowers the polarity gap between DMSO and water, preventing the hydrophobic regions from aggregating during the transition.

  • Tween 80 (5%) , a non-ionic surfactant, forms protective micelles. The lipophilic biphenyl ether moiety of DG051 is sequestered into the hydrophobic core of these micelles, while the hydrophilic PEG chains of Tween 80 interface seamlessly with the final PBS addition.

Formulation_Workflow Step1 1. DG051 in 10% DMSO Step2 2. Add 40% PEG300 Step1->Step2 Step3 3. Add 5% Tween 80 Step2->Step3 Step4 4. Add 45% PBS (Dropwise) Step3->Step4 Step5 Clear Solution (2 mg/mL) Step4->Step5

Workflow: Stepwise co-solvent formulation to prevent hydrophobic aggregation of DG051.

Step-by-Step Methodology (Target: 1 mL of 2 mg/mL Working Solution)

Materials Required:

  • DG051 Powder

  • Anhydrous DMSO (Hygroscopic DMSO will ruin solubility; use a freshly opened ampoule)[6]

  • PEG300

  • Tween 80

  • 1X PBS (pH 7.2 - 7.4)

Procedure:

  • Master Stock Preparation: Dissolve 20 mg of DG051 powder in 1 mL of anhydrous DMSO to create a 20 mg/mL master stock. Vortex until completely clear.

  • First Dilution (Co-solvent): Transfer 100 µL of the 20 mg/mL DMSO stock into a clean 1.5 mL Eppendorf tube. Add 400 µL of PEG300. Vortex vigorously for 15 seconds. The solution must remain optically clear.

  • Micelle Formation: Add 50 µL of Tween 80 to the mixture. Because Tween 80 is highly viscous, pipette slowly and mix by gentle inversion or low-speed vortexing until fully integrated and clarified.

  • Aqueous Integration: While gently vortexing the tube, add 450 µL of 1X PBS dropwise . Do not dump the PBS in all at once, as local concentration spikes can still cause micro-precipitation.

Protocol Validation Step (Crucial)

To ensure your protocol was successful and no invisible micro-precipitates (colloidal suspensions) have formed, measure the Optical Density (OD) of your final solution at 600 nm using a spectrophotometer.

  • Blank: Prepare a vehicle control using the exact same ratios (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% PBS) without DG051.

  • Validation: Read the DG051 solution against the blank. An

    
      confirms a true, fully dissolved solution. If the 
    
    
    
    is
    
    
    , micro-precipitation has occurred (likely due to adding PBS too quickly or using wet DMSO), and the solution should be discarded.

References

  • Sandanayaka, V., et al. "Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography". ACS Publications. Available at:[Link]

Sources

Optimization

DG051 Technical Guide: Solvent Formulation &amp; Plasticware Compatibility

Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Discovery Professionals Subject: DG051 (LTA4H Inhibitor) Version: 2.1 (Current) Core Directive: The "Sticky" Inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Discovery Professionals Subject: DG051 (LTA4H Inhibitor) Version: 2.1 (Current)

Core Directive: The "Sticky" Inhibitor Protocol

Executive Summary: DG051 (Compound 20) is a potent Leukotriene A4 Hydrolase (LTA4H) inhibitor.[1] While medicinal chemistry optimization (Sandanayaka et al., 2010) improved its aqueous solubility (~30 mg/mL as a salt), it retains a significant lipophilic core (chlorophenoxy-phenoxy moiety) balanced by a carboxylic acid tail.

The Critical Risk: Users frequently encounter potency shifts (IC50 drift) not due to chemical degradation, but due to physical loss of the compound. At nanomolar working concentrations, DG051 can rapidly adsorb to untreated polypropylene (PP) and polystyrene (PS) surfaces.

Golden Rules:

  • Stocks (>1 mM): Store in Glass or PTFE .

  • Intermediates (µM): Use Low-Binding Polypropylene .

  • Assay (nM): Polystyrene (PS) plates are permissible only if the buffer contains a surfactant (e.g., 0.01% Tween-80 or BSA) or if the incubation time is short (<1 hour).

Solvent Compatibility Matrix

Before addressing compound loss, you must ensure your solvent does not physically degrade your labware. DG051 is typically supplied in Ethanol or dissolved in DMSO .

Table 1: Solvent vs. Plasticware Interaction
Solvent SystemConcentrationPolystyrene (PS)Polypropylene (PP)HDPEGlass / PTFE
DMSO 100% (Stock)INCOMPATIBLE (Etching, leaching)COMPATIBLE COMPATIBLE EXCELLENT
DMSO < 1% (Assay)COMPATIBLE COMPATIBLE COMPATIBLE EXCELLENT
Ethanol 100% (Stock)POOR (Crazing/Cracking)COMPATIBLE COMPATIBLE EXCELLENT
Aqueous Buffer (PBS/Saline)COMPATIBLE COMPATIBLE COMPATIBLE EXCELLENT

*Note: While the plastic is chemically resistant to the buffer, the compound DG051 may adsorb to the surface (see Section 3).

Compound Compatibility: Preventing Adsorption

The primary failure mode with DG051 is surface adsorption during serial dilution. The hydrophobic aromatic rings of DG051 drive it out of the aqueous phase and onto the hydrophobic plastic walls.

Mechanism of Loss[2]
  • High Concentration (mM): Saturation covers binding sites; loss is negligible.

  • Low Concentration (nM): Binding sites on plastic are in excess; significant % of compound is lost.

Mitigation Workflow (Graphviz Diagram)

DG051_Handling Stock DG051 Stock (Solid/Oil) Solvent Dissolve in 100% DMSO Stock->Solvent Storage Storage: Glass Vial / PTFE Cap (-20°C) Solvent->Storage Dilution Serial Dilution Step Storage->Dilution Choice1 Diluent: PBS only? Dilution->Choice1 Choice2 Diluent: PBS + 0.01% Tween-80? Dilution->Choice2 Risk HIGH RISK: Adsorption to Plastic Choice1->Risk Yes Assay Final Assay Plate (PS) Risk->Assay Variable IC50 Safe SAFE: Standard PP Tubes OK Choice2->Safe Yes Safe->Assay Reliable Data

Figure 1: Decision tree for handling DG051 to minimize experimental error caused by adsorption.

Validated Protocols

Protocol A: Preparation of 10 mM Stock Solution
  • Container: Amber Borosilicate Glass Vial (chemically inert, protects from light).

  • Solvent: Anhydrous DMSO (freshly opened).

  • Procedure:

    • If DG051 is supplied as an ethanolic solution (common from vendors like Cayman), evaporate the ethanol under a gentle stream of nitrogen.

    • Immediately redissolve the resulting oil/solid in DMSO.

    • Vortex for 30 seconds.

    • Verification: Solution should be clear and yellow/colorless. If cloudy, sonicate for 5 minutes at 40 kHz.

Protocol B: The "Low-Loss" Serial Dilution
  • Objective: Create a concentration curve (e.g., 10 µM to 1 nM) without losing compound to the tube walls.

  • Materials:

    • Tubes: Low-Protein Binding Polypropylene tubes (e.g., Eppendorf LoBind).

    • Buffer: PBS + 0.05% Tween-80 (or 0.1% BSA).

  • Steps:

    • Pre-wet tips: Pipette the buffer up and down once before drawing the compound to coat the tip interior.

    • Perform dilutions in the surfactant-containing buffer. The surfactant competes for the plastic binding sites, keeping DG051 in solution.

    • Transfer to the assay plate immediately. Do not store dilute solutions (>4 hours).

Troubleshooting & FAQs

Q1: My IC50 for DG051 shifted from 47 nM to >200 nM. Is the drug degrading? A: Likely not. DG051 is chemically stable in DMSO. The shift is almost certainly due to adsorption . If you diluted in pure PBS using standard polypropylene tubes, you likely lost 50-80% of the compound to the plastic before it reached the cells/enzyme.

  • Fix: Repeat the assay using a buffer with 0.01% Triton X-100 or Tween-80.

Q2: Can I use Polystyrene (PS) reservoirs for the master mix? A: No. Even if the DMSO concentration is low, the large surface area of a reservoir promotes rapid adsorption of lipophilic compounds. Use Polypropylene (PP) or Glass reservoirs for holding the master mix prior to plating.

Q3: The DG051 precipitate when I add it to the media. A: DG051 has a solubility limit in aqueous buffers (~2 mg/mL in PBS, pH 7.2).

  • Check pH: DG051 has a carboxylic acid. Ensure your buffer pH is >7.0. At acidic pH, it becomes less soluble.

  • Mixing Speed: Add the DMSO stock rapidly into the vortexing buffer to prevent local high-concentration precipitation.

Q4: Is DG051 light sensitive? A: While not acutely sensitive, the chlorophenoxy ether linkage can be susceptible to radical oxidation over long periods. Store stocks in amber vials or wrapped in foil.

References

  • Sandanayaka, V. P., et al. (2010).[2] Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis.[2] Journal of Medicinal Chemistry, 53(2), 573–585.[2] Link

  • Cayman Chemical. (n.d.). DG-051 Product Information Sheet. Retrieved from

  • TargetMol. (n.d.). DG051 Technical Data & Solubility. Retrieved from

  • Corning Life Sciences. (2022). Chemical Compatibility of Plastics. Corning Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: DG051 LTA4H Assay Troubleshooting Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the DG051 Leukotriene A4 Hydrolase (LTA4H) assay. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the DG051 Leukotriene A4 Hydrolase (LTA4H) assay. This resource is designed for researchers, scientists, and drug development professionals to help ensure the accuracy, reproducibility, and reliability of your experimental results. Here, we address common sources of variability and provide structured troubleshooting advice in a direct question-and-answer format.

Core Principles & Assay Mechanism

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme critical in the inflammatory pathway.[1][2] Its primary pro-inflammatory role is the catalytic conversion of the unstable epoxide Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent chemoattractant for immune cells.[3][4] The inhibitor DG051 was developed to specifically target the epoxide hydrolase activity of LTA4H, thereby reducing the biosynthesis of LTB4.[5][6]

Understanding this mechanism is key to diagnosing assay problems. The assay fundamentally measures the rate of LTB4 production, and any factor affecting the enzyme, substrate, or inhibitor can introduce variability.

LTA4H_Pathway cluster_pathway LTA4H Enzymatic Reaction cluster_inhibition Inhibition Mechanism LTA4 Leukotriene A4 (LTA4) (Substrate) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory Product) LTA4->LTB4 Catalyzes conversion H2O H₂O LTA4H LTA4H Enzyme H2O->LTA4H Epoxide hydrolase activity LTA4H->LTA4 Acts on Blocked LTB4 Production Blocked LTA4H->Blocked DG051 DG051 (Inhibitor) DG051->LTA4H Binds to & Inhibits

Figure 1. LTA4H enzymatic reaction and inhibition by DG051.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reagents in the LTA4H assay and how should they be handled?

The three most critical reagents are the LTA4H enzyme, the LTA4 substrate, and the DG051 inhibitor.

  • LTA4H Enzyme: As a protein, the enzyme is sensitive to temperature and pH fluctuations.[7] Store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[8] When in use, keep the enzyme on ice.

  • LTA4 Substrate: LTA4 is an unstable allylic epoxide.[3] It should be freshly prepared before use from its methyl ester form.[9] Prepare the solution in a degassed buffer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • DG051 Inhibitor: DG051 is typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Store this stock at -20°C or -80°C. Subsequent dilutions should be made in assay buffer immediately before use.

Q2: What is the role of the DMSO vehicle control?

Since DG051 and other small molecule inhibitors are often dissolved in DMSO, a "vehicle control" is essential.[10] This control consists of the assay components with an equivalent amount of DMSO added as is present in the inhibitor wells. This is crucial because DMSO itself can perturb enzyme structure and inhibit activity, especially at higher concentrations.[11][12][13] Your vehicle control defines 100% enzyme activity and allows you to isolate the inhibitory effect of DG051 from any solvent-induced effects.

Q3: What are the essential positive and negative controls for this assay?

  • Positive Control (100% Activity): This is the vehicle control described above (Enzyme + Substrate + DMSO without inhibitor). It establishes the maximum signal or reaction rate.

  • Negative Control (0% Activity/High Inhibition): This well contains the enzyme and a known, potent LTA4H inhibitor at a concentration high enough to cause complete inhibition. This establishes the background signal. Alternatively, a "no enzyme" control can be used to measure the background signal from the substrate and detection reagents alone.[14]

Q4: What is an acceptable Coefficient of Variation (%CV) for my replicates?

The %CV measures the variability between replicate wells and is a key indicator of assay precision. It is calculated as (Standard Deviation / Mean) * 100.

  • Intra-assay %CV (within a single plate) should be less than 10%.[15]

  • Inter-assay %CV (between different plates/days) should be less than 15%.[15] Values exceeding these thresholds suggest a problem with pipetting, reagents, or environmental control.[16]

In-Depth Troubleshooting Guides

Problem Area 1: High Variability (Poor Precision)

Q: My replicate wells show a high Coefficient of Variation (%CV > 15%). What are the common causes and solutions?

A: High %CV is one of the most frequent issues in plate-based assays and almost always points to inconsistencies in process or environment.[17] A systematic review of your technique is the first step.

Potential Cause Explanation Recommended Solution
Inaccurate Pipetting Small volume errors, especially with multichannel pipettes, are amplified in the final results. This is the most common source of high CV.[15][17]Calibrate pipettes regularly.[18] Pre-wet tips 2-3 times with the reagent before dispensing.[15] Ensure the pipette is held vertically and tips are submerged just below the liquid surface. Use fresh tips for each reagent and sample.
Poor Mixing Incomplete mixing of reagents in the well leads to localized concentration differences and inconsistent reaction rates.After adding a reagent, gently pipette up and down a few times without creating bubbles.[16] If using a plate shaker, ensure the speed and duration are consistent for all plates.[18]
Bubbles in Wells Bubbles can interfere with the light path in absorbance or fluorescence readings, causing erroneous results.[16]Add reagents gently down the side of the wells. Before reading the plate, visually inspect for bubbles and pop them with a clean pipette tip if necessary.
"Edge Effects" Wells on the edge of the plate can experience faster evaporation and temperature changes than inner wells, leading to systematic variability.[7][16]Use a plate sealer, especially for long incubations.[19] Ensure plates and reagents are equilibrated to room temperature before starting the assay.[16] For maximum consistency, avoid using the outer wells or fill them with buffer/media to create a humidity barrier.
Reagent Contamination Cross-contamination between wells (e.g., splashing inhibitor into a control well) or contaminated stock solutions will produce random, unpredictable errors.[15]Use fresh pipette tips for every addition.[15] Never return excess reagent from a reservoir back into the stock bottle. Aliquot reagents to minimize contamination risk.
Problem Area 2: Inaccurate Results (Poor Accuracy)

Q: My IC50 value for DG051 is shifting between experiments or differs from literature values. Why is this happening?

A: The IC50 (half-maximal inhibitory concentration) is not an absolute constant; it is highly dependent on the specific assay conditions.[14] Inconsistency in any of the following parameters will lead to IC50 shifts.

  • Enzyme & Substrate Concentration: The IC50 of a competitive inhibitor is directly influenced by the substrate concentration relative to its Michaelis constant (Km). For reproducible results, the concentrations of both LTA4H and LTA4 must be kept strictly constant from experiment to experiment.[14]

  • Incubation Times & Temperature: Enzyme reaction rates are highly sensitive to time and temperature.[7][20] A longer incubation may lead to substrate depletion, while a temperature change of just 1°C can alter enzyme activity by 5-10%.[7] Use a temperature-controlled incubator and a precise timer for all reaction steps.

  • Buffer pH and Ionic Strength: Enzymes have an optimal pH range for activity.[21] Small shifts in buffer pH can alter the ionization state of amino acid residues in the active site, affecting both catalytic activity and inhibitor binding.[7] Prepare buffers carefully and verify the pH before use.

  • Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including all standards and controls.[12] Even slight variations can alter enzyme conformation and affect the apparent potency of the inhibitor.[11]

Problem Area 3: Poor Assay Performance

Q: My assay window is too small (low signal-to-background) and my Z-factor is below 0.5. How can I improve it?

A: A low assay window and a poor Z-factor (a measure of statistical effect size) indicate that the difference between your positive and negative controls is not large enough to confidently distinguish hits from noise.[19]

  • Verify Enzyme Activity: The most common cause is inactive or poorly active enzyme.

    • Storage: Has the enzyme been through multiple freeze-thaw cycles?[19] Use a fresh aliquot from -80°C.

    • Buffer: Is the buffer pH and composition correct? Consult the literature or enzyme supplier for optimal conditions.[14]

    • Concentration: Perform an enzyme titration experiment to find a concentration that gives a robust signal within the linear range of the reaction.[14]

  • Check Substrate Integrity: LTA4 is highly unstable. If it has degraded, the reaction will not proceed. Always use freshly prepared LTA4.[9]

  • Optimize Reaction Time: Perform a time-course experiment. Measure the product formation at several time points to ensure you are measuring within the initial linear velocity phase of the reaction and not after the reaction has plateaued due to substrate depletion or enzyme inactivation.[14][22]

Q: I'm seeing no enzyme activity at all, even in my positive control. What should I check first?

A: A complete loss of signal points to a critical failure in one of the core components. Follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start No Signal in Positive Control CheckEnzyme 1. Check Enzyme - Use fresh aliquot? - Correct buffer? - Correct concentration? Start->CheckEnzyme CheckSubstrate 2. Check Substrate - LTA4 freshly prepared? - Protected from oxidation? CheckEnzyme->CheckSubstrate If enzyme is OK Resolution Problem Identified & Resolved CheckEnzyme->Resolution Issue Found CheckReagents 3. Check Other Reagents - Detection reagents expired? - Buffer pH correct? CheckSubstrate->CheckReagents If substrate is OK CheckSubstrate->Resolution Issue Found CheckInstrument 4. Check Instrument - Correct wavelength/filter? - Reader calibrated? CheckReagents->CheckInstrument If reagents are OK CheckReagents->Resolution Issue Found CheckInstrument->Resolution Issue Found

Figure 2. Workflow for diagnosing a complete loss of assay signal.

Key Experimental Protocol: DG051 Inhibition Assay

This protocol is a representative example. Concentrations and incubation times should be optimized for your specific enzyme lot and experimental setup.[9][23]

1. Reagent Preparation:

  • Assay Buffer: e.g., 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA.[9] Equilibrate to the reaction temperature (e.g., 37°C).

  • LTA4H Enzyme Stock: Dilute the enzyme in cold assay buffer to a working concentration (e.g., 2x final concentration). Keep on ice.

  • DG051 Stock: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in 100% DMSO. Then, make an intermediate dilution of each concentration in assay buffer.

  • LTA4 Substrate: Freshly prepare LTA4 from its methyl ester.[9] Dilute to a working concentration (e.g., 2x final concentration) in degassed, cold assay buffer immediately before use.

2. Assay Procedure (96-well plate format):

  • Add Inhibitor: Add 50 µL of the diluted DG051 solutions or vehicle control (assay buffer with the same final % DMSO) to the appropriate wells.

  • Add Enzyme: Add 50 µL of the 2x LTA4H enzyme working stock to all wells except the "no enzyme" background controls.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Add 100 µL of the 2x LTA4 substrate working stock to all wells to start the reaction. The final volume is now 200 µL.

  • Incubate: Incubate for 10 minutes at 37°C.[9]

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., by diluting the reaction mixture 20-fold in assay buffer[9] or by adding an organic solvent to precipitate the protein, depending on the detection method).

  • Detect LTB4: Quantify the amount of LTB4 produced using a suitable method, such as a competitive ELISA or LC-MS/MS.

3. Data Analysis:

  • Subtract the average background signal (from "no enzyme" or "fully inhibited" wells) from all other wells.

  • Calculate the % activity relative to the vehicle control (Positive Control).

  • Calculate % Inhibition = 100 - % Activity.

  • Plot % Inhibition versus the log of DG051 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Wikipedia. (n.d.). Leukotriene-A4 hydrolase. Retrieved from [Link]

  • Nishimura, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Leukotriene A4 Hydrolase (LTA4H). Retrieved from [Link]

  • BT Laboratory. (n.d.). Mouse Leukotriene A4 Hydrolase, LTA4H ELISA Kit. Retrieved from [Link]

  • Martí, S., et al. (2022). Theoretical Characterization of the Step-by-Step Mechanism of Conversion of Leukotriene A4 to Leukotriene B4 Catalysed by the Enzyme Leukotriene A4 Hydrolase. MDPI. Available at: [Link]

  • American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – High CV. ARP Blog. Retrieved from [Link]

  • 2BScientific. (n.d.). CV in ELISA. Retrieved from [Link]

  • Immunomart. (n.d.). Human LTA4H(Leukotriene A4 Hydrolase) ELISA Kit. Retrieved from [Link]

  • Reactome. (n.d.). LTA4 is hydolysed to LTB4 by LTA4H. Reactome Pathway Database. Retrieved from [Link]

  • Rådmark, O., & Samuelsson, B. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Sacco, E., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Available at: [Link]

  • ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. Retrieved from [Link]

  • UniProt. (2007). LTA4H - Leukotriene A-4 hydrolase - Homo sapiens (Human). UniProtKB. Retrieved from [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. r/Biochemistry. Retrieved from [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does DMSO affect enzyme activity?. Retrieved from [Link]

  • Thangapandian, S., et al. (2012). Molecular Dynamics Simulation Study and Hybrid Pharmacophore Model Development in Human LTA4H Inhibitor Design. PMC. Available at: [Link]

  • Gerstmeier, J., & Werz, O. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Taylor & Francis Online. Available at: [Link]

  • El-Faham, A., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. PMC. Available at: [Link]

  • ResearchGate. (2026). How to resolve the problem of high %CV values while running luminex assay?. Retrieved from [Link]

  • Gurney, M. E., et al. (2009). Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Fragments. (2010). Fragments in the Clinic: DG-051. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Gurney, M. E., et al. (2009). Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human LTA4H (Leukotriene A4 Hydrolase) ELISA Kit. Retrieved from [Link]

  • Reddot Biotech. (n.d.). Human Leukotriene A4 Hydrolase (LTA4H) ELISA Kit. Retrieved from [Link]

  • LSBio. (n.d.). Human Leukotriene A4 Hydrolase/LTA4H - Ready-To-Use ELISA Kit (Colorimetric). Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Gopishetty, S., et al. (2022). Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation. National Institutes of Health (NIH). Available at: [Link]

  • MD Magazine. (2018). Researchers Identify Possible Reason LTA4H Inhibitors Often Fail in Asthma Trials. Retrieved from [Link]

  • Benjamin, L. A., et al. (2023). Leukotriene A4 hydrolase (LTA4H rs17525495) gene polymorphisms and paradoxical reactions in extrapulmonary tuberculosis. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: DG051 Free Acid Stability &amp; Freeze-Thaw Troubleshooting

Overview DG051 (also known as DG-051) is a first-in-class, highly potent small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1]. By binding to the active site of LTA4H, DG051 blocks the biosynthesis of leukotrie...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

DG051 (also known as DG-051) is a first-in-class, highly potent small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1]. By binding to the active site of LTA4H, DG051 blocks the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator linked to cardiovascular risk[1][2]. While the optimized clinical formulation of DG051 exhibits high aqueous solubility[2], researchers utilizing the free acid or hydrochloride salt in in vitro laboratory settings frequently encounter stability and precipitation issues.

This technical guide provides authoritative troubleshooting for DG051 stability, specifically addressing the mechanistic causes of degradation during freeze-thaw cycles and providing self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting FAQs

Q1: Why does my DG051 DMSO stock lose potency after multiple freeze-thaw cycles? Causality: The degradation of DG051 in solution is primarily driven by solvent hygroscopicity rather than spontaneous thermal breakdown. Dimethyl sulfoxide (DMSO) is highly hygroscopic; each time a frozen vial is opened at room temperature, atmospheric moisture condenses and dissolves into the solvent[3]. The introduction of water alters the dielectric constant of the solution. Because DG051 free acid has limited solubility in aqueous environments (approximately 2 mg/mL in PBS) compared to its solubility in DMSO (≥325 mg/mL)[2][4], this absorbed water forces the hydrophobic moieties of the compound out of solution, leading to micro-precipitation. Furthermore, repeated thermal shock from freezing and thawing accelerates localized concentration-dependent chemical degradation[5].

Q2: I observed a white precipitate in my thawed DG051 solution. Can I warm it to redissolve the compound? Causality & Action: While gentle warming (e.g., placing the vial in a 37°C water bath for 5 minutes) can redissolve transient precipitates caused by temperature-dependent solubility drops, it does not reverse chemical degradation[3]. If precipitation occurs after 3 or more freeze-thaw cycles, the structural integrity of the LTA4H inhibitor is likely compromised[5]. Recommendation: Discard the compromised aliquot. Using partially degraded DG051 will artificially inflate your IC50 values in whole-blood or enzymatic assays.

Q3: How long can I store DG051 once diluted in an aqueous assay buffer? Action: Aqueous solutions of DG051 should never be stored for more than 24 hours[4]. Always perform serial dilutions from your anhydrous DMSO stock into aqueous buffers (like PBS or cell culture media) immediately prior to performing biological experiments[4].

Part 2: Quantitative Stability Data

To ensure reproducible LTA4H inhibition, adhere to the following validated stability parameters for DG051[2][4][6]:

Storage StateSolvent / MatrixRecommended TempMaximum Shelf LifeFreeze-Thaw Tolerance
Solid Powder Neat (Desiccated)-20°C≥ 4 yearsN/A
Stock Solution 100% Anhydrous DMSO-80°C6 monthsMaximum 1 cycle
Stock Solution 100% Anhydrous DMSO-20°C1 monthMaximum 1 cycle
Working Solution PBS (pH 7.2) / Aqueous4°C or Room Temp< 24 hoursDo not freeze

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimal Preparation and Aliquoting of DG051 Stock Solutions

This protocol is designed as a self-validating system to prevent moisture-induced precipitation.

  • Equilibration: Allow the lyophilized DG051 solid to fully equilibrate to room temperature in a desiccator before opening the vial. This prevents immediate atmospheric condensation on the cold powder.

  • Dissolution: Dissolve the solid in newly opened, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM)[2]. Vortex gently until the solution is completely clear.

  • Aliquoting: Immediately divide the stock solution into single-use amber microcentrifuge vials (e.g., 10 µL to 50 µL per vial) to eliminate the need for future freeze-thaw cycles[6].

  • Storage: Purge the headspace of each vial with an inert gas (nitrogen or argon) to displace atmospheric moisture, seal tightly, and store at -80°C[4][5].

  • Self-Validating QC Check: Randomly select one frozen aliquot, thaw it, and perform a UV-Vis scan. DG051 exhibits characteristic λmax at 231 nm and 279 nm[4]. Record this baseline absorbance profile to compare against future thawed aliquots.

Protocol B: LC-MS/MS Stability-Indicating Assay for DG051 Integrity

If a freeze-thaw cycle is unavoidable, use this protocol to validate compound integrity before proceeding with your assay.

  • Sample Preparation: Thaw the suspect DG051 aliquot at room temperature. Concurrently, prepare a fresh standard of DG051 from a sealed, unthawed solid batch at the exact same target concentration (e.g., 1 µM in 50% Acetonitrile/Water).

  • Chromatography: Inject 5 µL of both the fresh standard and the thawed sample onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Monitor the parent ion transition for DG051 free acid (Molecular Weight: 426.33 g/mol )[2] using positive electrospray ionization (ESI+).

  • Data Processing: Integrate the area under the curve (AUC) for the primary DG051 peak in both chromatograms.

  • System Validation: Calculate the peak area of the freeze-thawed sample relative to the fresh standard. A recovery of <95% confirms degradation , validating the decision to discard the aliquot and preventing compromised downstream data.

Part 4: Visualizing the Mechanism and Workflow

G AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalyzed by LTA4H LTA4H LTA4 Hydrolase (LTA4H) LTA4H->LTA4 DG051 DG051 (Free Acid) Inhibitor DG051->LTA4H Binds Active Site Inflammation Inflammatory Response LTB4->Inflammation BLT1/BLT2 Receptors

Mechanism of Action: DG051 inhibits LTA4H, blocking conversion of LTA4 to pro-inflammatory LTB4.

Workflow Start Thawed DG051 Aliquot Inspect Visual Inspection Start->Inspect PrecipYes Yes: Moisture Absorption Inspect->PrecipYes Precipitate PrecipNo No: Clear Solution Inspect->PrecipNo Clear Discard Discard Aliquot PrecipYes->Discard Cannot redissolve LCMS LC-MS/MS Assay PrecipNo->LCMS Verify Potency Degraded Degradation Detected LCMS->Degraded Peak Area <95% Intact Compound Intact LCMS->Intact Peak Area >95% Degraded->Discard Proceed Proceed with Assay Intact->Proceed

Troubleshooting workflow for assessing DG051 stability and integrity post-thaw.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 44818987, DG-051." PubChem. Available at:[Link]

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." SLAS Discovery / PubMed, 8(2):210-5 (2003). Available at:[Link]

Sources

Troubleshooting

alternative co-solvents for DG051 formulation

Welcome to the technical support center for the formulation of DG-051. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation of DG-051. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the formulation of this novel leukotriene A4 hydrolase (LTA4H) inhibitor. As a carboxylic acid-containing compound, DG-051's solubility is pH-dependent, a critical factor that will be a central theme in this guide.

Frequently Asked Questions (FAQs)

Q1: What is DG-051 and why is its formulation a key consideration?

A1: DG-051, chemically known as 4-[(2S)-2-[4-(4-chlorophenoxy)phenoxymethyl]pyrrolidin-1-yl]butanoic acid, is an inhibitor of leukotriene A4 hydrolase (LTA4H) investigated for preventing heart attacks.[1] Proper formulation is crucial because, like many carboxylic acid-containing drugs, its aqueous solubility is highly dependent on pH.[2] This can impact its dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy.

Q2: I've seen conflicting information about DG-051's solubility. Some sources say it's soluble in DMSO, while a key publication states it has high aqueous solubility (>30 mg/mL). Which is correct?

A2: This is an excellent and critical question. The seemingly conflicting information highlights the pH-dependent solubility of DG-051. The high aqueous solubility of >30 mg/mL was likely achieved at a pH above the compound's pKa, where the carboxylic acid group is deprotonated (ionized), rendering the molecule more water-soluble.[3][4][5] Conversely, at a pH below its pKa (in its non-ionized form), DG-051 is expected to have low aqueous solubility, which is why organic co-solvents like DMSO are effective for solubilization in a laboratory setting. For oral formulations, the pH of the gastrointestinal tract varies, which can affect the drug's solubility and absorption.[2]

Q3: What are the primary challenges I might face when formulating DG-051?

A3: The primary challenges with DG-051 formulation are likely to be:

  • Precipitation: The compound may precipitate out of solution if the pH of the medium changes, or if a co-solvent-based formulation is diluted in an aqueous environment.

  • Low Bioavailability in Certain Formulations: If the formulation does not adequately address the pH-dependent solubility, the drug may not dissolve sufficiently for absorption in the gastrointestinal tract.

  • Stability Issues: As with many carboxylic acids, DG-051 may be susceptible to degradation in certain conditions, so the stability of the formulation is a key consideration.[2]

Q4: What are some potential alternative co-solvents to DMSO for a preclinical formulation?

A4: While DMSO is a common laboratory solvent, for in-vivo preclinical studies, other less toxic co-solvents are often preferred. Suitable alternatives for a compound like DG-051 could include:

  • Polyethylene Glycols (PEGs): Specifically PEG 300 and PEG 400 are widely used.[6]

  • Propylene Glycol (PG): Another common and safe co-solvent.[6]

  • Ethanol: Often used in combination with other co-solvents.

  • Glycerin: A non-toxic, viscous co-solvent.

  • N-methyl-2-pyrrolidone (NMP): A powerful solubilizing agent, but its use should be carefully considered based on the specific experimental context.

A combination of these co-solvents, often with a surfactant, is typically employed to achieve the desired solubility and stability. A common starting point for a preclinical oral formulation for a poorly soluble compound is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with DG-051 formulations.

Issue 1: Precipitation of DG-051 upon addition to aqueous media.

Causality: This is a common issue for pH-sensitive compounds and co-solvent-based formulations. The addition of a DG-051 stock solution (likely in a high concentration of organic co-solvent) to an aqueous buffer can cause the local concentration of the co-solvent to drop rapidly, leading to the drug precipitating out. Additionally, if the pH of the aqueous medium is below the pKa of DG-051's carboxylic acid group, the compound will be in its less soluble, neutral form.

Troubleshooting Workflow:

A Precipitation Observed B Verify pH of Aqueous Medium A->B C Is pH > pKa of DG-051? (Estimated pKa ~4-5) B->C D Adjust pH of medium with a suitable buffer (e.g., phosphate buffer) to be > pKa C->D No F Modify Dilution Method C->F Yes E Re-test addition of DG-051 D->E H Consider a Surfactant E->H No J Reformulate with a higher percentage of co-solvent or a stronger co-solvent system E->J Still Precipitates K Problem Resolved E->K Yes G Add DG-051 stock solution dropwise to the aqueous medium with vigorous stirring F->G G->E I Add a non-ionic surfactant (e.g., Tween 80, Cremophor EL) to the aqueous medium before adding DG-051 H->I I->E J->E

Caption: Troubleshooting workflow for DG-051 precipitation.

Issue 2: Inconsistent results in cell-based assays or in-vivo studies.

Causality: Inconsistent results can often be traced back to the formulation. If DG-051 is not fully solubilized or precipitates over time in the assay media or dosing vehicle, the actual concentration of the drug that the cells or animal are exposed to will be lower and more variable than intended.

Troubleshooting Steps:

  • Visually Inspect Formulations: Before each use, visually inspect your DG-051 formulations for any signs of precipitation or cloudiness.

  • Check Solubility in Final Media: Determine the solubility of DG-051 in your final cell culture media or in-vivo vehicle at the intended concentration and conditions (e.g., temperature, CO2 levels for cell culture).

  • Prepare Fresh Formulations: It is recommended to prepare fresh formulations for each experiment to minimize the risk of degradation or precipitation over time.[7]

  • Use a Vehicle Control: Always include a vehicle-only control group in your experiments to ensure that the co-solvents or other excipients are not causing any biological effects.

  • Quantify DG-051 Concentration: If you continue to see inconsistencies, consider analytically verifying the concentration of DG-051 in your formulation before use, for example, by using an HPLC method.

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvent Systems for Oral Formulation

This protocol outlines a systematic approach to identifying a suitable co-solvent system for an oral formulation of DG-051.

Objective: To identify a co-solvent system that can dissolve DG-051 at the desired concentration and maintain its solubility upon dilution in simulated gastric and intestinal fluids.

Materials:

  • DG-051 powder

  • Potential Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerin

  • Surfactant: Tween 80

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Glass vials, magnetic stirrer, analytical balance

Procedure:

  • Prepare a Range of Co-solvent Systems: Prepare a series of co-solvent systems with varying ratios of the selected co-solvents and surfactant. A suggested starting point is provided in the table below.

  • Determine Solubility in Co-solvent Systems:

    • Add an excess amount of DG-051 powder to a known volume of each co-solvent system in a glass vial.

    • Stir the mixtures at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of DG-051 using a validated analytical method (e.g., HPLC-UV).

  • Evaluate Stability upon Dilution:

    • Take the co-solvent systems that show good solubilizing capacity and prepare solutions of DG-051 at a target concentration.

    • Perform a 1:10 and 1:100 dilution of these solutions into SGF and SIF.

    • Visually inspect for any precipitation immediately and after 1 and 4 hours.

    • For promising formulations, quantify the amount of DG-051 remaining in solution after dilution.

Data Presentation:

Formulation IDCo-solvent System Composition (v/v/v)DG-051 Solubility (mg/mL)Observation upon Dilution in SGF (1:100)Observation upon Dilution in SIF (1:100)
F1PG:PEG 400:Water (40:40:20)Record Datae.g., Clear, Precipitatee.g., Clear, Precipitate
F2PG:PEG 400:Ethanol (40:40:20)Record Datae.g., Clear, Precipitatee.g., Clear, Precipitate
F3PG:PEG 400:Tween 80:Water (40:40:5:15)Record Datae.g., Clear, Precipitatee.g., Clear, Precipitate
F4............
Protocol 2: Preparation and Quantification of a DG-051 Formulation for In-Vivo Studies

Objective: To prepare a DG-051 formulation for oral gavage in rodents and to verify its concentration.

Formulation Example (based on common practice): 10% NMP, 40% PEG 400, 50% Water (pH adjusted)

Procedure:

  • pH Adjustment of Water: Adjust the pH of the water to be used in the formulation to ~7.5-8.0 using a suitable base (e.g., dilute NaOH) to aid in the solubilization of the acidic DG-051.

  • Dissolution of DG-051:

    • Weigh the required amount of DG-051.

    • In a sterile glass vial, add the NMP and PEG 400.

    • Add the DG-051 powder to the co-solvent mixture and vortex or sonicate until fully dissolved.

    • Slowly add the pH-adjusted water to the mixture while stirring to reach the final volume.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Concentration Verification (HPLC-UV Method):

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of DG-051 (likely in the range of 230-280 nm).

    • Standard Preparation: Prepare a series of DG-051 standards of known concentrations in the mobile phase.

    • Sample Preparation: Dilute a small, accurately measured volume of the prepared formulation in the mobile phase to a concentration within the range of the standard curve.

    • Analysis: Inject the standards and the sample onto the HPLC system and generate a calibration curve to determine the concentration of DG-051 in the formulation.

Logical Relationship Diagram:

A DG-051 (Carboxylic Acid) B pH < pKa (Low Solubility) A->B C pH > pKa (High Solubility) A->C D Formulation Challenges (e.g., Precipitation) B->D E Formulation Strategies D->E F pH Adjustment E->F G Co-solvent Systems E->G H Surfactants E->H I Successful Formulation F->I G->I H->I

Caption: Relationship between DG-051 properties and formulation strategies.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. Available at: [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • DG-051 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • DG-051 | C21H25Cl2NO4 | CID 44818987. PubChem - NIH. Available at: [Link]

  • Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • 2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. PubMed. Available at: [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmasal. Available at: [Link]

  • Preparation of the oral liquid formulation from drug powder. ResearchGate. Available at: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available at: [Link]

  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Figshare. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack. deCODE genetics. Available at: [Link]

  • Process for the preparation of carboxylic acids and derivatives of them. Google Patents.
  • Corrections to Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. PMC. Available at: [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck. Available at: [Link]

  • pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. PubMed. Available at: [Link]

  • Solubility in Pharmaceutical Chemistry. De Gruyter. Available at: [Link]

  • deCODE Announces Positive Topline Results for Phase I Study of DG051 for the Prevention of Heart Attack. deCODE genetics. Available at: [Link]

  • hplc assay method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

The Selective Advantage: A Comparative Guide to DG051 and the Nuances of LTA4H Inhibition

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The pursuit of potent anti-inflammatory therapeutics has long focused on the leukotriene pathway. Central to this pathway is Leuko...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pursuit of potent anti-inflammatory therapeutics has long focused on the leukotriene pathway. Central to this pathway is Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme that has emerged as a high-value, yet complex, drug target.[1][2] Early therapeutic strategies aimed at broad inhibition of this enzyme. However, emerging research reveals a dual role for LTA4H, complicating this approach and highlighting the critical need for inhibitor selectivity.

This guide provides an in-depth comparison of different LTA4H inhibition strategies, with a focus on the clinical candidate DG051. We will explore the pivotal discovery of LTA4H's secondary, anti-inflammatory function, analyze the performance of non-selective versus selective inhibitors, and provide the experimental frameworks necessary to validate these properties in your own research.

The LTA4H Enigma: A Pro-Inflammatory Enzyme with an Anti-Inflammatory Secret

For decades, LTA4H was known exclusively for its epoxide hydrolase activity: the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4).[3] LTB4 is one of the most potent chemoattractants for neutrophils, orchestrating their recruitment to sites of injury and amplifying the inflammatory cascade.[4][5] Inhibition of LTB4 production is therefore a logical and attractive strategy for treating a host of inflammatory diseases.[6]

However, this picture was recently complicated by the discovery of a second, distinct catalytic function: LTA4H also possesses aminopeptidase activity.[7][8] This function is responsible for the degradation of Pro-Gly-Pro (PGP), a tripeptide fragment generated from the breakdown of the extracellular matrix.[9] PGP itself is a potent neutrophil chemoattractant, and its degradation by LTA4H is a key step in the resolution of inflammation.[9][10]

Therefore, LTA4H stands at a critical inflammatory crossroads, simultaneously producing a powerful "go" signal (LTB4) and helping to degrade a persistent "stay" signal (PGP). This duality presents a profound therapeutic dilemma: an ideal inhibitor should block the pro-inflammatory LTB4 synthesis while preserving the inflammation-resolving PGP degradation.

cluster_0 LTA4H Dual Functionality LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H Epoxide Hydrolase Activity PGP Pro-Gly-Pro (PGP) (from Collagen) PGP->LTA4H Aminopeptidase Activity Inflammation Neutrophil Recruitment & Activation PGP->Inflammation LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Degraded_PGP Degraded PGP LTA4H->Degraded_PGP LTB4->Inflammation Resolution Resolution of Inflammation Degraded_PGP->Resolution

Figure 1: The dual, opposing roles of the LTA4H enzyme in inflammation.

The Non-Selective Approach: A Potentially Flawed Strategy

The first generation of LTA4H inhibitors, including compounds like SC-57461A and the natural product Bestatin, were developed based on their ability to potently block LTB4 production.[9][11] However, these molecules were later found to be non-selective, inhibiting both the epoxide hydrolase and the aminopeptidase activities of the enzyme.[12][13] This lack of selectivity is hypothesized to be a contributing factor to the disappointing clinical outcomes for some of these early candidates.[14] By preventing PGP degradation, these drugs may inadvertently sustain the very neutrophilic inflammation they are designed to treat.[13]

DG051, a compound developed by deCODE genetics for the prevention of heart attack, is a potent inhibitor of LTB4 biosynthesis that advanced to Phase II clinical trials.[15][16][17] While a significant achievement in targeting the leukotriene pathway, subsequent independent analysis has characterized DG051 as a non-selective inhibitor.[10][12] Studies show that DG051 inhibits both LTB4 generation and PGP degradation with comparable potency, placing it in the same functional class as other non-selective inhibitors.[12]

cluster_1 Effect of Non-Selective LTA4H Inhibition (e.g., DG051) Inhibitor Non-Selective Inhibitor (e.g., DG051) LTA4H LTA4 Hydrolase (LTA4H) Inhibitor->LTA4H Blocks both active sites LTB4_path LTB4 Production LTA4H->LTB4_path PGP_path PGP Degradation LTA4H->PGP_path

Figure 2: Mechanism of a non-selective LTA4H inhibitor.

The Selective Advantage: The New Frontier in LTA4H-Targeted Therapy

The recognition of LTA4H's dual function has spurred a paradigm shift. The new therapeutic goal is to design inhibitors that selectively block the epoxide hydrolase active site while sparing the aminopeptidase site.[7][9] Such a molecule would theoretically offer superior anti-inflammatory efficacy by:

  • Reducing pro-inflammatory LTB4 production.

  • Preserving the beneficial degradation of pro-inflammatory PGP.

  • Potentially shunting LTA4 substrate towards the production of anti-inflammatory lipoxins. [9]

A compound identified as ARM1 was one of the first designed with this goal in mind, demonstrating a significant preference for inhibiting the epoxide hydrolase activity over the aminopeptidase activity.[7] While not a clinical candidate, it serves as a crucial proof-of-concept for the feasibility of developing selective LTA4H modulators.[12]

cluster_2 Effect of Ideal Selective LTA4H Inhibition Inhibitor Selective Inhibitor LTA4H LTA4 Hydrolase (LTA4H) Inhibitor->LTA4H Blocks only Epoxide Hydrolase site LTB4_path LTB4 Production LTA4H->LTB4_path PGP_path PGP Degradation LTA4H->PGP_path

Figure 3: Mechanism of an ideal selective LTA4H inhibitor.

Comparative Performance Data

The selectivity of an LTA4H inhibitor can be quantified by comparing its half-maximal inhibitory concentration (IC50) against both enzymatic activities. A higher selectivity ratio (Aminopeptidase IC50 / Epoxide Hydrolase IC50) indicates a more desirable, selective profile.

CompoundClassEpoxide Hydrolase IC50 (LTB4 Generation)Aminopeptidase IC50 (PGP Degradation)Selectivity RatioReference(s)
DG051 Non-Selective~110 nM~74 nM~0.7 [12]
SC-57461A Non-Selective~680 nM~150 nM~0.2 [12]
ARM1 Selective~600 nM~9,110 nM~15.2 [12]

Note: IC50 values are approximate and can vary based on assay conditions. The data presented is for comparative purposes, drawn from the cited literature.

As the data clearly indicates, DG051 potently inhibits both pathways without a significant preference. In contrast, ARM1 demonstrates a more than 15-fold selectivity for the desired epoxide hydrolase target, representing a functionally distinct class of LTA4H inhibitor.

Experimental Protocols for Validating Inhibitor Selectivity

To empower researchers to assess the selectivity of novel compounds, we provide the following validated experimental workflows. The causality behind these protocols is to independently measure the inhibition of each of LTA4H's two catalytic functions.

cluster_0 Epoxide Hydrolase Assay cluster_1 Aminopeptidase Assay start Test Compound (e.g., DG051) A1 Incubate recombinant LTA4H + Test Compound start->A1 B1 Incubate recombinant LTA4H + Test Compound start->B1 A2 Add LTA4 Substrate A1->A2 A3 Quench Reaction A2->A3 A4 Quantify LTB4 (LC-MS or ELISA) A3->A4 A5 Calculate Epoxide Hydrolase IC50 A4->A5 end_node Determine Selectivity Ratio A5->end_node B2 Add PGP Substrate B1->B2 B3 Quench Reaction B2->B3 B4 Quantify PGP Degradation (LC-MS) B3->B4 B5 Calculate Aminopeptidase IC50 B4->B5 B5->end_node

Figure 4: Experimental workflow for determining LTA4H inhibitor selectivity.
Protocol 1: LTA4H Epoxide Hydrolase Activity Assay

This protocol quantifies the conversion of LTA4 to LTB4. The choice of a purified recombinant enzyme system is critical to isolate the direct effect of the inhibitor on LTA4H, avoiding confounding variables from whole-cell assays.

  • Enzyme Preparation: Use purified, human recombinant LTA4H for consistency.[7]

  • Inhibitor Incubation: In a 96-well plate, pre-incubate LTA4H (e.g., 50 nM final concentration) with a serial dilution of the test compound (e.g., from 1 nM to 100 µM) in a suitable buffer (e.g., Tris buffer, pH 7.8) for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding LTA4 substrate (e.g., 20 µM final concentration). LTA4 is highly unstable, so it must be handled quickly and kept on ice.

  • Reaction Incubation: Allow the reaction to proceed for a short, defined period (e.g., 30-60 seconds) at 37°C. The short incubation time is necessary due to the instability of the substrate and to ensure measurement of the initial reaction velocity.

  • Quenching: Stop the reaction by adding two volumes of cold methanol containing an internal standard (e.g., Prostaglandin B2) to precipitate the protein and halt enzymatic activity.

  • Quantification: Centrifuge the samples to pellet the precipitate. Analyze the supernatant using reverse-phase HPLC or LC-MS/MS to separate and quantify the LTB4 product relative to the internal standard.[7]

  • Data Analysis: Plot the percentage of LTB4 inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LTA4H Aminopeptidase Activity Assay

This protocol quantifies the degradation of the PGP substrate. LC-MS is the gold standard for its sensitivity and specificity in measuring the disappearance of the parent peptide and the appearance of its fragments.

  • Enzyme and Inhibitor Preparation: As described in Protocol 1, pre-incubate recombinant LTA4H with a serial dilution of the test compound.

  • Substrate Addition: Initiate the reaction by adding the PGP tripeptide (e.g., 50 µM final concentration).

  • Reaction Incubation: Incubate for a longer period (e.g., 15-30 minutes) at 37°C, as the aminopeptidase reaction is typically slower than the epoxide hydrolase reaction.

  • Quenching: Stop the reaction as described in Protocol 1 with cold methanol and an appropriate internal standard.

  • Quantification: Analyze the samples by LC-MS/MS to quantify the remaining PGP substrate.

  • Data Analysis: Plot the percentage of PGP degradation inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Conclusion and Future Outlook

The story of LTA4H inhibition is a compelling example of how our evolving understanding of enzyme biology directly impacts drug design. While potent LTB4 inhibitors like DG051 represented a rational and important step in targeting inflammation, the discovery of LTA4H's inflammation-resolving aminopeptidase activity has redefined the criteria for an optimal therapeutic.

The key advantage of a next-generation LTA4H modulator over non-selective inhibitors like DG051 lies in its selectivity . By precisely targeting the pro-inflammatory epoxide hydrolase function while sparing the beneficial aminopeptidase activity, these novel compounds hold the promise of a more effective and nuanced anti-inflammatory therapy. For researchers in this field, validating the selectivity profile of any new LTA4H inhibitor is no longer an ancillary task—it is a core requirement for developing safer and more effective medicines.

References

  • deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart
  • LTA4H - Creative Enzymes. (n.d.).
  • deCODE Initiates Phase I Clinical Program for DG051 for the Prevention of Heart
  • Leukotriene-A4 hydrolase - Wikipedia. (n.d.). Wikipedia.
  • Sjöström, C., et al. (2012). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences, 109(35), 13993-13998.
  • Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets.
  • What are LTA4H inhibitors and how do they work? (2024).
  • Chen, Y., et al. (2014). LTA4H regulates cell cycle and skin carcinogenesis. Carcinogenesis, 35(8), 1847-1855.
  • deCODE Announces Positive Topline Results for Phase I Study of DG051 for the Prevention of Heart
  • Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of DG051 for the Prevention of Heart
  • Poreba, M., et al. (2014). A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids. Amino Acids, 46(5), 1289-1298.
  • Gage, J., et al. (2017).
  • Gierse, J., et al. (2017). Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors. Scientific Reports, 7(1), 13537.
  • deCODE Submits IND on DG051 for the Prevention of Heart
  • Leukotriene pathway. In many inflammatory diseases, the neutrophil... (n.d.).
  • Current status of leukotriene A 4 hydrolase inhibitors. (2008).
  • LTA4H Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Snelgrove, R. J., et al. (2011). Leukotriene A4 hydrolase: an anti-inflammatory role for a proinflammatory enzyme. Current Opinion in Pharmacology, 11(3), 271-276.
  • LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial. (2024). British Journal of Clinical Pharmacology.
  • Researchers Identify Possible Reason LTA4H Inhibitors Often Fail in Asthma Trials. (2018). MD Magazine.

Sources

Comparative

Comparative Potency Profiling of LTA4H Inhibitors: DG051 vs. SC-57461A

As a Senior Application Scientist, evaluating target engagement and inhibitor potency requires looking beyond isolated binding affinities. It demands an understanding of how a molecule behaves across both purified bioche...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating target engagement and inhibitor potency requires looking beyond isolated binding affinities. It demands an understanding of how a molecule behaves across both purified biochemical systems and complex physiological matrices. This guide provides an in-depth, objective comparison of two prominent Leukotriene A4 hydrolase (LTA4H) inhibitors: DG051 and SC-57461A .

Introduction: The Bifunctional Challenge of LTA4H

Leukotriene A4 hydrolase (LTA4H) is a highly conserved, bifunctional zinc metalloenzyme that sits at a critical crossroads of the lipid inflammatory cascade. It possesses two distinct catalytic activities:

  • An epoxide hydrolase (EH) activity that converts the unstable epoxide LTA4 into the potent neutrophil chemoattractant leukotriene B4 (LTB4).

  • An aminopeptidase (AP) activity that degrades Pro-Gly-Pro (PGP), a neutrophil-recruiting tripeptide[1].

When evaluating LTA4H inhibitors, researchers must account for their impact on both pathways. Inhibiting the EH activity suppresses LTB4-driven inflammation, but simultaneously inhibiting the AP activity can inadvertently allow pro-inflammatory PGP to accumulate[1]. Both DG051 and SC-57461A are potent, non-selective inhibitors that block both the EH and AP active sites[1].

LTA4H_Mechanism LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase (Bifunctional Enzyme) LTA4->LTA4H Epoxide Hydrolase LTB4 Leukotriene B4 (LTB4) Pro-inflammatory LTA4H->LTB4 PGP_deg Degraded PGP Anti-inflammatory LTA4H->PGP_deg PGP Pro-Gly-Pro (PGP) Neutrophil Chemoattractant PGP->LTA4H Aminopeptidase Inhibitors DG051 & SC-57461A Inhibitors->LTA4H Dual Inhibition

Bifunctional enzymatic pathways of LTA4H and dual inhibition by DG051 and SC-57461A.

Quantitative Potency Comparison

To objectively compare DG051 and SC-57461A, we must analyze both cell-free recombinant enzyme assays and complex ex vivo physiological matrices (Human Whole Blood).

Data Summary Table
Pharmacological ParameterDG051SC-57461A
Target Mechanism Competitive LTA4H InhibitorCompetitive LTA4H Inhibitor
Recombinant Human LTA4H IC₅₀ (EH) 47 nM2.5 nM
Aminopeptidase IC₅₀ (AP) 72 nM~23 nM
Dissociation Constant (K_d) 26 nMNot widely reported
Human Whole Blood (HWB) IC₅₀ 37 nM49 nM
Mouse Whole Blood IC₅₀ N/A166 nM
Oral Bioavailability >80% across speciesHigh (Orally active)

(Data aggregated from authoritative biochemical characterizations[2],[3],[4])

Mechanistic Insights: The "Potency Paradox"

A critical observation in the data is the discrepancy between recombinant enzyme potency and whole blood efficacy. In cell-free recombinant assays, SC-57461A demonstrates exceptional potency against the epoxide hydrolase activity (IC₅₀ = 2.5 nM)[3], appearing nearly 19 times more potent than DG051 (IC₅₀ = 47 nM)[2].

However, in Human Whole Blood (HWB) assays, this gap vanishes. DG051 exhibits an IC₅₀ of 37 nM[2], while SC-57461A shifts to an IC₅₀ of 49 nM[3].

The Causality: Why does this happen? The HWB assay introduces physiological barriers, notably plasma protein binding and cellular penetrance. DG051 was heavily optimized by medicinal chemistry teams for high aqueous solubility (>30 mg/mL) and minimal non-specific protein binding[2]. SC-57461A, despite its tighter intrinsic binding to the isolated enzyme, likely experiences higher sequestration by serum albumin or lower permeability into the leukocyte cytosol where LTA4H resides, neutralizing its in vitro advantage.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the industry-standard methods for validating the potency of these inhibitors. Every step is designed as a self-validating system with built-in controls.

Protocol A: Recombinant LTA4H Epoxide Hydrolase Assay

Objective: To determine the intrinsic catalytic inhibition (IC₅₀) without cellular interference.

  • Enzyme Preparation: Dilute recombinant human LTA4H (sf9, His-tagged) in an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.

    • Causality: The physiological pH and ionic strength ensure the zinc-dependent active site maintains its native conformation.

  • Inhibitor Pre-incubation: Add serial dilutions of DG051 or SC-57461A (ranging from 0.1 nM to 10 µM) to the enzyme solution and incubate for 15 minutes at room temperature.

    • Causality: Both compounds are competitive inhibitors; pre-incubation allows them to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Substrate Initiation: Add 10 µM of freshly synthesized LTA4 (stabilized in basic ethanol) to initiate the reaction. Limit the reaction time to 5 minutes at 37°C.

    • Causality: LTA4 is highly unstable and rapidly hydrolyzes non-enzymatically. A short reaction window minimizes background noise from spontaneous degradation.

  • Quenching & Quantification: Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., LTB4-d4). Centrifuge to precipitate proteins, and quantify the specific LTB4 generated using LC-MS/MS.

Protocol B: Ex Vivo Human Whole Blood (HWB) Assay

Objective: To evaluate inhibitor efficacy in a complex, protein-rich physiological matrix.

HWB_Assay Step1 1. Blood Collection (Heparinized) Step2 2. Inhibitor Pre-incubation (15 min, 37°C) Step1->Step2 Step3 3. A23187 Stimulation (30 min, 37°C) Step2->Step3 Step4 4. Plasma Extraction (Centrifugation) Step3->Step4 Step5 5. LTB4 Quantification (ELISA/LC-MS) Step4->Step5

Step-by-step workflow for the ex vivo Human Whole Blood (HWB) LTB4 generation assay.

  • Blood Collection: Draw human venous blood into sodium heparin tubes[2].

    • Causality: Heparin prevents coagulation without chelating extracellular calcium, which is strictly required for the subsequent ionophore stimulation step.

  • Treatment: Aliquot the blood and add DG051 or SC-57461A. Incubate for 15 minutes at 37°C. Include a vehicle control (0.1% DMSO).

  • Stimulation: Add 20 µM of the calcium ionophore A23187 and incubate for exactly 30 minutes at 37°C[5].

    • Causality: A23187 forces a massive influx of calcium into leukocytes, hyper-activating 5-lipoxygenase (5-LOX) to produce a surge of LTA4, thereby saturating the LTA4H enzyme and stress-testing the inhibitor's efficacy under maximal inflammatory load.

  • Extraction & Analysis: Centrifuge the samples at 4°C to halt cellular metabolism and separate the plasma. Assay the plasma for LTB4 using a validated competitive ELISA kit.

Conclusion

Both DG051 and SC-57461A are highly effective, non-selective LTA4H inhibitors. While SC-57461A demonstrates superior potency against the isolated recombinant enzyme, DG051's highly optimized physicochemical profile allows it to achieve slightly better potency in human whole blood (37 nM vs 49 nM). For researchers designing in vivo or translational models, DG051 provides a highly reliable pharmacokinetic profile, whereas SC-57461A remains an excellent tool compound for probing the structural determinants of LTA4H binding.

References

  • Benchchem. "DG051 (free acid) | Disruption of the Leukotriene B4 (LTB4) Biosynthesis Cascade."
  • MedChemExpress. "SC-57461A | LTA4 Hydrolase Inhibitor."
  • R&D Systems. "SC 57461A (CAS 423169-68-0)."
  • National Institutes of Health (PMC).
  • Merck Millipore. "LTA4 Epoxide Hydrolase Inhibitor, ARM1." Calbiochem.

Sources

Validation

A Comparative Guide to DG051: Benchmarking IC50 Values in Human Blood for Leukotriene A4 Hydrolase Inhibition

For researchers and drug development professionals in the inflammatory and cardiovascular disease space, the precise quantification of a drug's potency in a physiologically relevant context is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals in the inflammatory and cardiovascular disease space, the precise quantification of a drug's potency in a physiologically relevant context is paramount. This guide provides an in-depth analysis of DG051, a selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), with a focus on its benchmark IC50 value in human blood. We will delve into the mechanism of action, present a detailed protocol for IC50 determination, and compare its potency with other relevant LTA4H inhibitors.

The Significance of LTA4H Inhibition and the Role of DG051

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. Elevated levels of LTB4 are implicated in a host of inflammatory conditions, making LTA4H a compelling therapeutic target.

DG051 is a first-in-class, small-molecule inhibitor of LTA4H developed for the prevention of heart attack. By inhibiting LTA4H, DG051 effectively reduces the production of LTB4, thereby mitigating the inflammatory response. Preclinical and clinical studies have demonstrated that DG051 produces a dose-dependent reduction in LTB4 levels in human subjects, highlighting its potential as a modulator of inflammation.

The Leukotriene Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for LTA4H inhibitors like DG051.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX via FLAP FLAP 5-LOX-activating protein (FLAP) LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes Inflammation Pro-inflammatory Effects (Chemotaxis, etc.) LTB4->Inflammation Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability Cysteinyl_Leukotrienes->Bronchoconstriction DG051 DG051 DG051->LTA4H Inhibition

Caption: The leukotriene synthesis pathway and the inhibitory action of DG051 on LTA4H.

Determining the IC50 of DG051 in Human Whole Blood: A Validated Protocol

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Determining this value in human whole blood provides a more physiologically relevant assessment compared to isolated enzyme assays, as it accounts for protein binding and cellular uptake. The following protocol outlines a robust method for determining the IC50 of LTA4H inhibitors.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Heparinized Human Whole Blood Preincubation 3. Pre-incubate Blood with DG051 Blood_Collection->Preincubation Inhibitor_Dilution 2. Prepare Serial Dilutions of DG051 Inhibitor_Dilution->Preincubation Stimulation 4. Stimulate LTB4 Production (e.g., with A23187) Preincubation->Stimulation Termination 5. Terminate Reaction Stimulation->Termination Extraction 6. Extract LTB4 Termination->Extraction Quantification 7. Quantify LTB4 (ELISA or LC-MS/MS) Extraction->Quantification Calculation 8. Calculate IC50 Quantification->Calculation

Caption: A stepwise workflow for the determination of IC50 values of LTA4H inhibitors in human whole blood.

Step-by-Step Methodology

1. Materials and Reagents:

  • Freshly drawn human whole blood collected in heparin-containing tubes.

  • DG051 (and other comparator inhibitors) stock solution in DMSO.

  • RPMI 1640 medium.

  • Calcium Ionophore A23187 (stimulant).

  • Methanol (for reaction termination).

  • LTB4 ELISA kit or LC-MS/MS system for quantification.

  • 96-well plates.

2. Preparation of Inhibitor Dilutions:

  • Prepare a serial dilution of DG051 in RPMI 1640 medium to cover a range of concentrations (e.g., from 1 nM to 10 µM).

  • Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

3. Assay Procedure:

  • Dilute the heparinized human whole blood 1:1 with RPMI 1640 medium.

  • Add the diluted blood to the wells of a 96-well plate.

  • Add the various dilutions of DG051 or vehicle control (RPMI with the same final DMSO concentration) to the appropriate wells.

  • Pre-incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator. This allows for the inhibitor to interact with the target enzyme within the blood cells.

  • Prepare the stimulant solution. A final concentration of 2.5 µM of Calcium Ionophore A23187 is a common starting point to induce LTB4 production.

  • Add the stimulant solution to all wells except for the unstimulated control.

  • Incubate the plate for a defined period, typically 5-15 minutes, at 37°C. The optimal incubation time should be determined empirically.

  • Terminate the reaction by adding cold methanol.

4. LTB4 Quantification:

  • Centrifuge the plate to pellet the blood cells.

  • Carefully collect the supernatant for LTB4 analysis.

  • Quantify the concentration of LTB4 in the collected supernatants using a validated LTB4 ELISA kit or a highly sensitive LC-MS/MS method.

5. Data Analysis:

  • Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the DG051 concentration.

  • The percentage of inhibition is calculated as: [1 - (LTB4_inhibitor - LTB4_unstimulated) / (LTB4_stimulated - LTB4_unstimulated)] * 100.

  • Determine the IC50 value, which is the concentration of DG051 that causes 50% inhibition of LTB4 production, using a non-linear regression analysis (e.g., four-parameter logistic fit).

Benchmark IC50 Values: DG051 in Comparison

A critical aspect of evaluating a novel inhibitor is to benchmark its potency against other compounds targeting the same enzyme. The following table summarizes the reported IC50 values for DG051 and other notable LTA4H inhibitors in human whole blood.

CompoundHuman Whole Blood IC50 (nM)Reference
DG051 37
LYS006~16 (IC90 = 143 nM)
JNJ-26993135~10
ARM1~500
Novartis Compound39

Note: The IC90 value for LYS006 was provided, and the IC50 is estimated to be lower. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

The data clearly positions DG051 as a potent inhibitor of LTB4 production in a physiologically relevant matrix, with an IC50 value of 37 nM. Its potency is comparable to other LTA4H inhibitors that have been in development.

Conclusion

This guide has provided a comprehensive overview of DG051, a potent and selective inhibitor of LTA4H. We have established its benchmark IC50 value in human whole blood to be 37 nM and have contextualized this by comparison with other inhibitors. The detailed protocol for IC50 determination offers a robust framework for researchers to conduct their own evaluations. The provided diagrams of the leukotriene pathway and the experimental workflow serve as valuable visual aids for understanding the mechanism and the methodology. As the field of inflammatory and cardiovascular disease research continues to evolve, a thorough understanding of the potency and mechanism of action of targeted therapies like DG051 is indispensable for the development of next-generation therapeutics.

References

  • Dessein, A. J., Lee, T. H., Elsas, P., Ravalese, J., & David, J. R. (1986). Enhancement by monokines of leukotriene generation by human eosinophils and neutrophils stimulated with calcium ionophore A23187. The Journal of Immunology, 136(10), 3829–3838.
  • Gresele, P., Arnout, J., Coene, M. C., Deckmyn, H., & Vermylen, J. (1986). Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells.
  • Simmet, T., & Luck, W. (1988). Radioreceptor assay for leukotriene B4. Use for determination of leukotriene B4 formation by whole human blood. Eicosanoids, 1(2), 107–110.
  • deCODE genetics. (2007, May 1).
  • Mansour, M. A., & El-Khatib, A. S. (1999). Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha. Research Communications in Molecular Pathology and Pharmacology, 106(1-2), 115–128.
  • Blair, I. A., & You, Z. (1989). Quantitation of leukotriene B4 in human serum by negative ion gas chromatography-mass spectrometry. Prostaglandins, 37(4), 427–437.
  • Odlander, B., Jakobsson, P. J., & Claesson, H. E. (1990). Formation and effects of leukotriene B4 in human lymphocytes. The Journal of Biological Chemistry, 265(12), 6777–6783.
  • Haeggström, J. Z., Wetterholm, A., Vallee, B. L., & Samuelsson, B. (1995). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences, 92(24), 11303–11307.
  • Lin, W., Huang, M. Q., Xue, X., Bertelsen, K., Chen, G., Zhao, H., Lin, Z. J., Fourie, A., de Jong, J., & Weng, N. (2013).
Comparative

A Researcher's Guide to the Comparative Pharmacokinetics of Pradigastat (DG051): Free Acid vs. Salt Forms

A Senior Application Scientist's Perspective on Optimizing a BCS Class II DGAT1 Inhibitor For drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable therapeutic is...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing a BCS Class II DGAT1 Inhibitor

For drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable therapeutic is paved with critical decisions. One of the most fundamental of these is the selection of the optimal physical form of the API. This is particularly true for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II, which are characterized by low aqueous solubility and high membrane permeability. For these molecules, solubility is the rate-limiting step for absorption, and enhancing it can profoundly improve bioavailability and overall clinical performance.

This guide provides an in-depth technical analysis of the comparative pharmacokinetics of the diacylglycerol acyltransferase-1 (DGAT1) inhibitor, pradigastat, also referred to as DG051. We will explore the known pharmacokinetic profile of its free acid form and, in the absence of direct comparative clinical data, provide a scientifically-grounded rationale and methodology for evaluating the potential advantages of its salt forms.

Pradigastat (DG051): A Profile of a Potent DGAT1 Inhibitor

Pradigastat (trans-4-[4-[5-[[6-(trifluoromethyl)-3-pyridinyl] amino]-2-pyridinyl]phenyl]cyclohexane acetic acid) is a potent and selective inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1] Its mechanism of action makes it a therapeutic candidate for metabolic disorders, notably familial chylomicronemia syndrome (FCS), by blocking the synthesis of chylomicron triglycerides.[1]

However, the physicochemical properties of pradigastat present a significant formulation challenge. It is a weakly acidic molecule with very low solubility in water and across a pH range of 1 to 7 (< 13 µg/mL).[1] Coupled with its moderate-to-high permeability, this firmly places pradigastat in the BCS Class II category.[1] This low solubility is a primary factor limiting its absorption, especially at higher doses.[1]

Known Clinical Pharmacokinetics of Pradigastat (Free Acid)

Clinical studies on orally administered pradigastat have elucidated its pharmacokinetic profile. Following a single oral dose, the drug is absorbed slowly, with a median time to maximum plasma concentration (Tmax) of approximately 10 hours.[2] It is also eliminated slowly, and with multiple daily doses, a significant accumulation of 10- to 17-fold is observed.[1][2] The absolute oral bioavailability has been estimated to be around 41% when comparing a 40 mg oral dose to a 30 mg intravenous dose.[1]

These characteristics—slow absorption and incomplete bioavailability—are hallmarks of a dissolution rate-limited drug, making pradigastat a prime candidate for formulation strategies aimed at enhancing solubility.

The Scientific Rationale for Salt Formation

For weakly acidic or basic drugs, salt formation is a widely employed and highly effective strategy to improve physicochemical properties without altering the core pharmacophore.[3][4] The conversion of a free acid, like pradigastat, into a salt can dramatically increase its aqueous solubility and dissolution rate, which are critical for improving oral absorption.[5][6]

Mechanism of Solubility Enhancement

The underlying principle is straightforward: a salt of a weak acid is the product of its reaction with a base. In the gastrointestinal tract, the salt form will dissociate into the ionized drug and its counter-ion. This ionized form is typically much more soluble in the aqueous environment of the gut than the unionized free acid.[6] This creates a higher concentration of the drug in solution at the site of absorption (the "diffusion layer"), leading to a steeper concentration gradient across the intestinal membrane and, consequently, enhanced absorption.[6] For a BCS Class II compound like pradigastat, this can translate directly into improved bioavailability.[5]

Commonly used counter-ions for weakly acidic drugs include sodium, potassium, and calcium.[4] The choice of the counter-ion is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.[3][4]

Expected Pharmacokinetic Impact

By increasing the dissolution rate, a salt form of pradigastat would be expected to alter the pharmacokinetic profile in several key ways compared to the free acid:

  • Increased Cmax (Maximum Plasma Concentration): Faster and more extensive absorption would lead to a higher peak plasma concentration.

  • Decreased Tmax (Time to Maximum Plasma Concentration): A more rapid dissolution would shorten the time required to reach peak plasma levels.

  • Increased AUC (Area Under the Curve): By overcoming the dissolution rate-limited absorption, a greater fraction of the administered dose would reach systemic circulation, resulting in a higher overall drug exposure.

  • Improved Dose Proportionality: The absorption of the free acid is likely to become saturated at higher doses due to its poor solubility.[1] A salt form could maintain more linear and predictable dose-exposure relationships over a wider dose range.

Hypothetical Pharmacokinetic Comparison: Pradigastat Free Acid vs. Sodium Salt

To illustrate the potential benefits, the following table presents a hypothetical comparison of key pharmacokinetic parameters between pradigastat free acid and a potential sodium salt form, based on the principles discussed.

Pharmacokinetic ParameterPradigastat (Free Acid)Pradigastat (Sodium Salt) - HypotheticalRationale for Expected Change
Tmax (h) ~102 - 4Faster dissolution and absorption of the more soluble salt form.
Cmax (ng/mL) Variable; dose-dependent1.5x - 2.5x higher than free acidEnhanced absorption rate and extent leads to a higher peak concentration.
AUC₀-∞ (ng·h/mL) ~41% BioavailabilityPotentially >70% BioavailabilityIncreased solubility overcomes the dissolution bottleneck, leading to more complete absorption.
Intersubject Variability (%) HighModerateMore consistent dissolution and absorption can reduce variability in plasma concentrations among individuals.

Experimental Protocol: A Comparative Pharmacokinetic Study in Rats

To empirically determine the advantages of a salt form, a well-designed preclinical pharmacokinetic study is essential. The following protocol outlines a standard approach for a comparative bioavailability study in rats.

Objective

To compare the oral pharmacokinetic profiles and determine the relative bioavailability of pradigastat administered as a free acid versus a selected salt form (e.g., sodium salt) in male Sprague-Dawley rats.

Study Design

A randomized, single-dose, two-period, two-sequence crossover design is recommended to minimize inter-animal variability.[7][8]

  • Animals: 12 male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.

  • Groups (n=6 per sequence):

    • Sequence 1: Period 1: Free Acid; Period 2: Salt Form

    • Sequence 2: Period 1: Salt Form; Period 2: Free Acid

  • Dose: A single oral gavage dose of 10 mg/kg (dose based on active moiety weight).

  • Washout Period: A 7-day washout period between dosing periods to ensure complete elimination of the drug.

  • Fasting: Animals should be fasted overnight prior to dosing.[9]

Materials
  • Pradigastat (Free Acid)

  • Pradigastat (Salt Form, e.g., Sodium Salt)

  • Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water.[10]

  • Internal Standard: A structurally similar compound, such as a stable isotope-labeled pradigastat, for bioanalysis.[1]

Experimental Workflow

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling (Period 1) cluster_washout Washout cluster_crossover Crossover Dosing & Sampling (Period 2) cluster_analysis Analysis Phase acclimatize Acclimatization & Jugular Vein Cannulation randomize Randomization into Two Sequence Groups acclimatize->randomize fasting Overnight Fasting (12 hours) randomize->fasting dose1 Oral Gavage Dosing (10 mg/kg Free Acid or Salt) fasting->dose1 sampling1 Serial Blood Sampling (0, 0.5, 1, 2, 4, 6, 8, 12, 24h) dose1->sampling1 washout 7-Day Washout Period sampling1->washout dose2 Oral Gavage Dosing (Alternate Formulation) washout->dose2 sampling2 Serial Blood Sampling (Same Timepoints) dose2->sampling2 plasma Plasma Separation (Centrifugation) sampling2->plasma bioanalysis Bioanalysis via LC-MS/MS plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis

Workflow for a comparative pharmacokinetic study.
Step-by-Step Methodology
  • Formulation Preparation: Prepare suspensions of the free acid and the salt form in the vehicle at the required concentration for a 10 mg/kg dose. Ensure homogeneity of the suspensions.

  • Dosing: Administer the respective formulations to the fasted, randomized rats via oral gavage.

  • Blood Collection: Collect blood samples (~150 µL) from the jugular vein cannula at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (containing the internal standard) to the plasma samples.[1] Vortex and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][11] The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[12]

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration of pradigastat at each time point for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, and elimination half-life (t½).

    • Calculate the relative bioavailability (Frel) of the salt form compared to the free acid using the formula: Frel = (AUCsalt * Doseacid) / (AUCacid * Dosesalt).

Conclusion and Future Directions

While pradigastat (DG051) in its free acid form has demonstrated clinical activity, its BCS Class II properties present a clear opportunity for optimization. The conversion to a salt form is a well-established and logical strategy to enhance its solubility and dissolution rate, with the strong scientific potential to improve its pharmacokinetic profile.[3][5] A more favorable pharmacokinetic profile—characterized by faster absorption, higher peak concentrations, and greater overall exposure—could lead to a more effective and reliable therapeutic agent.

The experimental protocol detailed in this guide provides a robust framework for researchers to quantify these potential advantages. The data generated from such a study would be invaluable for selecting the optimal form of pradigastat for further clinical development, ultimately ensuring that this promising DGAT1 inhibitor can achieve its full therapeutic potential.

References

  • Chen, J., Meyers, C., Keefe, D., Yu, J., & Sunkara, G. (2017). Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor. JSciMed Central. [Link]

  • Jackson, G., D'Arcy, D. M., & McEvoy, C. L. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart (British Cardiac Society), 96(2), 93–96. [Link]

  • Carlert, S., Lindh, M., & Åkerlöf, M. (2016). Biopharmaceutic Profiling of Salts to Improve Absorption of Poorly Soluble Basic Drugs. Journal of Pharmaceutical Sciences, 105(11), 3383–3392. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 153-158. [Link]

  • Nagy, K., Kormos, A., & Hirsch, E. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • Das, M. N., & Majumdar, D. (2012). Optimum experimental designs for comparative bioavailability studies. Statistics & Probability Letters, 82(11), 1989-1994. [Link]

  • Gupta, D., Bhatia, D., Dave, V. S., Sutariya, V. B., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland), 23(7), 1719. [Link]

  • Sunkara, G., Chen, J., & Keefe, D. (2015). Evaluation of food effect on the oral bioavailability of pradigastat, a diacylglycerol acyltransferase 1 inhibitor. Clinical Pharmacology in Drug Development, 4(6), 441-447. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Forum discussion]. Retrieved from [Link]

  • Health Canada. (2018). Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies. [Link]

  • Sunkara, G., Chen, J., & Keefe, D. (2015). Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects. Journal of Clinical Pharmacology, 55(9), 1033-1043. [Link]

  • Chen, J., Meyers, C., Keefe, D., Yu, J., & Sunkara, G. (2017). Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor. Novartis Institutes for BioMedical Research. [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor. Retrieved from [Link]

  • Liu, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry, 286(48), 41133-41145. [Link]

  • Shirsath, V. A., Nannor, K. M., Danke, P. K., Khare, R. D., & Vanjul, S. B. (2023). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6). [Link]

  • Navarro, O. C., & Gauthier, C. (2018). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Journal of visualized experiments : JoVE, (136), 57633. [Link]

  • Devreese, M., et al. (2011). Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen. ORBi. [Link]

  • Bobaly, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1198. [Link]

  • Najah, P. A., et al. (2025). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Research and Allied Sciences, 14(3). [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kumar, L. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

Sources

Validation

Assessing Off-Target Effects of DG051: A Comparative Guide to Enzyme Panel Screening

For Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the Kinome - A Tailored Approach for DG051 DG051 is a first-in-class, small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Kinome - A Tailored Approach for DG051

DG051 is a first-in-class, small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H) developed for the prevention of heart attacks.[1][2][3] Unlike many targeted therapies that focus on the protein kinase family, DG051 targets a bifunctional zinc metalloenzyme.[2][4] This fundamental difference necessitates a shift in our approach to off-target liability assessment. A screening strategy focused solely on the human kinome would be both insufficient and irrelevant.

This guide elucidates the rationale and methodology for constructing and utilizing a relevant enzyme panel to profile DG051 and similar compounds. We will explore the nuances of experimental design, data interpretation, and provide a comparative framework for assessing selectivity. The core principle is that a self-validating system of protocols, grounded in the specific biochemistry of the target, is paramount for trustworthy and actionable results.

The Target: Leukotriene A4 Hydrolase (LTA4H) and Its Signaling Context

LTA4H is a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[5][6] It catalyzes the hydrolysis of LTA4 to LTB4.[5] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a significant role in inflammatory responses.[5] By inhibiting LTA4H, DG051 aims to reduce the production of LTB4, thereby mitigating inflammation.[1][4]

LTA4H also possesses a secondary aminopeptidase activity.[7] This dual functionality underscores the importance of a broad screening panel to identify any unintended interactions with other hydrolases or peptidases.

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Inflammation Pro-inflammatory Effects (e.g., Neutrophil Chemotaxis) LTB4->Inflammation LTA4H->LTB4 Epoxide Hydrolase Activity DG051 DG051 DG051->LTA4H

Caption: Simplified signaling pathway of LTA4H and the point of intervention for DG051.

Designing the Off-Target Panel: A Logic-Driven Approach

For a non-kinase inhibitor like DG051, a relevant off-target panel should prioritize enzymes that are structurally or functionally related to LTA4H, as well as a broader panel of targets known to be associated with adverse drug reactions.

A tiered approach is recommended:

  • Tier 1: Mechanistically-Related Enzymes: This includes other hydrolases, particularly metallohydrolases and epoxide hydrolases, as well as aminopeptidases. This is crucial for identifying potential cross-reactivity with enzymes that share similar catalytic mechanisms or substrate binding pockets.

  • Tier 2: Standard Safety Panels: Utilization of established safety panels, such as the InVEST44™ or SafetyScreen44™, provides a broad assessment of potential liabilities.[8][9][10][11] These panels typically include a curated list of GPCRs, ion channels, transporters, and non-kinase enzymes that have been historically linked to adverse drug events.[12][13]

Below is a representative enzyme panel for assessing the selectivity of an LTA4H inhibitor like DG051.

Table 1: Representative Enzyme Panel for LTA4H Inhibitor Profiling

Enzyme ClassSpecific EnzymeRationale for Inclusion
On-Target Leukotriene A4 Hydrolase (LTA4H) Primary therapeutic target
Related Hydrolases Soluble Epoxide Hydrolase (sEH)Structurally related epoxide hydrolase.
Angiotensin-Converting Enzyme (ACE)Zinc metalloprotease with a distinct substrate.
Matrix Metalloproteinase-2 (MMP-2)Zinc-dependent endopeptidase involved in tissue remodeling.
Matrix Metalloproteinase-9 (MMP-9)Similar to MMP-2, a key zinc-dependent protease.
Other Enzymes Cyclooxygenase-1 (COX-1)Key enzyme in the prostaglandin pathway.
Cyclooxygenase-2 (COX-2)Inducible enzyme in the prostaglandin pathway.
Monoamine Oxidase A (MAO-A)Involved in neurotransmitter metabolism; common off-target.
Phosphodiesterase 3A (PDE3A)Important in cardiovascular function.
Phosphodiesterase 4D (PDE4D)Key enzyme in inflammatory cell signaling.

Experimental Workflow and Protocols

A robust experimental workflow is essential for generating reliable and reproducible data. The following outlines a comprehensive approach to assessing the off-target effects of DG051.

Off_Target_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (DG051, Controls) Assay_Plate Plate Compounds, Enzymes, and Substrates Compound_Prep->Assay_Plate Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Plate Incubation Incubation at Optimal Temperature Assay_Plate->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Norm Data Normalization (vs. Controls) Detection->Data_Norm IC50_Calc IC50 Curve Fitting and Calculation Data_Norm->IC50_Calc Selectivity_Assess Selectivity Assessment & Reporting IC50_Calc->Selectivity_Assess

Caption: General experimental workflow for off-target enzyme panel screening.

Detailed Protocol: Fluorometric Metalloprotease (e.g., MMP) Activity Assay

This protocol provides a quantitative method for measuring metalloprotease activity and its inhibition using a fluorogenic substrate.

Materials:

  • Purified recombinant human MMP-2 or MMP-9.

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide).

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂.

  • DG051 and control inhibitors.

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DG051 and control inhibitors in Assay Buffer containing a final DMSO concentration of ≤1%. Include a DMSO-only vehicle control.

  • Reaction Setup: In a black microplate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 20 µL of a pre-diluted enzyme solution in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Subtract the background fluorescence from a no-enzyme control.

    • Normalize the data with the vehicle control representing 100% enzyme activity and a potent, known inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Analysis: Interpreting the Data

While specific off-target screening data for DG051 is not publicly available, we can present a representative dataset to illustrate how to compare the selectivity of different LTA4H inhibitors. For this purpose, we will compare a hypothetical profile for DG051 with another LTA4H inhibitor, LYS006, which has been described as highly selective, and a hypothetical non-selective compound.[14]

Table 2: Representative Selectivity Profile of LTA4H Inhibitors (IC50, µM)

EnzymeDG051 (Hypothetical)LYS006 (Hypothetical, based on published high selectivity)Non-Selective Compound (Hypothetical)
LTA4H 0.05 0.005 0.1
sEH> 100> 1005.2
ACE> 100> 10015.8
MMP-250> 1001.5
MMP-9> 100> 1002.3
COX-1> 100> 10025.0
COX-2> 100> 10010.5
MAO-A> 100> 1008.7
PDE3A75> 1000.5
PDE4D> 100> 1001.2

Interpretation:

  • DG051 (Hypothetical): In this representative profile, DG051 demonstrates high potency for its target, LTA4H, with an IC50 of 50 nM. It shows weak inhibition against MMP-2 and PDE3A at much higher concentrations, suggesting a favorable selectivity window.

  • LYS006 (Hypothetical): This profile reflects a highly selective compound, with picomolar potency for LTA4H and no significant off-target activity observed at concentrations up to 100 µM.

  • Non-Selective Compound (Hypothetical): This compound exhibits potent inhibition of LTA4H but also inhibits several other enzymes in the panel with IC50 values in the low micromolar range, indicating a high potential for off-target effects.

Conclusion: A Framework for Confident Off-Target Assessment

Assessing the off-target effects of DG051 and other non-kinase inhibitors requires a thoughtful and tailored approach. A deep understanding of the target's biochemistry, coupled with the use of mechanistically relevant and broad safety panels, is essential for generating meaningful and predictive data. The methodologies and comparative framework presented in this guide provide a robust foundation for researchers to design their own off-target screening cascades, ensuring scientific integrity and building confidence in the selectivity of their lead candidates. By moving beyond a one-size-fits-all approach, the drug discovery community can more effectively mitigate the risks of off-target effects and develop safer, more effective medicines.

References

  • Brennan, R. J. et al. The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nat. Rev. Drug Discov. 23, 525–545 (2024).
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]. (Accessed: March 7, 2024).

  • Jenkinson, S. et al. Enzymes in secondary pharmacology screening panels: is there room for improvement?
  • PR Newswire. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. Available at: [Link]. (Accessed: March 7, 2024).

  • Reaction Biology. InVEST44 In Vitro Safety Panel. Available at: [Link]. (Accessed: March 7, 2024).

  • Wetterholm, A. et al. Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes. J. Pharmacol. Exp. Ther. 275, 31–7 (1995).
  • Reaction Biology. Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Available at: [Link]. (Accessed: March 7, 2024).

  • BenchChem. Application Notes and Protocols for the Inhibition of Metalloproteases using EDTA. (2025).
  • Nagase, H. et al. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity. Anal. Biochem. 288, 64–70 (2001).
  • Markert, C. et al. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase. J. Med. Chem. 64, 1889–1903 (2021).
  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link]. (Accessed: March 7, 2024).

  • Vihinen, M. Assays for determination of matrix metalloproteinases and their activity. Int. J. Mol. Sci. 10, 3123–3144 (2009).
  • deCODE genetics.
  • Abu-Izza, K. et al. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules 25, 2871 (2020).
  • ICE Bioscience. ICESTP Safety Panel. (2025).
  • deCODE genetics.
  • Rådmark, O., Samuelsson, B. & Haeggström, J. Z. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opin. Drug Discov. 16, 1243–1257 (2021).
  • Cui, Y. & Hu, S. Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. J. Enzyme Inhib. Med. Chem. 23, 761–770 (2008).
  • Reaction Biology. InVEST Functional Safety Assays. Available at: [Link]. (Accessed: March 7, 2024).

  • Eurofins Discovery. SafetyScreen87 Panel - TW. Available at: [Link]. (Accessed: March 7, 2024).

  • Moss, M. L. et al. Use of a Multiple-Enzyme/Multiple-Reagent Assay System To Quantify Activity Levels in Samples Containing Mixtures of Matrix Metalloproteinases. Biochemistry 43, 2333–2341 (2004).
  • BioSpace. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE genetics, Inc. R&D Event. (2007).
  • Varki, A. et al. Enzymes: Hydrolases and lyases.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44818987, DG-051. [Link]. (Accessed: March 7, 2024).

  • ICE Bioscience. ICESTP Safety Panel. (2025).
  • Scientist.com. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. (2025).
  • deCODE genetics.
  • Applied Pharmaceutical Analysis (APA) Bio-Analytical Scientists. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega (2025).
  • Snelgrove, R. J. et al. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proc. Natl. Acad. Sci. U. S. A. 107, 8845–8850 (2010).
  • Self, W. H. et al. Evaluation of Acebilustat, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial. Clin. Infect. Dis. 75, e606–e613 (2022).
  • The Royal Society of Chemistry. Protocol for enzyme assays. (2014).
  • ResearchGate. Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. (2025).
  • BenchChem. Application Notes and Protocols for the Enzymatic Hydrolysis of Primeverose with β-Primeverosidase. (2025).
  • Eurofins Discovery. AdverseReactionEnzymes SafetyScreen Panel - TW. Available at: [Link]. (Accessed: March 7, 2024).

  • IUPHAR/BPS Guide to PHARMACOLOGY. acebilustat. [Link]. (Accessed: March 7, 2024).

  • Janes, L. E. & Kazlauskas, R. J. Screening Methods to Identify Stereoselective Hydrolases for Synthetic Applications. J. Org. Chem. 62, 4560–4561 (1997).
  • Barchuk, W. et al. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma. Pulm. Pharmacol. Ther. 29, 194–200 (2014).
  • ClinicalTrials.gov.
  • Penning, T. D. et al. Identification of a potent, selective, and orally active leukotriene a4 hydrolase inhibitor with anti-inflammatory activity. J. Med. Chem. 51, 4645–4648 (2008).
  • Cystic Fibrosis News Today. Acebilustat (Formerly CTX-4430)
  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]. (Accessed: March 7, 2024).

  • Eurofins Biomnis. Test guide. (2024).
  • El-Kattan, A. F. et al. Phase I Studies of Acebilustat: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction. Clin. Transl. Sci. 10, 101–109 (2017).

Sources

Comparative

Introduction: Bridging Clinical Success to Preclinical Insight

An Application Scientist's Guide to Reproducing DG051 Clinical Trial Results in Preclinical Models The successful translation of a therapeutic candidate from the laboratory to the clinic is the ultimate goal of drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Reproducing DG051 Clinical Trial Results in Preclinical Models

The successful translation of a therapeutic candidate from the laboratory to the clinic is the ultimate goal of drug development. However, the journey does not end with positive clinical data. A critical, and often overlooked, phase is the "reverse translation" of clinical findings back into robust preclinical models. This process is essential for deeply understanding a drug's mechanism of action, validating biomarkers, exploring potential resistance pathways, and providing a solid foundation for developing next-generation therapies.

This guide provides a comprehensive, technically-grounded framework for reproducing the key clinical findings for DG051 , a first-in-class, small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] DG051 was developed for the prevention of heart attack by targeting the pro-inflammatory molecule Leukotriene B4 (LTB4).[1][2][3] Clinical trials demonstrated that DG051 was safe, well-tolerated, and, most importantly, produced a significant, dose-dependent reduction in LTB4 levels in both healthy volunteers and patients with a history of coronary artery disease.[1][3] Our objective is to design a preclinical program that faithfully recapitulates this primary clinical pharmacodynamic outcome.

Part 1: Deconstructing the DG051 Clinical Trial: Defining the Preclinical Objectives

To design a successful preclinical study, we must first distill the clinical trial results into a set of core, replicable parameters. The DG051 trials provide a clear and quantifiable primary biomarker that will serve as our compass.

  • Primary Pharmacodynamic (PD) Endpoint: The central and most significant clinical finding was the dose-dependent reduction of LTB4.[1][3] This is a direct measure of target engagement and biological activity. Therefore, the primary objective of our preclinical modeling is to replicate this LTB4 reduction.

  • Patient Population: The Phase IIa trial enrolled patients with a history of heart attack or coronary artery disease.[1] This indicates that the underlying pathology is chronic vascular inflammation and atherosclerosis. Our in vivo models should, therefore, reflect this disease state.

  • Pharmacokinetic (PK) Profile: Clinical studies established a favorable PK profile for DG051, allowing for once-daily dosing.[1] A key preclinical step is to conduct PK studies in our chosen animal model to establish the doses and exposures that are equivalent to those achieved in human subjects.

  • Safety Profile: DG051 was found to be safe and well-tolerated in clinical trials.[3] All preclinical studies must include comprehensive safety and tolerability monitoring.

Clinical Trial Parameter Key Clinical Finding Primary Preclinical Objective
Mechanism of Action Inhibition of LTA4H, preventing LTB4 synthesis.[1][2]Confirm direct enzyme inhibition and cellular pathway modulation.
Pharmacodynamic Biomarker Significant, dose-dependent reduction in LTB4 levels.[1][3]Achieve statistically significant, dose-dependent reduction of LTB4 in vivo.
Target Population Patients with coronary artery disease/history of heart attack.[1]Utilize an animal model of atherosclerosis and vascular inflammation.
Pharmacokinetics Favorable profile supporting once-daily dosing.[1]Characterize PK in the chosen animal model to enable relevant dose selection.

Part 2: A Multi-Modal Preclinical Strategy to Validate DG051 Activity

No single model can fully capture the complexity of human disease. Therefore, we will employ a tiered approach, moving from direct target validation in simple systems to a more complex, disease-relevant animal model.

A. Ex Vivo Model: Confirming Target Engagement in a Human System

The most direct and translationally relevant starting point is an ex vivo assay using human cells. Preclinical development of DG051 utilized a human blood assay, which we will replicate.[2][4] This approach validates the drug's activity on the human enzyme in its native cellular environment.

Experimental Protocol: Human Whole Blood LTB4 Assay

  • Blood Collection: Obtain fresh human whole blood from healthy donors in sodium heparin-coated tubes.

  • Compound Incubation: Aliquot blood into 96-well plates. Add DG051 across a range of concentrations (e.g., 1 nM to 10 µM) and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • LTB4 Stimulation: Add a calcium ionophore (e.g., A23187, final concentration 5-10 µM) to all wells to stimulate the 5-lipoxygenase pathway and subsequent LTB4 production. Incubate for an additional 15-30 minutes at 37°C.

  • Sample Processing: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells. Collect the plasma supernatant.

  • LTB4 Quantification: Measure LTB4 concentration in the plasma using a validated commercial ELISA kit or by LC-MS/MS for the highest accuracy.

  • Data Analysis: Plot LTB4 concentration against the DG051 concentration and fit a four-parameter logistic curve to determine the IC50 value.

Caption: Ex Vivo Human Whole Blood Assay Workflow.

B. In Vivo Models: Replicating Systemic LTB4 Reduction in a Disease Context

The ultimate goal is to demonstrate DG051's efficacy in a living organism that models the relevant aspects of cardiovascular disease. Given that atherosclerosis is an inflammatory disease, a model that develops robust atherosclerotic plaques is ideal.

Causality Behind Model Selection: The ApoE-/- Mouse

The Apolipoprotein E-deficient (ApoE-/-) mouse is the gold standard for studying atherosclerosis. When fed a high-fat, high-cholesterol "Western" diet, these mice develop atherosclerotic plaques that share key features with human lesions, including lipid accumulation and significant inflammatory cell infiltration. This makes it a highly relevant model for testing an anti-inflammatory agent like DG051.

Experimental Protocol: In Vivo PK/PD Study in ApoE-/- Mice

  • Model Induction: Place 6-8 week old male ApoE-/- mice on a Western diet for 8-12 weeks to induce atherosclerotic plaque development.

  • Pharmacokinetic (PK) Run-in: In a satellite group of mice, administer a single dose of DG051 (e.g., oral gavage) and collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for DG051 concentration to determine key PK parameters like Cmax, Tmax, and AUC. This data is critical for selecting the appropriate doses for the main study.

  • Treatment: Based on PK data, randomize the main cohort of mice into treatment groups (e.g., Vehicle, DG051 at 3, 10, and 30 mg/kg). Administer the compound daily via oral gavage for 4-6 weeks while maintaining the Western diet.

  • Pharmacodynamic (PD) Assessment: At the end of the treatment period, collect blood via cardiac puncture 2-4 hours post-final dose. Perform the whole blood LTB4 stimulation assay as described above (Protocol A, adapted for mouse blood) to measure the extent of LTB4 inhibition in each treatment group.

  • Efficacy Assessment (Optional but Recommended):

    • Perfuse and harvest the aorta.

    • Perform en face staining with Oil Red O to quantify the total atherosclerotic plaque burden.

    • Embed the aortic root in OCT for cryosectioning. Perform immunohistochemistry to analyze plaque composition (e.g., macrophage content via Mac-2/Galectin-3 staining).

  • Data Analysis: Compare LTB4 levels and plaque characteristics between the vehicle and DG051-treated groups using ANOVA followed by a post-hoc test.

Caption: In Vivo Atherosclerosis Study Workflow.

Part 3: Synthesizing the Data: The Path from Preclinical to Clinical

The power of this approach lies in the ability to directly compare the preclinical data with the clinical results, creating a cohesive translational narrative.

The LTA4H Signaling Pathway

The mechanism is straightforward: DG051 directly inhibits the LTA4H enzyme, preventing the conversion of LTA4 to the pro-inflammatory mediator LTB4.[5]

G AA Arachidonic Acid (from membrane phospholipids) FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Pro-Inflammatory LTA4H->LTB4 Inflammation Inflammation (e.g., in Atherosclerosis) LTB4->Inflammation DG051 DG051 DG051->LTA4H Inhibition

Sources

Validation

Targeting Residual Inflammatory Risk: A Comparative Evaluation of DG051 vs. Cardiovascular Standard of Care

Despite the widespread use of lipid-lowering therapies and antiplatelet agents, patients with cardiovascular disease remain vulnerable to recurrent ischemic events. This phenomenon, driven by localized arterial inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Despite the widespread use of lipid-lowering therapies and antiplatelet agents, patients with cardiovascular disease remain vulnerable to recurrent ischemic events. This phenomenon, driven by localized arterial inflammation, has necessitated a paradigm shift in drug development. While the standard of care (SoC) effectively manages cholesterol and thrombosis, it fails to directly neutralize the leukotriene-driven inflammatory axis.

This guide provides an objective, data-driven comparison of DG051 —a highly selective, small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H)—against current cardiovascular SoC, detailing its mechanistic superiority, quantitative pharmacokinetics, and the experimental frameworks used to validate its efficacy.

Mechanistic Divergence: DG051 vs. Standard of Care

The current SoC for secondary prevention of myocardial infarction (MI) relies heavily on statins (e.g., Atorvastatin) and antiplatelets (e.g., Aspirin). While statins lower low-density lipoprotein (LDL) and offer pleiotropic reductions in systemic inflammation, they do not specifically target the localized chemotactic pathways that drive plaque rupture .

Furthermore, while Aspirin effectively inhibits Cyclooxygenase-1 (COX-1) to prevent platelet aggregation, this blockade can paradoxically shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, inadvertently increasing the synthesis of pro-inflammatory Leukotriene B4 (LTB4).

The DG051 Advantage: DG051 intervenes precisely at LTA4H, the rate-limiting cytosolic enzyme responsible for converting the unstable epoxide LTA4 into LTB4. By inhibiting LTA4H with high affinity (


 = 26 nM), DG051 halts LTB4-mediated neutrophil chemotaxis. Critically, because DG051 acts downstream of 5-LOX, it preserves the synthesis of pro-resolving lipoxins (e.g., LXA4). This dual action—suppressing inflammation while preserving tissue-healing mediators—provides a distinct mechanistic advantage over upstream 5-LOX inhibitors like zileuton .

Pathway AA Arachidonic Acid LOX 5-LOX / FLAP AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H Hydrolysis LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Plaque Plaque Inflammation & Rupture LTB4->Plaque Neutrophil Chemotaxis DG051 DG051 DG051->LTA4H Competitive Inhibition SoC Standard of Care (Statins/Aspirin) SoC->Plaque Partial Resolution

Fig 1: DG051 targets LTA4H to halt LTB4-driven plaque inflammation, bypassing SoC limitations.

Quantitative Benchmarking: Efficacy & Pharmacokinetics

To objectively evaluate DG051, it must be benchmarked against both current SoC agents and historical leukotriene modulators. DG051 was optimized via fragment-based crystallography to achieve exceptional aqueous solubility (>30 mg/mL) and oral bioavailability (>80%), overcoming the pharmacokinetic limitations that plagued earlier LTA4H inhibitors .

Table 1: Pharmacological Comparison of DG051 vs. Alternatives
Pharmacological ProfileDG051 (Investigational)Atorvastatin (SoC)Aspirin (SoC)Zileuton (Alternative)
Primary Target LTA4 HydrolaseHMG-CoA ReductaseCyclooxygenase-1 (COX-1)5-Lipoxygenase (5-LOX)
Binding Affinity

= 26 nM

~ 8 nM

~ 5 µg/mL

~ 1 µM
Aqueous Solubility >30 mg/mL~0.1 mg/mL~3 mg/mL~0.15 mg/mL
Oral Bioavailability >80%~14%~50%~15%
Impact on LTB4 Levels >70% ReductionNegligible direct effectPotential increase (shunting)>70% Reduction
Pro-resolving Lipoxins Preserved PreservedEnhanced (Triggers ATL)Suppressed

Experimental Methodology: Self-Validating Ex Vivo Efficacy

To prove the efficacy of DG051 over SoC in neutralizing LTB4, researchers rely on an ex vivo whole blood assay. Unlike purified recombinant enzyme assays, whole blood accounts for plasma protein binding, cell permeability, and physiological substrate competition, providing a highly translatable pharmacokinetic/pharmacodynamic (PK/PD) readout .

The following protocol is designed as a self-validating system , ensuring that every variable is internally controlled to prevent false positives.

Step-by-Step Protocol: Whole Blood LTB4 Quantification
  • Blood Collection & Aliquoting: Draw human venous blood into heparinized tubes. Causality: Heparin is strictly chosen over EDTA because EDTA chelates calcium, which is an essential cofactor for the membrane translocation and activation of upstream 5-LOX.

  • Compound Incubation (The Control Matrix): Pre-incubate 1 mL blood aliquots with DG051 (titrated from 1 nM to 10 µM), Atorvastatin (SoC control, 10 µM), or vehicle (0.1% DMSO) for 30 minutes at 37°C. Self-Validation: The vehicle control establishes the baseline maximal LTB4 response. The Atorvastatin arm ensures that any observed LTB4 reduction is specific to LTA4H inhibition and not a generalized effect of the SoC.

  • Pathway Stimulation: Add Calcium Ionophore A23187 (25 µM) and incubate for exactly 30 minutes. Causality: A23187 acts as a molecular drill, inducing a massive calcium influx that forcefully translocates 5-LOX to the nuclear membrane. This pushes the leukotriene biosynthetic pathway to its absolute maximum capacity, rigorously stress-testing the inhibitor.

  • Reaction Termination & Extraction: Stop the reaction by rapid cooling on ice followed by centrifugation (2000 x g, 10 min, 4°C). Extract the plasma and precipitate proteins using cold methanol spiked with a deuterated internal standard (LTB4-d4). Self-Validation: The recovery rate of LTB4-d4 acts as an internal quality control, tracking extraction efficiency and normalizing matrix effects across all samples.

  • LC-MS/MS Absolute Quantification: Quantify LTB4 using liquid chromatography-tandem mass spectrometry. Causality: LC-MS/MS provides absolute structural specificity. Unlike ELISAs, which frequently cross-react with inactive isomers (e.g., 6-trans-LTB4) or other arachidonic acid metabolites, LC-MS/MS ensures that only bioactive LTB4 is measured.

Protocol S1 1. Whole Blood Collection S2 2. DG051/SoC Incubation S1->S2 S3 3. Ionophore Stimulation S2->S3 S4 4. Plasma Extraction S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Self-validating ex vivo whole blood assay workflow for absolute LTB4 quantification.

Conclusion

While the current standard of care is foundational for managing broad cardiovascular risks, it leaves a critical gap in localized inflammatory control. DG051 represents a highly optimized, targeted intervention. By selectively inhibiting LTA4H, DG051 achieves >70% reduction in pro-inflammatory LTB4 while maintaining excellent oral bioavailability and preserving vital pro-resolving lipoxin pathways. The integration of self-validating LC-MS/MS workflows ensures that the preclinical and clinical efficacy of DG051 is measured with absolute structural fidelity, positioning it as a potent candidate for addressing residual inflammatory risk in cardiovascular disease.

References

  • Sandanayaka V, et al. "Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Ridker PM, et al. "Antiinflammatory Therapy with Canakinumab for Atherosclerotic Disease." New England Journal of Medicine, 2017. URL:[Link]

  • Rao NL, et al. "Leukotriene A4 Hydrolase: Biology, Inhibitors and Clinical Applications." RSC Drug Discovery Series, 2012. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44818987, DG-051." PubChem, 2025. URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of DG051 (Free Acid)

This document provides a comprehensive, step-by-step protocol for the safe disposal of DG051 (free acid), a diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.[1][2][3] As a potent small molecule used in metabolic rese...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe disposal of DG051 (free acid), a diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.[1][2][3] As a potent small molecule used in metabolic research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the fundamental principles that underpin this critical laboratory procedure.

Hazard Assessment and Risk Mitigation

Before beginning any disposal procedure, a thorough understanding of the associated risks is essential. As a research chemical, DG051 may lack extensive hazard data; therefore, it must be handled with the utmost caution, assuming it is a hazardous substance.

Personal Protective Equipment (PPE)

The minimum required PPE for handling DG051 (free acid) and its waste solutions includes:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of acidic or organic solutions.[4][5]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Always check the manufacturer's breakthrough time for the specific solvents being used.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Footwear Closed-toe shoes.Prevents injury from spills or dropped equipment.[6]
Engineering Controls

All steps of the disposal process, particularly the neutralization of the acid, must be performed inside a certified chemical fume hood.[7] This engineering control is critical for preventing the inhalation of potentially harmful vapors or aerosols that may be generated.

Pre-Disposal: Waste Segregation and Compatibility

Proper segregation is the cornerstone of safe laboratory waste management. Incompatible chemicals must never be mixed, as this can lead to violent reactions, the release of toxic gases, or fire.

  • Segregate DG051 Waste: Collect waste containing DG051 (free acid) in a dedicated, clearly labeled waste container. Do not mix it with other waste streams at the point of generation.

  • Acid and Base Separation: Never mix acidic waste with basic (caustic) waste. Store containers of each in separate secondary containment bins to prevent accidental mixing.[8][9][10]

  • Organic and Oxidizer Separation: Keep organic compounds, including DG051, separate from strong oxidizing agents (e.g., nitric acid, perchloric acid).[6][11]

Step-by-Step Disposal Protocol: Neutralization

The primary method for treating acidic waste is neutralization, which adjusts the pH to a safe range (typically between 6.0 and 9.0) before final disposal. This process is a self-validating system, as the final pH must be confirmed.

Required Materials
  • Appropriate PPE (see Table above)

  • Chemical fume hood

  • Glass or polyethylene container for neutralization[11]

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Weak base for neutralization (e.g., sodium bicarbonate or sodium carbonate)

  • Designated hazardous waste container, properly labeled[12][13]

Neutralization Procedure

Step 1: Preparation

  • Don your full PPE and ensure the chemical fume hood sash is at the appropriate working height.

  • Place the container of DG051 (free acid) waste solution on a stir plate inside the fume hood. Add a magnetic stir bar.

Step 2: Dilution (If Necessary)

  • If you are neutralizing a concentrated acidic solution, it is prudent to first dilute it by slowly adding the acid waste to a larger volume of cold water. Causality: This step helps to dissipate heat that will be generated during the exothermic neutralization reaction, preventing boiling and splashing. Always add acid to water, never the reverse.[6]

Step 3: Neutralization

  • Begin stirring the acidic waste solution at a moderate speed.

  • Slowly and carefully add a weak base, such as sodium bicarbonate, in small portions.

  • Causality & Expertise: A weak base is used instead of a strong base (like NaOH) to control the reaction rate. Strong bases can cause a rapid, violent, and highly exothermic reaction. Sodium bicarbonate will cause effervescence (fizzing) as carbon dioxide gas is released. Add it slowly to prevent the foam from overflowing the container.

Step 4: Verification

  • Continue adding the weak base incrementally until effervescence ceases.

  • Check the pH of the solution using pH paper or a calibrated pH meter.

  • The target pH is between 6.0 and 8.0.[14] If the pH is still acidic, continue to add small amounts of base, re-checking the pH after each addition. This verification step is critical for ensuring the waste is safe for the next stage of disposal.[14]

Step 5: Final Disposal

  • Once the pH is confirmed to be in the neutral range, the solution must be managed as hazardous chemical waste. Even though neutralized, it contains the organic molecule DG051 and its salt.

  • Pour the neutralized solution into a properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and list all components (e.g., "Neutralized DG051, Sodium Salt, in water").[12][13]

  • Never pour organic substances down the laboratory drain. [7][8] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]

Workflow Diagram: DG051 (Free Acid) Disposal

The following diagram outlines the logical flow and decision-making process for the safe disposal of DG051 waste.

DG051_Disposal_Workflow start Start: DG051 (Free Acid) Waste ppe_check Step 1: Don Full PPE (Goggles, Lab Coat, Gloves) start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood neutralize Step 3: Slowly Add Weak Base (e.g., Sodium Bicarbonate) fume_hood->neutralize effervescence Observe for Effervescence neutralize->effervescence ph_check Step 4: Check pH with Meter/Paper effervescence->ph_check Fizzing Stops add_more_base Add More Base ph_check->add_more_base pH < 6.0 collect_waste Step 5: Transfer to Labeled Hazardous Waste Container ph_check->collect_waste 6.0 ≤ pH ≤ 9.0 add_more_base->neutralize end End: Store for Pickup by EHS collect_waste->end

Caption: Decision workflow for the neutralization and disposal of DG051 (free acid) waste.

Waste Management and Emergency Procedures

Waste Container Management
  • Compatibility: Use only chemically compatible containers (e.g., glass or high-density polyethylene) for waste collection.[10][11]

  • Labeling: All hazardous waste containers must be clearly labeled with their contents and associated hazards.[8][12][13]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[10][17] This is a common regulatory violation and a significant safety risk.[17]

  • Storage: Store the final waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department.[12][13]

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18] Seek immediate medical attention.

  • Minor Spill (inside fume hood): Absorb the spill with a chemical spill kit absorbent. Neutralize the material, then collect the absorbed residue in a sealed bag or container and place it in the solid hazardous waste stream.

  • Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill without proper training and equipment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Organic Acid Standard Operating Procedure. University of Washington.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Acid/Base Neutralization Procedure for Labor
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry World.
  • Laboratory Waste Management: The New Regul
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental.
  • PROCEDURES FOR LABOR
  • Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. (2004).
  • A Novel Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor, GSK2973980A, Inhibits Postprandial Triglycerides and Reduces Body Weight in a Rodent Diet-induced Obesity Model. (2017).
  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)
  • Diacylglycerol O-Acyltransferase | Transferases. Tocris Bioscience.
  • Hazardous Waste Disposal Guidelines. Purdue University REM.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry.
  • SAFETY D
  • Safety D
  • SAFETY D
  • Hazardous Waste Disposal Guidelines. (2018). Purdue University.

Sources

Handling

Mastering the Safe Handling of DG051 (Free Acid): A Guide to Personal Protective Equipment

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, immediate, and procedural information for the safe handling of DG051 (free ac...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, immediate, and procedural information for the safe handling of DG051 (free acid), a potent acidic compound. By adhering to these protocols, you are not just ensuring your personal safety but also contributing to a culture of excellence and responsibility in the laboratory. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety measure, empowering you to make informed decisions and manage risks effectively.

Understanding the Hazard: The Corrosive Nature of DG051 (Free Acid)

Acids, by their chemical nature, are corrosive and can cause severe damage to skin, eyes, and respiratory tissues upon contact.[1][2] Concentrated acids are particularly hazardous due to their high reactivity.[1] DG051 (free acid), like other strong acids, can cause immediate and severe chemical burns.[3] Inhalation of its vapors can also lead to significant respiratory irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a critical necessity.

Core Personal Protective Equipment (PPE) for Handling DG051

Your first and most crucial line of defense against the hazards of DG051 is the consistent and correct use of appropriate PPE.[1] The following table outlines the minimum required PPE for handling this substance.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldAcids can cause severe, irreversible eye damage upon splashing.[1] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves protect the skin from direct contact with the acid.[4] Nitrile and neoprene gloves offer good resistance to a wide range of acids.[2][4] It is advisable to double-glove for enhanced protection.[1]
Body Protection Chemical-resistant lab coat or apronA lab coat or apron made of chemical-resistant material protects your clothing and skin from splashes and spills.[1][2]
Foot Protection Closed-toe shoesProtects feet from potential spills.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of harmful vapors, all work with DG051 must be conducted in a properly functioning chemical fume hood.[1][4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow is designed to guide you through the safe handling of DG051 from preparation to disposal.

Pre-Operational Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for DG051.[1][5]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and has a current certification.[1][4]

  • Assemble All Necessary PPE: Gather all required PPE as outlined in the table above.

  • Prepare a Spill Kit: Ensure an acid spill kit is readily accessible.[6]

Donning PPE: The Correct Sequence

The order in which you put on your PPE is important to ensure maximum protection.

Caption: Correct sequence for donning PPE.

Handling and Experimental Procedure:
  • Always work within the confines of a chemical fume hood.[4][5]

  • Dispense the smallest amount of DG051 necessary for your experiment.

  • When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction and splashing.[5][7]

  • Keep all containers of DG051 tightly closed when not in use.[4]

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where contamination can occur if not done correctly.

Caption: Safe sequence for doffing PPE.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Skin or Eye Contact:
  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eyes: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

Spill Response:
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an acid neutralizer or absorbent material from a spill kit to contain and clean up the spill.

    • Place the absorbed material in a designated hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan: Responsible Management of DG051 Waste

Proper disposal of DG051 and contaminated materials is essential for environmental protection and laboratory safety.

Waste Collection:
  • All waste containing DG051 must be collected in a designated, properly labeled, and compatible hazardous waste container.

  • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.[8]

Neutralization and Disposal:
  • Depending on institutional guidelines, small amounts of DG051 may be neutralized before disposal. This should only be done by trained personnel following a specific, approved protocol.

  • Acids can be neutralized with a suitable base, such as sodium bicarbonate, to form water and a salt.[9]

  • Never dispose of DG051 down the drain without proper neutralization and authorization.

By integrating these safety protocols into your daily laboratory practices, you contribute to a secure and productive research environment. Your commitment to safety is a testament to your scientific integrity and professionalism.

References

  • Standard Operating Procedures: Corrosives – Laboratory Safety. St. Olaf College. [Link]

  • Corrosives - Lab Safety. Grand Valley State University. [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals. [Link]

  • Acid Handling. The University of Utah. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. News. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.